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2-[(2-Methylfuran-3-yl)formamido]acetic acid Documentation Hub

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  • Product: 2-[(2-Methylfuran-3-yl)formamido]acetic acid
  • CAS: 926226-44-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 2-[(2-Methylfuran-3-yl)formamido]acetic acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formula...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive, in-depth framework for determining the solubility profile of the novel compound 2-[(2-Methylfuran-3-yl)formamido]acetic acid. As specific experimental data for this compound is not widely available, this document serves as a methodological blueprint, detailing the requisite experimental protocols, theoretical underpinnings, and data interpretation strategies. We will explore the foundational principles of solubility, including the application of Hansen Solubility Parameters, and provide step-by-step instructions for the isothermal equilibrium shake-flask method, a gold standard for solubility determination.[1][2] Furthermore, we will discuss the analytical quantification of the dissolved solute via High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely used technique in pharmaceutical analysis.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound solubility profile for a new chemical entity.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution, is a cornerstone of pharmaceutical sciences.[1][6] For a compound like 2-[(2-Methylfuran-3-yl)formamido]acetic acid, a thorough understanding of its solubility in a diverse range of organic solvents is paramount for several reasons:

  • Process Chemistry: The selection of appropriate solvents is crucial for efficient synthesis, crystallization, and purification processes.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating viable dosage forms, whether for oral, parenteral, or topical administration.[3]

  • Bioavailability: The solubility of a drug directly impacts its dissolution rate in physiological fluids, which in turn is a key determinant of its absorption and overall bioavailability.[3][7]

  • Analytical Method Development: Establishing solubility data is essential for developing and validating analytical methods for quality control and stability testing.[5]

Given the molecular structure of 2-[(2-Methylfuran-3-yl)formamido]acetic acid, which contains both hydrogen bond donors (the carboxylic acid and amide N-H) and acceptors (the furan oxygen, amide carbonyl, and carboxylic acid carbonyl), as well as a mix of aromatic and aliphatic character, its solubility is expected to be highly dependent on the specific properties of the organic solvent.

Theoretical Framework: Predicting and Understanding Solubility

Before embarking on experimental measurements, a theoretical assessment can provide valuable insights and guide solvent selection.

Henderson-Hasselbalch Equation and Ionization

For ionizable compounds like 2-[(2-Methylfuran-3-yl)formamido]acetic acid, which possesses a carboxylic acid group, the pH of the medium can significantly influence its solubility. The Henderson-Hasselbalch equation provides a relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized to the un-ionized form of the molecule.[8][9][10]

pH = pKa + log([A-]/[HA])

While this is most relevant for aqueous solutions, the acidic or basic nature of organic solvents can also impact the ionization state and thus the solubility of the solute. It is crucial to consider the potential for acid-base interactions between the solute and the solvent.

Hansen Solubility Parameters (HSP)

A more nuanced approach for organic solvents is the use of Hansen Solubility Parameters (HSP). Developed by Charles M. Hansen, this model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[11][12] The central principle is that "like dissolves like," meaning that substances with similar HSP values are more likely to be miscible.[13][14]

The HSP for a solvent and a solute are plotted in a three-dimensional space. The closer the coordinates of the solvent to the solute, the higher the expected solubility. This predictive tool is invaluable for pre-screening and selecting a diverse yet relevant set of solvents for experimental determination, thereby saving time and resources.[15]

Experimental Design and Protocol

The following section outlines a detailed, step-by-step protocol for determining the equilibrium solubility of 2-[(2-Methylfuran-3-yl)formamido]acetic acid.

Materials and Equipment
  • Solute: 2-[(2-Methylfuran-3-yl)formamido]acetic acid (of known purity)

  • Solvents: A selection of organic solvents with varying polarities and hydrogen bonding capabilities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane). All solvents should be of high purity (e.g., HPLC grade).

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature orbital shaker or water bath

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • HPLC column suitable for the analyte (e.g., C18)

Experimental Workflow: Isothermal Equilibrium Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[2]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Weigh excess solute into vials B Add a known volume of solvent A->B Step 1 C Seal vials and place in shaker B->C Step 2 D Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) C->D Step 3 E Allow undissolved solids to settle D->E Step 4 F Withdraw supernatant E->F Step 5 G Filter supernatant through a 0.22 µm syringe filter F->G Step 6 H Dilute the filtered sample with a suitable mobile phase G->H Step 7 I Inject the diluted sample into the HPLC-UV system H->I Step 8 J Quantify concentration against a calibration curve I->J Step 9

Caption: Isothermal Equilibrium Shake-Flask Solubility Determination Workflow.

Detailed Protocol:

  • Preparation: Accurately weigh an excess amount of 2-[(2-Methylfuran-3-yl)formamido]acetic acid into a series of glass vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or temperature-controlled water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Collection: After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a powerful technique for accurately quantifying the concentration of the dissolved solute.[3][5]

Method Development Considerations:

  • Mobile Phase: A typical mobile phase for a compound of this nature might consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Column: A C18 reversed-phase column is a common starting point.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of 2-[(2-Methylfuran-3-yl)formamido]acetic acid to ensure maximum sensitivity.

  • Calibration: A calibration curve must be prepared using standard solutions of the compound of known concentrations. This curve will be used to determine the concentration of the unknown samples based on their peak area.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data
SolventPolarity IndexHansen Parameters (δD, δP, δH)Solubility (mg/mL) at 25°C
Heptane0.1(15.3, 0.0, 0.0)Hypothetical Value
Toluene2.4(18.0, 1.4, 2.0)Hypothetical Value
Dichloromethane3.1(17.0, 7.3, 7.1)Hypothetical Value
Ethyl Acetate4.4(15.8, 5.3, 7.2)Hypothetical Value
Acetone5.1(15.5, 10.4, 7.0)Hypothetical Value
Ethanol5.2(15.8, 8.8, 19.4)Hypothetical Value
Methanol6.6(14.7, 12.3, 22.3)Hypothetical Value

Note: Hansen Parameter values are examples and should be obtained from a reliable source.

Discussion of Results

The interpretation of the solubility data should be grounded in the principles of intermolecular forces.

G cluster_interactions Intermolecular Forces Solute 2-[(2-Methylfuran-3-yl)formamido]acetic acid Dispersion Dispersion Forces (δD) Solute->Dispersion Interacts via Polar Polar Forces (δP) Solute->Polar Interacts via H_Bonding Hydrogen Bonding (δH) Solute->H_Bonding Interacts via Solvent Organic Solvent Solvent->Dispersion Interacts via Solvent->Polar Interacts via Solvent->H_Bonding Interacts via

Caption: Key Intermolecular Interactions Governing Solubility.

  • Polarity: A general trend of increasing solubility with increasing solvent polarity is often observed for polar compounds. However, this is a simplification.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will be critical for solubilizing 2-[(2-Methylfuran-3-yl)formamido]acetic acid, given its multiple hydrogen bonding sites. For instance, protic solvents like methanol and ethanol are expected to be good solvents due to their ability to engage in hydrogen bonding with the solute.

  • Hansen Solubility Parameters: A more detailed analysis involves comparing the HSP of the solute (which can be estimated using software) with those of the solvents. A smaller "distance" between the HSP of the solute and solvent in the 3D Hansen space generally correlates with higher solubility.

Conclusion and Future Directions

This guide has provided a comprehensive, scientifically rigorous framework for determining the solubility profile of 2-[(2-Methylfuran-3-yl)formamido]acetic acid in organic solvents. By combining theoretical predictions with the robust isothermal equilibrium shake-flask method and accurate HPLC-UV quantification, researchers can generate reliable and reproducible solubility data. This information is not merely a set of physical constants but is foundational knowledge that will guide subsequent stages of drug development, from process optimization to the design of effective drug delivery systems.

Future work should involve expanding the range of solvents, including biorelevant media, and investigating the effect of temperature on solubility to construct a complete thermodynamic profile of this promising compound.

References

  • Hansen, C. M. (1967).
  • Hansen Solubility Parameters. (n.d.). Hansen Solubility. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • Zhang, H., et al. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources. Retrieved from [Link]

  • Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Retrieved from [Link]

  • Burke, J. (1984). Solubility Parameters: Theory and Application. The Oakland Museum of California. Retrieved from [Link]

  • Kandola, R. (2020, May 19). Henderson-Hasselbalch Equation. RK.md. Retrieved from [Link]

  • Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. Retrieved from [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Retrieved from [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • Patel, P. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • International Council for Harmonisation. (2019, November 20). ICH M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

  • PubMed. (2007, March 1). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • JoVE. (2020, September 24). Video: Henderson-Hasselbalch Equation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

  • MDPI. (2022, June 9). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylfuran-3-carbaldehyde. Retrieved from [Link]

  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and structure of new substituted furan-3-carboxylate hydrazones. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

  • GMP Compliance. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]

  • PubMed. (2012, December 15). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Furan/Pyrrole-3-carboxamides through a Tandem Nucleopalladation and Isocyanate Insertion. Retrieved from [Link]

  • Agilent. (n.d.). Ultra-fast Solubility Sample Analysis using SPE-TOF. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]

  • Bentham Science Publishers. (2021, January 25). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Retrieved from [Link]

  • SciTechnol. (2018, February 26). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Retrieved from [Link]

  • NIST. (n.d.). Furan, 2-methyl-. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-METHYLFURAN-3-CARBOXYLIC ACID | CAS 6947-94-0. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: 2-Methylfuran-3-Carboxylic Acid Derivatives

Executive Summary The 2-methylfuran-3-carboxylic acid scaffold (CAS: 6947-94-0) represents a deceptively simple yet pharmacologically critical pharmacophore in modern medicinal chemistry. Unlike its more common isomer, f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methylfuran-3-carboxylic acid scaffold (CAS: 6947-94-0) represents a deceptively simple yet pharmacologically critical pharmacophore in modern medicinal chemistry. Unlike its more common isomer, furan-2-carboxylic acid (2-furoic acid), the 3-carboxylic acid variant offers a unique vector for substituent extension that avoids the steric congestion often found at the 2-position.

However, this scaffold presents a dichotomy: it is a potent structural anchor for Fascin inhibitors (metastasis blockade) and antifungal agents , yet the 2-methyl group serves as a potential "metabolic switch," susceptible to CYP450-mediated bioactivation. This guide provides a rigorous technical analysis of the scaffold’s synthesis, structure-activity relationship (SAR), and metabolic liabilities, designed for researchers requiring actionable, high-level intelligence.

Part 1: Chemical Architecture & Reactivity

The 3-Carboxyl Vector

The positioning of the carboxylic acid at C3 is the scaffold's defining feature. In drug design, this allows for the formation of amides and esters that project substituents into binding pockets orthogonal to the furan ring plane.

  • Electronic Effect : The furan ring acts as an electron-rich aromatic system. The C3 carboxyl group withdraws electron density, stabilizing the ring against oxidative degradation compared to unsubstituted furans.

  • Steric Advantage : Unlike C2-substituted furans, the C3 position allows for "swept-back" conformations in ligand-protein interactions, critical for fitting into narrow enzymatic clefts (e.g., Fascin bundling proteins).

The 2-Methyl "Metabolic Handle"

The C2-methyl group is not merely a steric filler; it is a primary site of metabolic interrogation.

  • Lipophilicity : The methyl group increases logP, enhancing membrane permeability compared to the des-methyl analog.

  • Metabolic Liability : As detailed in the safety section, the C2-methyl is prone to oxidation by CYP2E1, forming reactive intermediates. This necessitates careful SAR optimization, such as deuteration or steric shielding, to prolong half-life.

Part 2: Synthetic Methodologies

The Feist-Benary Synthesis (Primary Route)

The most robust, scalable method for constructing the 2-methylfuran-3-carboxylate core is the Feist-Benary synthesis . This reaction involves the condensation of a


-keto ester with an 

-haloketone.[1][2]
Mechanism Overview
  • Enolate Formation : Base-catalyzed deprotonation of the

    
    -keto ester.[1]
    
  • Alkylation :

    
     attack of the enolate on the 
    
    
    
    -haloketone.
  • Cyclization : Intramolecular attack of the oxygen on the carbonyl.

  • Dehydration : Aromatization to form the furan ring.[1]

FeistBenary Reactants Ethyl Acetoacetate + Chloroacetaldehyde Enolate Enolate Intermediate Reactants->Enolate Pyridine/Base Aldol Aldol-like Cyclization Enolate->Aldol Alkylation Product Ethyl 2-methylfuran- 3-carboxylate Aldol->Product -H2O (Dehydration)

Figure 1: The Feist-Benary synthetic pathway for 2-methylfuran-3-carboxylates.

Experimental Protocol: Synthesis of Ethyl 2-methylfuran-3-carboxylate

This protocol is a self-validating system derived from classic Feist-Benary conditions, optimized for reproducibility.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Chloroacetaldehyde (45% aq. solution, 1.2 eq)

  • Pyridine (Catalytic/Solvent)[1]

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (50 mmol) in pyridine (20 mL). Note: Pyridine acts as both the solvent and the base to drive enolate formation without hydrolyzing the ester.

  • Addition : Cool the solution to 0°C. Add chloroacetaldehyde solution dropwise over 30 minutes. Causality: Slow addition prevents the exothermic polymerization of the aldehyde.

  • Reaction : Allow the mixture to warm to room temperature, then heat to 70°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The formation of a UV-active spot (

    
    ) indicates conversion.
    
  • Workup : Pour the reaction mixture into ice-cold water (100 mL). Extract with DCM (3 x 50 mL).

  • Purification : Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Validation : Purify via vacuum distillation or silica gel flash chromatography.

    • Yield Target : 60-75%

    • Characterization :

      
      H NMR (CDCl
      
      
      
      ) should show a singlet at
      
      
      ppm (C2-Me) and furan ring protons at
      
      
      (C4-H) and
      
      
      (C5-H).

Part 3: Pharmacological Landscape & Case Studies

Case Study 1: Fascin Inhibitors (Metastasis Blockade)

Research into NP-G2-044 has highlighted the 2-methylfuran-3-carboxamide moiety as a critical binder for Fascin , an actin-bundling protein that drives tumor cell migration.

  • Mechanism : The furan ring occupies a hydrophobic pocket in Fascin, while the 3-carboxamide hydrogen bonds with key residues (likely Ser/Thr) to lock the protein in an inactive conformation.

  • Why 2-Methyl? : The methyl group provides a hydrophobic anchor that improves binding affinity (

    
    ) compared to the unsubstituted furan, likely by displacing water from the hydrophobic cleft.
    
Case Study 2: Antimicrobial Activity

Derivatives such as 2-methyl-5-aryl-3-furoic acids have demonstrated antifungal activity against Candida species.

  • SAR Insight : Activity is highly sensitive to the C5-substitution. While the 2-methyl-3-carboxy core is essential for scaffold stability, the biological "warhead" often resides at the C5 position (e.g., p-chlorophenyl groups).

Data Summary: Biological Potency
Compound ClassTargetKey Substituent (C5)Activity Metric
Fascin Inhibitor Actin-bundling proteinUnsubstituted / Amide linkedIC50 < 100 nM (Migration)
Antifungal Candida albicans4-ChlorophenylMIC: 50-100

g/mL
Metabolic Probe CYP2E1H (Parent Acid)

(Suicide Inhibition)

Part 4: Metabolic Liability & Safety (E-E-A-T)

A critical, often overlooked aspect of this scaffold is its bioactivation. Researchers must be aware that the 2-methylfuran moiety is a known substrate for Cytochrome P450 2E1 (CYP2E1).

The Bioactivation Pathway
  • Hydroxylation : CYP2E1 hydroxylates the 2-methyl group.

  • Ring Opening : The resulting alcohol is unstable and undergoes oxidative ring opening.

  • Toxic Metabolite : Formation of Acetylacrolein (an

    
    -unsaturated dicarbonyl).
    
  • Adduct Formation : Acetylacrolein is a potent electrophile that can form adducts with protein nucleophiles (Cys/Lys), leading to potential hepatotoxicity or "suicide inhibition" of the enzyme.

Mitigation Strategy :

  • Deuteration : Replacing the C2-methyl hydrogens with deuterium (

    
    ) can exploit the Kinetic Isotope Effect (KIE) to slow down the initial hydroxylation step, improving metabolic stability.
    

Metabolism Parent 2-Methylfuran-3-carboxylic acid CYP CYP2E1 Oxidation Parent->CYP Intermediate [Hydroxy-methyl intermediate] CYP->Intermediate Toxin Acetylacrolein (Reactive Electrophile) Intermediate->Toxin Ring Opening Adduct Protein Adducts (Toxicity/Inactivation) Toxin->Adduct Nucleophilic Attack

Figure 2: Metabolic activation pathway of the 2-methylfuran core leading to reactive acetylacrolein.

References

  • Feist-Benary Synthesis Mechanism & Protocol Source: BenchChem & Wikipedia (Valid
  • Fascin Inhibitors (NP-G2-044) & Anticancer Activity

    • Title: Structural Insights into the Induced-fit Inhibition of Fascin by a Small-Molecule Inhibitor
    • Source: PMC / NIH
    • URL: [Link]

  • Metabolic Activ

    • Title: Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins[3][4]

    • Source: Chemical Research in Toxicology (ACS)
    • URL: [Link]

  • Antimicrobial Activity of Furoic Acid Deriv

    • Title: Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives (Contextual grounding for furan activity)
    • Source: Semantic Scholar / Molecules
    • URL: [Link]

  • General Properties of 2-Methyl-3-Furoic Acid

    • Title: 2-Methyl-3-furoic acid Product Information[5][6][7][][9]

    • Source: Santa Cruz Biotechnology[7]

Sources

Foundational

pKa Values and Ionization States of Furan-Amido Acetic Acids: A Comprehensive Technical Guide

Executive Summary Understanding the acid dissociation constant ( ) and the resulting ionization states of active pharmaceutical ingredients (APIs) is a foundational pillar of rational drug design. For furan-amido acetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid dissociation constant (


) and the resulting ionization states of active pharmaceutical ingredients (APIs) is a foundational pillar of rational drug design. For furan-amido acetic acids—such as N-(2-furoyl)glycine—the interplay between the heteroaromatic furan ring, the amide linker, and the carboxylic acid moiety creates a unique electronic environment. This whitepaper provides an in-depth analysis of the mechanistic determinants governing the 

of these compounds, presents quantitative data, and outlines field-proven, self-validating experimental workflows for accurate

determination.

Structural and Electronic Determinants of

The


 of an isolated aliphatic carboxylic acid, such as acetic acid, is typically around 4.76. However, introducing a furan-amido substituent at the alpha-carbon fundamentally alters the electron density of the molecule, driving the 

down into the 3.6–3.8 range[1][2].

This significant increase in acidity is governed by inductive (-I) and resonance effects :

  • The Amide Linkage: The amide nitrogen is

    
     hybridized, with its lone pair delocalized into the adjacent carbonyl oxygen. This delocalization renders the nitrogen electron-deficient, exerting a strong electron-withdrawing inductive effect on the alpha-carbon of the acetic acid moiety.
    
  • The Furan Ring: As an oxygen-containing heteroaromatic system, the furan ring engages in extended conjugation with the amide carbonyl. While its direct inductive effect on the distant carboxylic acid is secondary, it stabilizes the overall molecular geometry and modulates the electron-withdrawing capacity of the amide group[3][4].

By pulling electron density away from the carboxylate group, the furan-amido substituent stabilizes the conjugate base (the carboxylate anion) formed upon deprotonation, thereby facilitating easier proton release.

ElectronicEffects Furan Furan Ring (Electron-Withdrawing) Amide Amide Linkage (-CONH-) Furan->Amide Conjugation Acetic Acetic Acid Moiety (-CH2COOH) Amide->Acetic Inductive Effect (-I) pKa Lowered pKa (~3.6 - 3.8) Acetic->pKa Enhanced Proton Release

Logical flow of electronic effects lowering the pKa of furan-amido acetic acids.

Quantitative Data and Ionization States

At physiological pH (7.4), the ionization state of a drug dictates its lipophilicity (LogD), membrane permeability, and target binding affinity. Because the


 of furan-amido acetic acids (~3.67) is well below physiological pH, these molecules exist almost exclusively (>99.9%) in their ionized, anionic state in systemic circulation.

Table 1: Comparative


 Values and Ionization States 
CompoundStructural FormulaExperimental

(25°C)
Predominant State at pH 7.4
Acetic Acid

4.76Ionized (Carboxylate)
N-Acetylglycine

3.67Ionized (Carboxylate)
N-(2-Furoyl)glycine

~3.6 - 3.8Ionized (Carboxylate)

Data supported by established physicochemical databases for N-acylglycines[1][2][4].

Experimental Workflows for Determination

To ensure scientific integrity and trustworthiness, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 values must be derived using orthogonal analytical techniques. The two most robust methods for furan-amido acetic acids are Potentiometric Titration  and Nuclear Magnetic Resonance (NMR) Spectroscopy [5].

Workflow Start Sample Preparation (Furan-Amido Acetic Acid) Potentiometric Potentiometric Titration (pH 2.0 to 10.0) Start->Potentiometric Method A NMR NMR Spectroscopy (Chemical Shift vs pH) Start->NMR Method B Data Data Processing (Henderson-Hasselbalch) Potentiometric->Data NMR->Data Result pKa & Ionization State Determination Data->Result

Dual-method experimental workflow for accurate pKa determination.

Potentiometric Titration Protocol

Potentiometry is the gold standard for


 determination. The following protocol is designed as a self-validating system to eliminate environmental artifacts[6][7].

Causality & Rationale:

  • Why 0.15 M KCl?

    
     is highly sensitive to the activity coefficients of ions in solution. Using 0.15 M KCl maintains a constant ionic strength that mimics human physiological conditions, preventing baseline drift during titration[6][7].
    
  • Why Nitrogen Purging? Atmospheric

    
     dissolves in water to form carbonic acid, which introduces a secondary buffering effect and skews the titration curve. Purging with 
    
    
    
    ensures an inert environment[6][7].

Step-by-Step Methodology:

  • Calibration: Calibrate the glass pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0 at a strictly controlled temperature of 25°C.

  • Sample Preparation: Dissolve the furan-amido acetic acid in a 0.15 M KCl aqueous solution to achieve a final analyte concentration of 1 mM.

  • Degassing: Submerge a dispersion frit into the solution and purge with high-purity

    
     gas for 10 minutes prior to titration. Maintain a gentle 
    
    
    
    blanket over the solution throughout the experiment.
  • Titration: Using an automated titrator, incrementally add standardized 0.1 M NaOH. Record the pH after each addition once the reading stabilizes.

  • Data Analysis: Plot the volume of titrant against pH. The

    
     is mathematically extracted from the half-equivalence point (the inflection point of the sigmoidal curve) using the first derivative of the titration data[6][7].
    
NMR Spectroscopy Protocol

NMR spectroscopy offers a site-specific method for


 determination by tracking the chemical shift (

) of specific protons as the molecule transitions from a protonated to a deprotonated state[8][9][10].

Causality & Rationale:

  • Why track the alpha-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     protons?  The deprotonation of the carboxylic acid increases the local electron density, which increases the magnetic shielding of the adjacent alpha-protons (and to a lesser extent, the furan protons). This shielding causes an observable upfield shift (lower ppm) in the NMR spectrum[10].
    

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 2 mM solution of the analyte in a 90:10

    
     mixture (to provide a lock signal) containing 0.15 M NaCl. Add a trace amount of TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.0 ppm).
    
  • pH Adjustment: Divide the master solution into 10-12 individual aliquots. Adjust the pH of each aliquot to span a range from pH 2.0 to 8.0 using micro-additions of 0.1 M HCl or NaOH. Record the exact pH of each aliquot using a micro-pH electrode.

  • Acquisition: Acquire a 1D

    
     NMR spectrum for each aliquot at 25°C using water suppression techniques (e.g., presaturation).
    
  • Data Analysis: Plot the chemical shift (

    
    ) of the alpha-
    
    
    
    singlet against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the
    
    
    , which corresponds to the pH at the exact midpoint of the chemical shift transition[8][9].

Pharmacokinetic Implications (ADME)

The determined


 of ~3.6–3.8 dictates that furan-amido acetic acids are highly ionized at the physiological pH of the blood (7.4) and the intestine (~6.5).
  • Absorption: Because ionized molecules struggle to cross lipophilic cell membranes via passive diffusion, oral absorption of these compounds may rely heavily on paracellular transport or active uptake via oligopeptide or monocarboxylate transporters.

  • Distribution & Clearance: The permanent negative charge at physiological pH results in a low volume of distribution (confinement to the plasma compartment) and promotes rapid renal clearance, as the ionized form is readily filtered by the glomerulus and resists tubular reabsorption.

References

  • LookChem. "Cas 543-24-8, N-Acetylglycine." LookChem Database. Available at:[Link]

  • PhytoHub. "Showing entry for N-(2-furoyl)glycine." PhytoHub Database. Available at:[Link]

  • ImmPort. "Lk_Hmdb - ImmPort Documentation Overview." ImmPort. Available at:[Link]

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Creative Bioarray. Available at:[Link]

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." DergiPark. Available at:[Link]

  • PharmaGuru. "5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation." PharmaGuru. Available at:[Link]

  • ACS Publications. "Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques." Analytical Chemistry. Available at:[Link]

  • MDPI. "Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry." MDPI. Available at:[Link]

  • SONAR. "pKa determination by ¹H NMR spectroscopy - an old methodology revisited." SONAR. Available at:[Link]

Sources

Exploratory

Toxicological Assessment of Furan-Ring Containing Metabolites: Mechanisms, Bioactivation, and Analytical Workflows

Executive Summary The furan ring is a ubiquitous structural motif in medicinal chemistry, natural products, and industrial chemicals. While it frequently imparts favorable physicochemical properties and target-binding in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan ring is a ubiquitous structural motif in medicinal chemistry, natural products, and industrial chemicals. While it frequently imparts favorable physicochemical properties and target-binding interactions, the furan pharmacophore carries a well-documented metabolic liability. This whitepaper provides an in-depth mechanistic analysis of cytochrome P450 (CYP450)-mediated furan bioactivation. Designed for drug development professionals and toxicologists, this guide details the causality behind furan-induced hepatotoxicity, the paradoxical role of glutathione, and provides self-validating analytical workflows for the trapping and identification of reactive cis-enedione intermediates.

The Furan Pharmacophore: Structural Utility vs. Metabolic Liability

Furan-containing compounds (FCCs) exhibit a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. However, the electron-rich nature of the furan ring makes it highly susceptible to oxidative metabolism .

When an FCC enters the hepatic system, it faces a critical bifurcation in its metabolic fate. It can either undergo safe clearance (e.g., via glucuronidation or rapid reduction) or undergo CYP450-mediated oxidation. The latter pathway frequently generates highly electrophilic intermediates that covalently bind to cellular macromolecules, leading to severe hepatotoxicity, cytotoxicity, and in some cases, carcinogenicity [[1]]([Link]). Understanding the kinetic stability and reactivity of these metabolites is essential for de-risking furan-containing drug candidates.

Mechanistic Toxicology: CYP450-Mediated Bioactivation

The hallmark of furan-induced toxicity is its bioactivation by hepatic enzymes. Depending on the steric bulk and substitution pattern of the furan ring, different CYP isoforms drive this oxidation. Small molecules like the parent furan are primarily oxidized by CYP2E1, whereas bulkier FCCs, such as the natural product diosbulbin B or the pulmonary toxicant 4-ipomeanol, are bioactivated by CYP3A4 and CYP4B1, respectively .

The Bioactivation Cascade:

  • Epoxidation: The CYP450 enzyme catalyzes the addition of an oxygen atom across one of the double bonds of the furan ring, forming a highly unstable epoxide intermediate.

  • Rearrangement: Due to intense ring strain, the epoxide rapidly undergoes electrocyclic rearrangement to form a cis-enedione (e.g., cis-2-butene-1,4-dial, commonly referred to as BDA).

  • Electrophilic Attack: The resulting cis-enedione acts as a potent bifunctional electrophile, capable of cross-linking cellular nucleophiles .

G Furan Furan-Containing Compound CYP CYP450 Oxidation (e.g., CYP2E1, CYP3A4) Furan->CYP Epoxide Epoxide Intermediate (Transient) CYP->Epoxide Enedial cis-Enedione / BDA (Highly Electrophilic) Epoxide->Enedial Rearrangement GSH GSH Conjugation (GSH-BDA) Enedial->GSH Nucleophilic Attack Proteins Protein Alkylation (Cross-linking) Enedial->Proteins Lysine/Cysteine Binding GSH->Proteins Secondary Reactions (GSH Paradox) Tox Hepatotoxicity & Carcinogenicity Proteins->Tox

Fig 1. CYP450-mediated bioactivation of furan rings and subsequent cellular toxicity pathways.

Cellular Targets and the Glutathione Paradox

Once formed, the cis-enedione intermediate indiscriminately targets cellular nucleophiles. It undergoes Michael addition with thiol groups (e.g., cysteine) and condensation reactions with primary amines (e.g., lysine, polyamines, and DNA bases), forming stable pyrrole cross-links that disrupt protein function and induce apoptosis .

The GSH Paradox: In standard toxicological paradigms, glutathione (GSH) conjugation represents a terminal detoxification step. However, furan metabolism presents a unique deviation. When GSH attacks the cis-enedione, it forms a GSH-BDA conjugate. Because BDA is a dialdehyde, the resulting conjugate retains an unreacted aldehyde group. This allows the GSH-BDA complex to undergo secondary condensation reactions with cellular amines, such as polyamines (putrescine, spermidine), forming GSH-BDA-amine cross-links . Consequently, GSH trapping does not fully neutralize the threat; rather, it can act as a carrier that facilitates downstream alkylation, a phenomenon critical to understanding furan's persistent hepatotoxicity .

Comparative Toxicological Profiles

Not all furan-containing compounds are inherently toxic. The ultimate toxicity depends on the kinetic competition between bioactivation and safe clearance pathways. Table 1 summarizes the properties of several well-documented FCCs.

Table 1: Toxicological Comparison of Furan-Containing Compounds

CompoundPrimary Source / ApplicationPrimary CYP IsoformReactive IntermediateHepatotoxic Potential
Furan Industrial chemical, food contaminantCYP2E1cis-2-butene-1,4-dial (BDA)High (Potent hepatotoxin & carcinogen)
Diosbulbin B Dioscorea bulbifera (Herbal medicine)CYP3A4cis-enedial derivativeHigh (Severe liver injury)
4-Ipomeanol Moldy sweet potatoesCYP4B1, CYP3A4cis-enedial derivativeHigh (Pulmonary & hepatic toxicity)
Teucrin A Germander (Herbal medicine)CYP3A4Teucrin A-enedialHigh (Hepatotoxicity)
Prazosin Antihypertensive drugMultiple CYPsRing-opened carboxylic acidLow (Rapid reduction of intermediate)

Note on Prazosin: Despite undergoing extensive furan ring oxidation, Prazosin is a safe drug. This is because the resulting α,β-unsaturated intermediate is rapidly reduced into a non-toxic carboxylic acid metabolite before it can alkylate cellular proteins .

Advanced Analytical Workflows for Reactive Metabolite Trapping

Because cis-enediones are highly unstable, direct detection in biological matrices is nearly impossible. Toxicological assessment requires chemical trapping assays. By supplying trapping agents in excess, we force the transient intermediate into a stable, detectable conjugate.

Workflow Step1 1. Incubate HLM with Test Compound & NADPH Step2 2. Add Trapping Agents (NAC + NAL or GSH) Step1->Step2 Initiate Metabolism Step3 3. Quench Reaction (Ice-cold Acetonitrile) Step2->Step3 Trap Intermediates Step4 4. Centrifuge & Collect Supernatant Step3->Step4 Precipitate Proteins Step5 5. LC-MS/MS Analysis (CID Fragmentation) Step4->Step5 Isolate Adducts Step6 6. Neutral Loss Filtering (Data Post-Processing) Step5->Step6 Identify Fragments Step7 7. Structural Elucidation of Pyrrole Conjugates Step6->Step7 Confirm Bioactivation

Fig 2. Self-validating experimental workflow for the trapping and LC-MS/MS analysis of furanoids.

Protocol 1: In Vitro Microsomal Dual-Trapping Assay

Objective: To capture transient cis-enedione intermediates using a dual-trapping system of N-acetylcysteine (NAC) and N-acetyllysine (NAL). Causality: Enedials react via a two-step mechanism. The thiol of NAC undergoes a Michael addition with the enedial, followed by a condensation reaction with the primary amine of NAL. This mimics in vivo protein cross-linking and forms a highly stable NAC-BDA-NAL pyrrole complex that is ideal for mass spectrometry .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: Add 3.3 mM MgCl₂ to the buffer; Mg²⁺ is an essential cofactor that facilitates electron transfer from NADPH-cytochrome P450 reductase to the CYP enzymes.

  • Matrix Assembly: In a reaction vial, combine Human Liver Microsomes (HLMs) to a final protein concentration of 1 mg/mL, the furan-containing test compound (50 µM), NAC (2 mM), and NAL (2 mM).

  • Initiation & Self-Validation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Quality Control: Always run a parallel negative control lacking NADPH. If adducts appear in the negative control, the trapping is non-enzymatic (false positive); true bioactivation is strictly NADPH/CYP450-dependent.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard. Causality: Acetonitrile rapidly denatures CYP enzymes to halt metabolism at an exact timepoint, while simultaneously precipitating microsomal proteins that would otherwise clog the LC column.

  • Extraction: Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the clear supernatant for downstream analysis.

Protocol 2: LC-MS/MS Identification via Neutral Loss Filtering

Objective: To selectively identify bioactivated furanoids from complex biological matrices using feature-based mass spectrometry. Causality: Bioactivated furanoids conjugated with GSH or NAC/NAL share a common cyclic pyrrole substructure. Under Collision-Induced Dissociation (CID) in a mass spectrometer, this substructure yields highly consistent, signature fragmentation patterns (e.g., specific neutral losses). Filtering for these losses allows researchers to separate true reactive metabolites from massive background matrix noise .

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 5 µL of the extracted supernatant onto a C18 reversed-phase UHPLC column. Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to effectively resolve the polar pyrrole conjugates from the highly lipophilic parent compounds.

  • Mass Spectrometry Acquisition: Operate a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode. Acquire data using data-dependent acquisition (DDA) to obtain high-resolution MS2 spectra for all abundant precursor ions.

  • Data Post-Processing: Process the raw data using metabolomics software (e.g., MZmine). Apply a neutral loss filter to the MS2 datasets. For example, if using GSH trapping, filter for the signature neutral loss of 129 Da (corresponding to the pyroglutamate moiety of glutathione) .

  • Validation: Confirm that the signature fragments form simultaneous signal points at the exact same chromatographic retention time. This temporal alignment confirms the structural identity of a true furanoid-derived pyrrole conjugate.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. URL: [Link]

  • Hussein, W. A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. URL: [Link]

  • [[2]]([Link]) Wang, X., et al. (2021). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Frontiers in Pharmacology. URL: [Link]

  • Baer, B. R., et al. (2005). Bioactivation of 4-ipomeanol by CYP4B1: adduct characterization and evidence for an enedial intermediate. Chemical Research in Toxicology. URL: [Link]

  • Zhang, Y., et al. (2022). Feature MS fragments-based method for identification of toxic furanoids in biological samples. Journal of Chromatography A (via PubMed). URL: [Link]

  • Druckova, A., et al. (2006). Characterization of the Amino Acid Adducts of the Enedial Derivative of Teucrin A. Chemical Research in Toxicology. URL: [Link]

  • Gates, L. A., et al. (2012). Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. Drug Metabolism and Disposition. URL: [Link]

  • Lu, D., et al. (2011). Polyamines Are Traps for Reactive Intermediates in Furan Metabolism. Chemical Research in Toxicology. URL: [Link]

Sources

Foundational

Molecular Weight and Exact Mass Calculation for C8H9NO4 Derivatives: Analytical Imperatives in Pharmacokinetics

Executive Summary In the realm of high-resolution mass spectrometry (HRMS) and drug development, the distinction between nominal mass, average molecular weight, and monoisotopic exact mass is not merely semantic—it is th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of high-resolution mass spectrometry (HRMS) and drug development, the distinction between nominal mass, average molecular weight, and monoisotopic exact mass is not merely semantic—it is the foundational logic that dictates analytical specificity. This whitepaper provides a rigorous theoretical and experimental framework for calculating and analyzing the exact mass of C8H9NO4 derivatives.

While the chemical formula C8H9NO4 applies to multiple isomers—ranging from synthetic industrial intermediates like 1,2-dimethoxy-4-nitrobenzene[1] to critical biological metabolites like 4-Pyridoxic acid (4-PA)[2]—our focus will bridge fundamental mass calculations with applied pharmacokinetic workflows. By mastering these principles, researchers can design self-validating LC-HRMS/MS protocols capable of distinguishing target biomarkers from complex biological matrices.

Theoretical Framework: Average Molecular Weight vs. Monoisotopic Exact Mass

To accurately program a mass spectrometer, one must abandon the standard periodic table weights used in bulk stoichiometry. Mass spectrometers do not measure averages; they measure individual ions.

The Mathematical Derivation

Average Molecular Weight (MW) is calculated using the abundance-weighted average of all naturally occurring isotopes. For C8H9NO4, using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999), the calculated MW is 183.1614 g/mol [1].

Monoisotopic Exact Mass , conversely, is calculated using only the primary, most abundant isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O). This is the exact mass of the lowest-mass isotopologue in the isotopic envelope.

Calculation for C8H9NO4:

  • Carbon (^12C): 8 × 12.000000 = 96.000000 Da

  • Hydrogen (^1H): 9 × 1.007825 = 9.070425 Da

  • Nitrogen (^14N): 1 × 14.003074 = 14.003074 Da

  • Oxygen (^16O): 4 × 15.994915 = 63.979660 Da

  • Total Monoisotopic Mass = 183.053159 Da (commonly rounded to 183.05316 Da )[3].

The Mass Defect and Resolving Power

The difference between the nominal mass (183) and the exact mass (183.05316) is known as the mass defect (+0.05316 Da). In drug development, leveraging this mass defect allows HRMS systems (like Orbitraps or Time-of-Flight analyzers) to filter out isobaric interferences. For example, an isobaric peptide fragment or lipid with a nominal mass of 183 will have a completely different mass defect, allowing a spectrometer with sufficient resolving power to isolate the exact C8H9NO4 signal from background noise.

Data Presentation: Mass and Adduct Calculations

Table 1: Fundamental Isotopic Mass Values Used for C8H9NO4 Calculation

ElementPrimary IsotopeMonoisotopic Exact Mass (Da)Average Atomic Weight ( g/mol )
Carbon^12C12.00000012.011
Hydrogen^1H1.0078251.008
Nitrogen^14N14.00307414.007
Oxygen^16O15.99491515.999

Table 2: Common ESI Adducts and Calculated Exact m/z for C8H9NO4 Note: Calculations account for the exact mass of the adducting ion (e.g., proton mass = 1.007276 Da)[3].

Adduct SpeciesChemical FormulaIonization ModeCalculated Exact m/z
[M-H]⁻C8H8NO4⁻Negative182.04588
[M+H]⁺C8H10NO4⁺Positive184.06044
[M+NH4]⁺C8H13N2O4⁺Positive201.08698
[M+Na]⁺C8H9NO4Na⁺Positive206.04238

Isomeric Differentiation: 4-Pyridoxic Acid vs. Nitroarenes

Because HRMS only measures mass-to-charge ratio (m/z), it cannot inherently distinguish between structural isomers that share the exact mass of 183.05316 Da.

  • 1,2-Dimethoxy-4-nitrobenzene : A synthetic chemical intermediate used in industrial applications[4].

  • 4-Pyridoxic Acid (4-PA) : The primary, biologically active catabolite of Vitamin B6[2].

In clinical pharmacokinetics, 4-PA is a critical biomarker. Pyridoxal (C8H9NO3) is oxidized by the enzyme aldehyde oxidase (AOX1), which adds exactly one oxygen atom (+15.994915 Da) to form 4-PA (C8H9NO4)[5]. Tracking this +15.9949 Da mass shift is how researchers monitor AOX1 enzymatic activity and Vitamin B6 clearance in vivo.

B6Metabolism PN Pyridoxine (PN) C8H11NO3 PL Pyridoxal (PL) C8H9NO3 PN->PL Oxidation PLP Pyridoxal 5'-Phosphate Active Coenzyme PL->PLP Kinase (PDXK) PA 4-Pyridoxic Acid (4-PA) C8H9NO4 (Target) PL->PA Aldehyde Oxidase (+15.9949 Da) PLP->PL Phosphatase Excretion Renal Excretion Urine Biomarker PA->Excretion Clearance

Figure 1: Vitamin B6 metabolic pathway highlighting the oxidation of Pyridoxal to 4-Pyridoxic acid.

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To quantify 4-PA in whole blood or plasma without interference from other C8H9NO4 isomers, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required[6][7].

Causality in Protocol Design

A protocol is only "self-validating" if it inherently corrects for matrix effects. By spiking a stable isotope-labeled internal standard (e.g., ^13C or ^2H-labeled 4-PA) into the sample before extraction, any loss of the analyte during precipitation or ion suppression during Electrospray Ionization (ESI) is proportionally mirrored by the internal standard. This ratio ensures absolute quantitative trustworthiness[6].

Step-by-Step Methodology

Step 1: Matrix Preparation & Protein Precipitation

  • Action : Aliquot 100 µL of human plasma/blood into a microcentrifuge tube. Spike with 10 µL of stable-isotope labeled 4-PA internal standard.

  • Action : Add 300 µL of Zinc Sulfate (ZnSO4) in methanol.

  • Causality : While Trichloroacetic acid (TCA) is a common precipitant, it causes severe ion suppression and degrades sensitive B vitamers. ZnSO4 in methanol efficiently denatures binding proteins while maintaining a high Process Efficiency (PE) of 89-120% for 4-PA[6].

  • Action : Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

Step 2: Chromatographic Separation

  • Action : Inject 5 µL of the supernatant onto a specialized C30 or Hydrophilic Interaction Liquid Chromatography (HILIC) column[6].

  • Causality : 4-PA is highly polar due to its zwitterionic nature (pyridine ring + carboxylic acid). Standard Reversed-Phase (C18) columns fail to retain it adequately. HILIC or C30 columns provide the necessary retention time to separate 4-PA from isobaric matrix interferences before they enter the mass spectrometer.

Step 3: HRMS/MS Detection

  • Action : Operate the mass spectrometer in Positive ESI mode.

  • Causality : The acidic mobile phase (e.g., 0.1% formic acid) used to improve peak shape on the column also acts as a proton donor, highly favoring the formation of the [M+H]⁺ adduct at exact m/z 184.06044[8].

  • Action : Isolate the precursor ion (m/z 184.06) in the quadrupole, and apply Collision-Induced Dissociation (CID) to monitor specific Multiple Reaction Monitoring (MRM) product ions[8].

MassSpecWorkflow N1 C8H9NO4 Sample (e.g., Plasma/Urine) N2 Liquid Chromatography (LC) Separates Isomers (4-PA vs Nitrobenzene) N1->N2 Injection N3 Electrospray Ionization (ESI) Generates[M+H]+ Adduct (m/z 184.06044) N2->N3 Elution N4 High-Resolution Mass Spectrometry (HRMS) Measures Exact Mass (183.05316 Da) N3->N4 Ionization N5 Tandem Mass Spectrometry (MS/MS) Generates Structural Fragments N4->N5 Precursor Selection N6 Data Analysis Confirms Identity & Quantity N5->N6 Fragmentation Spectra

Figure 2: LC-HRMS/MS workflow for the separation and exact mass analysis of C8H9NO4 isomers.

References

  • National Center for Biotechnology Information. "Benzene, 1,2-dimethoxy-4-nitro- (Formula: C8H9NO4)." NIST Chemistry WebBook, SRD 69.[Link]

  • National Center for Biotechnology Information. "PubChemLite: 1,4-dimethoxy-2-nitrobenzene (C8H9NO4)." PubChem, CID 66639. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69728, 1,2-Dimethoxy-4-nitrobenzene." PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6723, 4-Pyridoxic Acid." PubChem. [Link]

  • ImmPort Documentation. "4-Pyridoxic acid biosynthesis and Vitamin B6 metabolism pathway." ImmPort. [Link]

  • Kahoun, D., et al. "Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood." PLOS One, 2022.[Link]

  • Footitt, E. J., et al. "Measurement of plasma B6 vitamer profiles in children with inborn errors of vitamin B6 metabolism using an LC-MS/MS method." PubMed, 2013.[Link]

  • Midttun, Ø., et al. "Quantitative profiling of biomarkers related to B-vitamin status, tryptophan metabolism and inflammation in human plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2009.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Putative Role of 2-[(2-Methylfuran-3-yl)formamido]acetic Acid in Xenobiotic Metabolism

Abstract This technical guide provides a comprehensive analysis of the potential role of 2-[(2-Methylfuran-3-yl)formamido]acetic acid in xenobiotic metabolism. In the absence of direct empirical data for this specific mo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the potential role of 2-[(2-Methylfuran-3-yl)formamido]acetic acid in xenobiotic metabolism. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of drug metabolism and toxicological sciences to propose putative metabolic pathways and bioactivation routes. By examining the metabolism of structurally related furan-containing compounds, this guide offers a predictive framework for researchers, scientists, and drug development professionals. We will explore the likely involvement of key enzyme systems, predict the formation of reactive intermediates, and outline robust experimental methodologies to validate these hypotheses. This paper aims to serve as a foundational resource for initiating research into the metabolic fate and potential toxicological profile of this novel chemical entity.

Introduction: The Furan Moiety as a Structural Alert

Furan-containing compounds are prevalent in various natural products, industrial chemicals, and pharmaceuticals.[1][2] While many of these compounds possess desirable biological activities, the furan ring is also recognized as a structural alert for potential toxicity.[1] This is primarily due to its propensity for metabolic activation by cytochrome P450 (CYP) enzymes into highly reactive and potentially toxic intermediates.[3] The subject of this guide, 2-[(2-Methylfuran-3-yl)formamido]acetic acid, is a synthetic compound with limited publicly available information regarding its biological effects.[4][5] However, its chemical structure, featuring a substituted furan ring, warrants a thorough investigation into its metabolic fate and toxicological implications.

This guide will deconstruct the molecule to identify potential sites of metabolic transformation and propose likely metabolic pathways. We will draw heavily on the well-documented metabolism of furan and 2-methylfuran as model substrates to inform our predictions.[6][7][8]

Structural Analysis and Putative Metabolic Sites

The chemical structure of 2-[(2-Methylfuran-3-yl)formamido]acetic acid presents several functional groups susceptible to metabolic enzymes. A systematic evaluation of these sites is crucial for predicting its biotransformation.

Molecular Structure:

  • 2-Methylfuran Ring: This is the primary site of concern for metabolic activation. The methyl group at the 2-position and the formamidoacetic acid side chain at the 3-position will influence the interaction with metabolizing enzymes.

  • Formamido Linkage: The amide bond could be a target for hydrolytic enzymes.

  • Acetic Acid Moiety: The carboxylic acid group is a prime candidate for Phase II conjugation reactions.

The following diagram illustrates the potential sites for metabolic reactions:

compound 2-[(2-Methylfuran-3-yl)formamido]acetic acid furan 2-Methylfuran Ring (Phase I Oxidation) compound->furan Site 1 amide Formamido Linkage (Hydrolysis) compound->amide Site 2 acid Acetic Acid Moiety (Phase II Conjugation) compound->acid Site 3

Caption: Potential metabolic sites on 2-[(2-Methylfuran-3-yl)formamido]acetic acid.

Proposed Metabolic Pathways

Based on the structural analysis and established principles of xenobiotic metabolism, we can propose several plausible metabolic pathways for 2-[(2-Methylfuran-3-yl)formamido]acetic acid.[9][10][11]

Phase I Metabolism: Bioactivation of the Furan Ring

The most significant metabolic pathway is likely the oxidation of the 2-methylfuran ring, primarily mediated by CYP2E1.[8] Drawing parallels with the metabolism of 2-methylfuran, this is expected to generate a highly reactive α,β-unsaturated aldehyde, 3-acetylacrolein (AcA).[7][8]

Proposed Bioactivation Pathway:

parent 2-[(2-Methylfuran-3-yl)formamido]acetic acid intermediate Reactive Epoxide Intermediate parent->intermediate CYP450 (e.g., CYP2E1) Oxidation reactive_metabolite Putative Reactive Aldehyde (AcA analogue) intermediate->reactive_metabolite Ring Opening

Caption: Proposed bioactivation of the 2-methylfuran ring.

This reactive metabolite is electrophilic and can readily react with cellular nucleophiles, leading to the formation of adducts with proteins, DNA, and glutathione (GSH).[6][7] The formation of such adducts is a key mechanism of furan-induced toxicity.[3]

Phase I Metabolism: Hydrolysis of the Amide Bond

The formamido linkage may undergo hydrolysis, catalyzed by amidases or carboxylesterases. This would cleave the molecule into two fragments: 2-methyl-3-furoic acid and aminoacetic acid (glycine).

Proposed Hydrolysis Pathway:

parent 2-[(2-Methylfuran-3-yl)formamido]acetic acid metabolite1 2-Methyl-3-furoic acid parent->metabolite1 Amidase/Carboxylesterase Hydrolysis metabolite2 Glycine parent->metabolite2 Amidase/Carboxylesterase Hydrolysis

Caption: Proposed hydrolytic cleavage of the formamido linkage.

Phase II Metabolism: Conjugation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[9][11]

  • Glucuronidation: The carboxylic acid group of the acetic acid moiety is a likely substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate.

  • Amino Acid Conjugation: The carboxylic acid could also be conjugated with amino acids, such as glycine or taurine.

  • Glutathione Conjugation: If the furan ring is bioactivated to a reactive aldehyde, this electrophilic species can be detoxified by conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs).[12]

Proposed Phase II Conjugation Pathways:

cluster_parent Parent Compound / Phase I Metabolites cluster_conjugates Phase II Conjugates parent Carboxylic Acid Moiety glucuronide Glucuronide Conjugate parent->glucuronide UGTs amino_acid Amino Acid Conjugate parent->amino_acid Acyl-CoA Synthetase Amino Acid N-acyltransferase reactive_metabolite Reactive Aldehyde gsh Glutathione Conjugate reactive_metabolite->gsh GSTs

Caption: Proposed Phase II conjugation pathways.

Experimental Methodologies for Metabolic Profiling

To empirically determine the metabolic fate of 2-[(2-Methylfuran-3-yl)formamido]acetic acid, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Studies

Objective: To identify the primary metabolic pathways and the enzymes involved.

Experimental Systems:

  • Liver Microsomes (Human, Rat, Mouse): To investigate CYP-mediated metabolism.

  • Hepatocytes (Cryopreserved or Freshly Isolated): To study both Phase I and Phase II metabolism in an intact cellular system.[6]

  • Recombinant CYP Enzymes: To pinpoint the specific CYP isoforms responsible for metabolism.

Protocol: Incubation with Liver Microsomes

  • Preparation: Prepare an incubation mixture containing liver microsomes, NADPH-regenerating system, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.

Metabolite Identification

Objective: To structurally characterize the metabolites formed.

Techniques:

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of metabolites.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information through fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated metabolites.

Reactive Metabolite Trapping

Objective: To detect the formation of electrophilic reactive intermediates.

Protocol: Glutathione Trapping Assay

  • Incubation: Incubate the test compound with liver microsomes and an NADPH-regenerating system in the presence of a trapping agent, such as glutathione (GSH).

  • Analysis: Analyze the incubation mixture by LC-MS/MS for the presence of GSH-adducts. The mass of the adduct will correspond to the mass of the parent compound plus the mass of GSH, minus the mass of any leaving groups.

In Vivo Metabolism Studies

Objective: To understand the pharmacokinetic profile and the major circulating and excreted metabolites in a whole organism.

Experimental Design:

  • Animal Model: Typically rats or mice.

  • Dosing: Administer the compound via a relevant route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood, urine, and feces at various time points.

  • Analysis: Process and analyze the samples using LC-MS/MS to identify and quantify the parent compound and its metabolites.

Toxicological Implications and Risk Assessment

The primary toxicological concern for 2-[(2-Methylfuran-3-yl)formamido]acetic acid is the potential for bioactivation of the furan ring to a reactive aldehyde. Such metabolites are known to be cytotoxic, mutagenic, and carcinogenic.[3][6][13]

Potential Toxicities:

  • Hepatotoxicity: The liver is the primary site of xenobiotic metabolism and is therefore a major target for furan-induced toxicity.[1]

  • Carcinogenicity: Chronic exposure to furan and related compounds has been shown to induce tumors in rodents.[13]

  • Genotoxicity: The reactive aldehyde metabolite can form DNA adducts, leading to mutations.[7]

A comprehensive toxicological evaluation, including cytotoxicity assays, genotoxicity assays (e.g., Ames test, micronucleus assay), and in vivo toxicity studies, would be essential to assess the safety profile of this compound.

Conclusion

While there is no direct experimental data on the metabolism of 2-[(2-Methylfuran-3-yl)formamido]acetic acid, this technical guide provides a scientifically grounded framework for predicting its metabolic fate. The presence of the 2-methylfuran moiety is a significant structural alert that suggests a potential for bioactivation to a reactive and potentially toxic metabolite. The proposed metabolic pathways, encompassing both Phase I and Phase II reactions, offer a roadmap for future research. The experimental methodologies outlined herein provide a robust strategy for the empirical investigation of this compound's biotransformation and toxicological profile. A thorough understanding of its metabolism is paramount for any future development and for ensuring its safety.

References

  • Metabolic pathways of furan leading to formation of potential... - ResearchGate. Available at: [Link]

  • Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC. Available at: [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed. Available at: [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - MDPI. Available at: [Link]

  • Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson - Grantome. Available at: [Link]

  • Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC. Available at: [Link]

  • 2-(Furan-3-ylformamido)acetic acid | C7H7NO4 | CID 16776778 - PubChem. Available at: [Link]

  • Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC. Available at: [Link]

  • Drug metabolism in drug discovery and development - PMC - NIH. Available at: [Link]

  • Biotransformation of Xenobiotics | Casarett & Doull's Essentials of Toxicology, 3e | AccessPharmacy. Available at: [Link]

  • Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents - CORE. Available at: [Link]

  • Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • hepatic drug metabolism through phase I & II reactions - YouTube. Available at: [Link]

  • Metabolism – Pharmacokinetics. Available at: [Link]

  • The Role of Biotransformation in Drug Discovery and Development - Longdom Publishing. Available at: [Link]

  • The importance of biotransformation in drug metabolism. | Allied Academies. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Quantitation of Furan Derivatives

Introduction: The Significance of Furanic Compounds Furan derivatives—most notably 5-hydroxymethylfurfural (5-HMF), furfural, and 2-furoic acid—are critical chemical markers across multiple scientific disciplines. In foo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Furanic Compounds

Furan derivatives—most notably 5-hydroxymethylfurfural (5-HMF), furfural, and 2-furoic acid—are critical chemical markers across multiple scientific disciplines. In food science, they are the primary indicators of thermal degradation and the Maillard reaction, often monitored due to their potential genotoxicity[1][2]. In the energy sector, furfural serves as a specific diagnostic marker for the degradation of cellulose-based electrical insulation in transformer oils[3][4]. In biochemical engineering, 5-HMF and furfural are potent dose-dependent yeast inhibitors that form during the acid saccharification of lignocellulosic biomass, directly impacting biofuel yields[5].

Understanding the mechanistic origin of these compounds is essential for designing an appropriate analytical extraction strategy. 5-HMF is primarily formed via the dehydration of hexose sugars (e.g., glucose, fructose), whereas furfural is derived from pentose sugars (e.g., xylose)[2].

Pathway Biomass Complex Matrix (Polysaccharides/Cellulose) Hexoses Hexose Sugars (e.g., Glucose, Fructose) Biomass->Hexoses Acid/Thermal Hydrolysis Pentoses Pentose Sugars (e.g., Xylose, Arabinose) Biomass->Pentoses Acid/Thermal Hydrolysis HMF 5-Hydroxymethylfurfural (5-HMF) Hexoses->HMF Dehydration (-3 H2O) Furfural Furfural Pentoses->Furfural Dehydration (-3 H2O) Furoic 2-Furoic Acid (Oxidation Product) Furfural->Furoic Oxidation

Formation pathways of major furan derivatives from carbohydrate precursors.

Analytical Strategy: Causality in Method Design

Why HPLC over Gas Chromatography (GC)?

While GC-MS is highly sensitive, the application of heat during GC injection can artificially induce the formation of furan derivatives from sugar precursors present in the sample matrix (e.g., the Maillard reaction occurring inside the injection port)[1]. HPLC operates at ambient or near-ambient temperatures, preserving the native chemical profile of the sample and preventing the formation of thermal artifacts, making it the gold standard for furan quantitation[1][2].

Causality of Mobile Phase Selection

Furan derivatives such as 2-furoic acid possess ionizable carboxylic acid moieties (pKa ~ 3.1). If analyzed in pure water and acetonitrile, the molecule exists in a dynamic equilibrium between its ionized and unionized states, leading to severe peak broadening and tailing on a hydrophobic C18 stationary phase. By adding 10 mM ammonium formate or 0.1% acetic acid, the mobile phase pH is buffered below the pKa, fully protonating the acid into its neutral state. This ensures sharp, symmetrical peaks and reproducible retention times[1][6].

Detector Rationale: The Physics of UV Absorbance

The conjugated


-electron system of the furan ring, coupled with the aldehyde group in 5-HMF and furfural, results in a strong 

transition with maximum UV absorption (

) at 280 nm. However, the oxidation of the aldehyde to a carboxylic acid in 2-furoic acid alters the electronic resonance, shifting the

to 254 nm[6]. Utilizing a Diode Array Detector (DAD) to simultaneously monitor both 280 nm and 254 nm is critical for maximizing sensitivity and assessing peak purity across all derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems incorporating System Suitability Testing (SST) and matrix spike recoveries.

Workflow Sample Sample Matrix (Oil/Food/Biomass) Prep Sample Preparation (SPE / LLE) Sample->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter HPLC HPLC Separation (C18, Gradient) Filter->HPLC DAD DAD Detection (280 nm & 254 nm) HPLC->DAD Data Data Processing (Quantitation) DAD->Data

Step-by-step analytical workflow for the HPLC-DAD determination of furan derivatives.
Step-by-Step Sample Preparation

For Complex Aqueous Matrices (Food/Beverage/Biomass): Solid Phase Extraction (SPE) Direct injection of complex matrices often clogs columns and introduces severe UV interference. SPE isolates the moderately polar furans while washing away highly polar sugars.

  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of HPLC-grade water through a C18 SPE cartridge.

  • Loading: Load 2 mL of the centrifuged sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 5% Methanol in water to elute highly polar interferences (e.g., unreacted sugars)[7].

  • Elution: Elute the furan derivatives using 2 mL of 100% Ethyl Acetate or Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 1 mL of the initial HPLC mobile phase.

For Transformer Oils: Liquid-Liquid Extraction (LLE)

  • Extraction: Combine 10 mL of mineral transformer oil with 10 mL of Acetonitrile in a centrifuge tube[3].

  • Agitation: Vortex vigorously for 5 minutes to partition the polar furanic compounds into the acetonitrile phase.

  • Separation: Centrifuge at 4000 rpm for 10 minutes to achieve phase separation. Extract the lower acetonitrile layer.

HPLC-DAD Instrumental Protocol
  • Column: Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size)[6][8].

  • Mobile Phase A: 10 mM Aqueous Ammonium Formate (or 0.1% Acetic Acid in Water)[1][6].

  • Mobile Phase B: 100% Acetonitrile[6].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL (Volumes > 50 µL may cause signal saturation and peak distortion)[6].

  • Gradient Program:

    • 0.0 - 5.0 min: 0% B (Hold)

    • 5.0 - 30.0 min: Linear gradient to 65% B

    • 30.0 - 35.0 min: 100% B (Column Wash)

    • 35.0 - 45.0 min: 0% B (Re-equilibration)

The Self-Validating System (Quality Control)

Execute the following sequence to guarantee the trustworthiness of the chromatographic run:

  • System Suitability Test (SST): Inject a 10 mg/L mixed standard of 5-HMF, Furfural, and 2-Furoic Acid six consecutive times.

    • Validation Check: Relative Standard Deviation (RSD) of retention times must be ≤ 1.0%, and peak area RSD must be ≤ 2.0%. Resolution (

      
      ) between 5-HMF and Furfural must be ≥ 1.5.
      
  • Blank Evaluation: Inject 10 µL of Mobile Phase A.

    • Validation Check: Ensure no peaks with Signal-to-Noise (S/N) > 3 appear at the known retention times of the target analytes.

  • Matrix Spike & Recovery: Spike a known concentration (e.g., 5 mg/L) of standard into the raw matrix prior to extraction.

    • Validation Check: Calculate extraction efficiency. Acceptable recovery ranges are 80% - 120% to confirm the absence of severe matrix suppression[7].

  • Sample Analysis: Bracket every 10 sample injections with a Continuing Calibration Verification (CCV) standard.

    • Validation Check: CCV drift must not exceed ±10% of the initial calibration.

Quantitative Validation Data

The following table summarizes the typical chromatographic and validation parameters expected when utilizing the protocols described above.

AnalyteAbbreviation

(nm)
Typical Retention Time (min)*LOD (mg/L)LOQ (mg/L)
2-Furoic Acid2-FA2544.10.020.30
5-Hydroxymethylfurfural5-HMF28014.90.040.12
FurfuralF28016.00.020.12
5-Methylfurfural5-MF28018.50.030.10

*Note: Retention times are representative of the specified C18 gradient method and may shift slightly depending on the specific column chemistry and system dead volume[6].

Conclusion

The accurate quantitation of furan derivatives requires a nuanced understanding of their chemical behavior. By substituting high-temperature GC methods with a buffered, dual-wavelength HPLC-DAD approach, analysts can completely bypass the risk of thermal artifact formation. When coupled with rigorous, self-validating extraction protocols (SPE or LLE), this methodology provides a highly reproducible, robust framework suitable for complex matrices ranging from food syrups to industrial transformer oils.

References

  • Albouchi A, Murkovic M. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Separation Science. 2019.[Link]

  • Hu G, et al. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography-Diode array detector. Journal of Chromatography A. 2013.[Link]

  • Tuberoso C, et al. Levels of 5-hydroxymethylfurfural, furfural, 2-furoic acid in sapa syrup, Marsala wine and bakery products. Food Additives & Contaminants: Part A. 2018.[Link]

  • Shimadzu Corporation. Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method (ASTM D 5837 Compliant). Application News.[Link]

  • Silva J, et al. Simultaneous Determination of Yeast Inhibitors 5-HMF and Furfural in Hydrolyzed Lignocellulosic Biomass using HPLC-PDA. ACS Omega. 2025.[Link]

  • GL Sciences. Analysis of Furfurals in Foods Example. LC Technical Note.[Link]

Sources

Application

1H NMR Characterization of 2-[(2-Methylfuran-3-yl)formamido]acetic acid

Application Note: AN-NMR-2026-003 Abstract This application note details the structural elucidation and purity assessment of 2-[(2-Methylfuran-3-yl)formamido]acetic acid (N-(2-methyl-3-furoyl)glycine) using high-field Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-NMR-2026-003

Abstract

This application note details the structural elucidation and purity assessment of 2-[(2-Methylfuran-3-yl)formamido]acetic acid (N-(2-methyl-3-furoyl)glycine) using high-field Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy. As a glycine conjugate of 2-methyl-3-furoic acid, this compound represents a significant metabolic class often encountered in drug metabolism and pharmacokinetics (DMPK) studies. This guide provides a validated protocol for sample preparation, acquisition parameters, and a rigorous spectral assignment strategy, focusing on distinguishing the specific furan regioisomerism through coupling constant analysis (

-coupling) and solvent-dependent shifts.

Introduction

The characterization of acyl-glycine conjugates is critical in the development of pharmaceutical intermediates and the identification of metabolites. The title compound consists of a 2-methyl-3-furoic acid moiety coupled to glycine via an amide linkage.

Accurate characterization presents two primary challenges:

  • Regioisomer Differentiation: Distinguishing the 2-methyl-3-furoyl isomer from the 3-methyl-2-furoyl or 5-methyl-2-furoyl analogs requires precise analysis of furan ring proton coupling constants and chemical shifts.

  • Labile Proton Observation: The amide (-NH-) and carboxylic acid (-COOH) protons are prone to chemical exchange, necessitating specific solvent choices to prevent signal loss or broadening.

This protocol utilizes DMSO-d


  as the solvent of choice to stabilize the hydrogen-bonding network, allowing for the clear observation of the amide triplet and carboxylic acid singlet, which are crucial for confirming the integrity of the glycine tail.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-[(2-Methylfuran-3-yl)formamido]acetic acid (>98% purity).

  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    , 99.9 atom % D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
  • NMR Tube: 5 mm precision borosilicate glass (e.g., Wilmad 528-PP or equivalent).

Sample Preparation
  • Weigh 10–15 mg of the solid analyte into a clean vial.

  • Add 600 µL of DMSO-d

    
    .
    
  • Vortex gently until fully dissolved. Note: Sonicate for 30 seconds if suspension persists.

  • Transfer the solution to the NMR tube using a glass Pasteur pipette to avoid polymer contamination.

Acquisition Parameters
  • Frequency: 400 MHz or higher (500/600 MHz recommended for resolution of furan couplings).

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30 on Bruker, s2pul on Varian/Agilent).

  • Spectral Width: -2 to 14 ppm (to capture the carboxylic acid proton).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Scans (NS): 16 or 32 (sufficient for >10 mg sample).

  • Apodization: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.

Workflow Diagram

The following diagram outlines the logical flow from sample prep to data validation.

NMR_Workflow Start Start: Solid Sample Solvent Solvent Selection: DMSO-d6 (stabilizes NH/OH) Start->Solvent Prep Sample Prep: 15mg in 0.6mL Homogenize Solvent->Prep Acquire Acquisition: 400+ MHz, sw=16ppm D1=2.0s Prep->Acquire Process Processing: Phase, Baseline, Ref TMS (0.00 ppm) Acquire->Process Analyze Spectral Analysis: Identify Furan Doublets Confirm Amide Triplet Process->Analyze Validation Validation Check: Integrals (3:2:1:1:1:1) J-Coupling Logic Analyze->Validation Report Final Report Validation->Report

Figure 1: Analytical workflow for the NMR characterization of N-(2-methyl-3-furoyl)glycine.

Results and Discussion

Spectral Assignment Logic

The structure contains four distinct spin systems:

  • Methyl Group (

    
    ):  A singlet integrating to 3 protons.[1] In 2-methylfurans, this signal is deshielded by the aromatic ring current.
    
  • Glycine Linker (

    
    ): 
    
    • The methylene (

      
      ) appears as a doublet due to coupling with the adjacent NH.
      
    • The Amide (

      
      ) appears as a triplet due to coupling with the 
      
      
      
      .
    • The Acid (

      
      ) is a broad singlet, highly downfield.
      
  • Furan Ring Protons:

    • H4: Located at the

      
      -position relative to the oxygen. It couples to H5.
      
    • H5: Located at the

      
      -position (adjacent to oxygen). It is significantly more deshielded (downfield) than H4.
      
Chemical Shift Data (DMSO-d )

The following table summarizes the characteristic shifts. Note: Values are representative and may vary slightly (±0.05 ppm) based on concentration and temperature.

PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
COOH Acid12.60Broad s1H-Exchangeable; chemical shift varies with conc.
NH Amide8.35Triplet (t)1H

Coupled to Glycine

.
H-5 Furan7.62Doublet (d)1H


-proton (next to O); most deshielded aromatic.
H-4 Furan6.95Doublet (d)1H


-proton; characteristic furan coupling.
CH

Glycine3.92Doublet (d)2H

Becomes a singlet if D

O shake is performed.
CH

Methyl2.55Singlet (s)3H-Distinctive for 2-methyl substitution.
Structural Validation Diagram

The connectivity is established through scalar couplings (


-coupling) and NOE interactions.

Structure_Correlations Me Me (2.55) H4 H4 (6.95) Me->H4 NOE/HMBC H5 H5 (7.62) H4->H5 J=1.9Hz NH NH (8.35) CH2 CH2 (3.92) NH->CH2 J=5.8Hz lab Figure 2: Key Scalar Couplings (Solid) and Spatial/HMBC Correlations (Dashed)

Figure 2: Connectivity map showing the characteristic J-coupling networks defining the furan ring and glycine tail.

Technical Validation & Troubleshooting

Regioisomer Confirmation (The "Methyl" Test)

The position of the methyl group is the primary structural variable.

  • 2-Methyl-3-furoyl (Target): Methyl is at C2. H4 and H5 are vicinal.

    
     Hz.
    
  • 3-Methyl-2-furoyl: Methyl is at C3. H4 and H5 are vicinal. However, the carbonyl is at C2. The chemical environment of the methyl shifts slightly upfield.[2]

  • 5-Methyl-2-furoyl: Methyl is at C5.[3] Protons are at H3 and H4.

    
     Hz.
    
    • Critical Check: If the aromatic doublet coupling is

      
       Hz, the compound is likely the 5-methyl isomer, not the 2-methyl isomer. The target compound must show a fine coupling (~1.9 Hz). 
      
Solvent Effects (D O Shake)

If the NH (8.35 ppm) and COOH (12.60 ppm) signals are ambiguous:

  • Add 1-2 drops of D

    
    O to the NMR tube.
    
  • Shake and re-acquire.

  • Result: The NH and COOH signals will disappear (exchange with D). The Glycine CH

    
     doublet at 3.92 ppm will collapse into a sharp singlet. This confirms the amide connectivity.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5][6] (Standard text for coupling constants and chemical shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative resource for heterocyclic coupling constants).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Protocol grounding for pulse sequences and solvent selection).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for furan and amide chemical shifts).

Sources

Method

Mass spectrometry fragmentation patterns of furan-amido acetic acid

An Application Note and Protocol for the Structural Elucidation of Furan-Amido Acetic Acid using Mass Spectrometry Authored by: A Senior Application Scientist Introduction: Characterizing a Novel Heterocyclic Scaffold In...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Structural Elucidation of Furan-Amido Acetic Acid using Mass Spectrometry

Authored by: A Senior Application Scientist

Introduction: Characterizing a Novel Heterocyclic Scaffold

In the landscape of drug discovery and development, molecules incorporating heterocyclic rings are of paramount importance due to their diverse biological activities. The furan-amido acetic acid scaffold represents a versatile building block, combining the aromaticity of a furan ring with the structural rigidity and hydrogen-bonding capabilities of an amide linkage, and the ionizable handle of a carboxylic acid. Understanding the stability and fragmentation behavior of such molecules under mass spectrometric conditions is critical for their unambiguous identification in complex matrices, such as during metabolite identification studies, reaction monitoring, or quality control of synthetic intermediates.

This application note provides a comprehensive guide to the characteristic fragmentation patterns of furan-amido acetic acid, observed using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). We will delve into the mechanistic rationale behind the observed product ions, offering a predictive framework for related structures. The detailed protocol herein is designed for researchers, scientists, and drug development professionals, ensuring a robust and reproducible methodology for structural elucidation. For the purpose of this guide, we will focus on the representative molecule 2-(furan-2-carboxamido)acetic acid (Molecular Weight: 169.13 g/mol ).

Theoretical Fragmentation Principles

The fragmentation of 2-(furan-2-carboxamido)acetic acid is governed by the interplay of its three core functional groups: the furan ring, the amide bond, and the carboxylic acid. The charge state of the precursor ion (positive or negative) significantly directs the fragmentation pathways.

  • Furan Ring Fragmentation : The furan ring itself is relatively stable, with its molecular ion often being a dominant peak in Electron Ionization (EI) mass spectra[1]. Under Collision-Induced Dissociation (CID) in ESI-MS/MS, characteristic cleavages can involve the loss of carbon monoxide (CO) or a formyl radical (CHO), leading to the formation of smaller, stable cyclic or acyclic ions[1][2].

  • Amide Bond Cleavage : The amide bond is arguably the most labile site for fragmentation in this molecule under ESI-MS/MS conditions. Cleavage of the N-CO bond is a common and energetically favorable pathway for amides, resulting in the formation of a stable acylium cation upon loss of the neutral amine portion[3][4]. This specific fragmentation is a cornerstone of peptide sequencing and is highly diagnostic for amide-containing structures[5][6].

  • Carboxylic Acid Fragmentation : Carboxylic acids readily deprotonate in negative ion mode ESI. Upon collisional activation, the resulting carboxylate anions can undergo decarboxylation (loss of CO₂, 44 Da)[7]. In positive ion mode, the protonated molecule may lose water (H₂O, 18 Da) or the entire formic acid moiety (HCOOH, 46 Da). The fragmentation is heavily influenced by the presence of adjacent functional groups[7][8].

Anticipated Fragmentation Pathways of 2-(Furan-2-carboxamido)acetic Acid

Based on the principles above, we can predict several high-probability fragmentation pathways in both positive and negative ion modes.

Positive Ion Mode ([M+H]⁺, m/z 170.04)

In positive ion mode, protonation is likely to occur at the amide nitrogen or oxygen, or the furan oxygen. The primary fragmentation is expected to be the cleavage of the amide bond, which is the most labile linkage.

G cluster_main Positive Ion Mode Fragmentation precursor [M+H]⁺ m/z 170.04 C₇H₈NO₄⁺ frag1 Furoylium ion m/z 95.01 C₅H₃O₂⁺ precursor->frag1 - C₂H₅NO₂ (glycine) Dominant Pathway frag2 [M+H - H₂O]⁺ m/z 152.03 C₇H₆NO₃⁺ precursor->frag2 - H₂O frag3 [M+H - HCOOH]⁺ m/z 124.04 C₆H₆NO₂⁺ precursor->frag3 - HCOOH frag4 [Furoylium - CO]⁺ m/z 67.02 C₄H₃O⁺ frag1->frag4 - CO

Caption: Proposed fragmentation of protonated 2-(furan-2-carboxamido)acetic acid.

Negative Ion Mode ([M-H]⁻, m/z 168.03)

In negative ion mode, deprotonation occurs at the carboxylic acid, forming a stable carboxylate anion. This directs the fragmentation towards reactions involving this newly formed anionic site.

G cluster_main Negative Ion Mode Fragmentation precursor [M-H]⁻ m/z 168.03 C₇H₆NO₄⁻ frag1 [M-H - CO₂]⁻ m/z 124.04 C₆H₆NO₂⁻ precursor->frag1 - CO₂ (Decarboxylation) Dominant Pathway frag2 Furan-2-carboxylate m/z 111.01 C₅H₃O₃⁻ precursor->frag2 - C₂H₃N (Azirine)

Caption: Proposed fragmentation of deprotonated 2-(furan-2-carboxamido)acetic acid.

Summary of Key Fragments

The following table summarizes the expected high-resolution mass measurements for the precursor and major product ions.

Ion ModePrecursor Ion (m/z)Product Ion (m/z)Elemental CompositionNeutral LossProposed Fragment Identity
Positive 170.0448152.0342C₇H₆NO₃⁺H₂ODehydrated precursor
124.0393C₆H₆NO₂⁺HCOOHLoss of formic acid
95.0128 C₅H₃O₂⁺ C₂H₅NO₂ Furoylium ion (Base Peak)
67.0178C₄H₃O⁺C₃H₅NO₂Furyl cation
Negative 168.0248124.0399 C₆H₆NO₂⁻ CO₂ Decarboxylated precursor (Base Peak)
111.0088C₅H₃O₃⁻C₂H₃NFuran-2-carboxylate

Note: Bolded entries indicate the anticipated base peak in the respective MS/MS spectrum.

Experimental Protocol: High-Resolution MS/MS Analysis

This protocol outlines the steps for acquiring high-quality MS and MS/MS data on a high-resolution mass spectrometer such as a Q-TOF or Orbitrap system.

Materials and Reagents
  • Analyte: 2-(Furan-2-carboxamido)acetic acid standard

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water

  • Additives: Optima™ LC/MS grade Formic Acid (for positive mode) and Ammonium Hydroxide (for negative mode, optional)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Positive Mode Sample: To the working solution, add formic acid to a final concentration of 0.1% (v/v).

  • Negative Mode Sample: Prepare a separate working solution. While often not necessary for carboxylic acids, 0.1% ammonium hydroxide can be added to enhance deprotonation if needed.

Instrumentation and Method Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.

  • Instrument: High-Resolution Tandem Mass Spectrometer (e.g., Agilent 6545XT Q-TOF, Thermo Scientific™ Orbitrap Exploris™)

  • Ionization Source: Electrospray Ionization (ESI)

  • Infusion/Flow Rate: 5-10 µL/min (for direct infusion) or 0.3-0.5 mL/min (for LC-MS)

Table of Instrument Settings:
ParameterPositive Ion ModeNegative Ion ModeRationale
Source Parameters
Capillary Voltage3500 V-3000 VTo generate a stable electrospray.
Nozzle/Skimmer Voltage150 V-150 VHelps in ion sampling and desolvation.
Gas Temperature300 °C300 °CAids in solvent evaporation.
Sheath Gas Flow11 L/min11 L/minNarrows the spray cone for better ion formation.
Nebulizer Gas45 psi45 psiCreates fine droplets for efficient ionization.
MS1 (Full Scan) Parameters
Mass Range50 - 300 m/z50 - 300 m/zTo observe the precursor ion and potential in-source fragments.
Acquisition Rate2 spectra/s2 spectra/sProvides sufficient data points.
MS/MS (Product Ion Scan) Parameters
Precursor Ion (m/z)170.04168.03Isolation of the ion of interest.
Isolation Width~1.3 amu~1.3 amuEnsures specific isolation of the monoisotopic peak.
Collision Energy (CE)10, 20, 30 eV10, 15, 25 eVRamping CE allows observation of both low and high-energy fragments.
Collision GasNitrogenNitrogenInert gas for collisional activation.
Data Acquisition and Analysis Workflow

Caption: Workflow for data acquisition and analysis.

  • Acquire MS1 Data: Begin by acquiring a full scan (MS1) spectrum to confirm the presence and accurate mass of the precursor ion ([M+H]⁺ at m/z 170.04 or [M-H]⁻ at m/z 168.03).

  • Acquire MS/MS Data: Perform product ion scans on the isolated precursor ion. It is highly recommended to acquire data at several collision energies (e.g., a ramp from 10-40 eV) to capture the full range of fragmentation products.

  • Analyze Spectra: Use the instrument's software to analyze the MS/MS spectra. Extract the accurate masses of the major fragment ions.

  • Confirm Structures: Compare the observed accurate masses against the theoretical masses of the proposed fragments in the summary table. A mass error of <5 ppm provides high confidence in the assigned elemental composition.

Conclusion

The mass spectrometric fragmentation of 2-(furan-2-carboxamido)acetic acid is characterized by predictable and diagnostic pathways. In positive ion mode, the dominant fragmentation is the cleavage of the amide bond to produce the highly stable furoylium cation at m/z 95.01. In negative ion mode, the molecule readily undergoes decarboxylation to yield a product ion at m/z 124.04. Understanding these distinct, charge-dependent fragmentation patterns provides a powerful tool for the confident structural confirmation of this and related furan-amido scaffolds. The protocol detailed in this note establishes a reliable method for obtaining high-quality data, essential for advancing research and development in medicinal chemistry and related fields.

References

  • Cerniauski, C., & Crouzet, J. (2006). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. Chemistry Stack Exchange. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Mota, G. V. T., et al. (2015). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • Metz, T. O., et al. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethanoic acid fragmentation pattern. Doc Brown's Chemistry. [Link]

  • ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. ResearchGate. [Link]

  • Pásztor, D., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

  • Słowik, R., et al. (2019). Charge Transfer, Complexes Formation and Furan Fragmentation Induced by Collisions with Low-Energy Helium Cations. Molecules. [Link]

Sources

Application

Application Note: 2-[(2-Methylfuran-3-yl)formamido]acetic acid as a Chemical Building Block

Abstract This technical guide profiles 2-[(2-Methylfuran-3-yl)formamido]acetic acid (CAS 926226-44-0), a specialized heterocyclic building block.[1] Structurally comprising a 2-methylfuran-3-carbonyl moiety conjugated to...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide profiles 2-[(2-Methylfuran-3-yl)formamido]acetic acid (CAS 926226-44-0), a specialized heterocyclic building block.[1] Structurally comprising a 2-methylfuran-3-carbonyl moiety conjugated to glycine, this compound serves as a critical intermediate in the synthesis of peptidomimetics and fragment-based drug discovery (FBDD) libraries. This document details its physicochemical profile, optimized coupling protocols, and unique reactivity in Diels-Alder cycloadditions, providing researchers with a roadmap for integrating this scaffold into bioactive small molecule campaigns.

Part 1: Chemical Profile & Strategic Utility

Physicochemical Specifications

The molecule features a furan core stabilized by a C2-methyl group, linked via an amide bond to a glycine residue. This "capped" amino acid structure offers a distinct vector for extending peptide chains or diversifying small molecule libraries.

PropertyValueNotes
IUPAC Name 2-[(2-Methylfuran-3-yl)formamido]acetic acidAlso known as N-(2-methyl-3-furoyl)glycine
CAS Number 926226-44-0
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant)
Solubility DMSO, DMF, MeOHSoluble in aqueous buffers at pH > 7.0
pKa (Calc.) ~3.8 (Carboxylic Acid)Typical for N-acyl glycines
H-Bond Donors 2Amide NH, Acid OH
H-Bond Acceptors 4Furan O, Amide O, Acid O (x2)
Strategic Utility in Drug Design
  • Peptidomimetics: The furan ring acts as a bioisostere for aromatic amino acids (e.g., Phenylalanine, Histidine) but with significantly different electronic properties and polarity. The 2-methyl group restricts rotation around the amide bond, inducing specific conformational preferences.

  • Oxanorbornene Synthesis: The furan core serves as a diene in Diels-Alder (DA) reactions. While electron-withdrawing groups (like the amide at C3) typically deactivate furans, the 2-methyl group (electron-donating) reactivates the system, allowing for the generation of complex bicyclic scaffolds (oxanorbornenes) [1].

Part 2: Experimental Protocols

Protocol A: C-Terminal Amide Coupling

Objective: To couple the free carboxylic acid of the building block to a primary amine (R-NH₂) using mild activation to preserve the furan ring.

Rationale: Furan rings are sensitive to strong acids (which can cause ring opening). Therefore, acid chloride generation (using SOCl₂) is discouraged. We utilize HATU/DIPEA, which operates at basic pH and minimizes racemization and side reactions [2].

Materials:

  • Starting Material: 2-[(2-Methylfuran-3-yl)formamido]acetic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.1 equiv)

  • Coupling Reagent: HATU (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the starting material in 5 mL of anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Activation: Add 3.0 mmol (522 µL) of DIPEA, followed by 1.1 mmol (418 mg) of HATU. Stir at room temperature for 15 minutes. Observation: Solution may turn slightly yellow.

  • Coupling: Add 1.1 mmol of the amine partner (dissolved in minimal DMF if solid).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target Mass = MW_amine + 183.16 - 18.01).

  • Workup:

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash with saturated NH₄Cl (2 x 20 mL). Note: Avoid strong HCl washes to prevent furan degradation.

    • Wash with saturated NaHCO₃ (2 x 20 mL) and Brine (1 x 20 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Diels-Alder Cycloaddition (Oxanorbornene Formation)

Objective: To utilize the furan core as a diene in a [4+2] cycloaddition with a maleimide dienophile.

Rationale: Although the amide group at C3 is electron-withdrawing (deactivating the diene), the reaction can be accelerated using aqueous solvents or high concentrations, exploiting the hydrophobic effect [3].

Step-by-Step Methodology:

  • Setup: In a pressure vial, suspend 0.5 mmol of the furan building block and 0.6 mmol of N-methylmaleimide in 2 mL of Water/Acetonitrile (1:1 v/v).

  • Reaction: Heat the sealed vial to 60°C for 12–24 hours.

  • Monitoring: Monitor by ¹H NMR. The disappearance of furan protons (typically δ 6.0–7.5 ppm) and appearance of bridgehead protons (δ 4.5–5.5 ppm) indicates conversion.

  • Isolation: Concentrate the solvent directly. The product is often a mixture of exo and endo isomers.

  • Purification: Preparative HPLC (Reverse Phase C18) is recommended to separate isomers.

Part 3: Visualization & Logic

Workflow Logic

The following diagram illustrates the divergent synthetic pathways available for this building block.

G Start 2-[(2-Methylfuran-3-yl) formamido]acetic acid Reagents1 Activation: HATU / DIPEA Start->Reagents1 Path A: C-Term Coupling Reagents2 Cycloaddition: Maleimide / Heat Start->Reagents2 Path B: [4+2] Cycloaddition Product1 Peptidomimetic Conjugate Reagents1->Product1 Amine Amine Partner (R-NH₂) Amine->Reagents1 Product2 Oxanorbornene Scaffold Reagents2->Product2

Caption: Divergent synthesis workflow showing peptide coupling (Path A) and Diels-Alder cycloaddition (Path B).

Mechanism of HATU Activation

The following diagram details the activation mechanism tailored for this specific acid, highlighting the avoidance of harsh intermediates.

Mechanism Acid Furan-Glycine-COOH (Starting Material) Deprot Carboxylate Anion (R-COO⁻) Acid->Deprot DIPEA (Base) Active O-At Active Ester (Activated Intermediate) Deprot->Active HATU Amide Final Amide Product Active->Amide Amine Nucleophile (R-NH₂)

Caption: Step-wise activation mechanism using HATU to generate the reactive O-At ester intermediate.

Part 4: Stability & Handling ("The Gotchas")

  • Acid Sensitivity: The furan ring is electron-rich (despite the amide) and susceptible to acid-catalyzed polymerization or ring-opening (forming 1,4-dicarbonyls).

    • Corrective Action: Always keep workup solutions buffered (pH > 4). Avoid TFA cleavage cocktails if the furan is to be retained; if TFA is necessary for other protecting groups, use scavengers (e.g., triisopropylsilane) and minimize exposure time.

  • Oxidation: Furans react with singlet oxygen (generated by light + air) to form endoperoxides.

    • Corrective Action: Store the solid material in amber vials at -20°C. Degas solvents for reactions running longer than 24 hours.

  • Regioselectivity (Diels-Alder): The 2-methyl group creates asymmetry. In cycloadditions, this often leads to a preference for the exo isomer, but mixtures are common.

    • Corrective Action: Plan for chromatographic separation of diastereomers early in the synthesis.

References

  • Gandini, A. (2013). The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis.[2] Progress in Polymer Science, 38(1), 1-29. Link

  • Albericio, F., & Byman, J. M. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Otto, S., & Engberts, J. B. F. N. (2000). Hydrophobic Interactions and Chemical Reactivity. Pure and Applied Chemistry, 72(7), 1365–1372. Link

Sources

Method

Thin-layer chromatography (TLC) visualization of furan-based amides

Application Note: Chromatographic Visualization and Analysis of Furan-Based Amides Introduction Furan-based amides (e.g., furan-2-carboxamides) are critical scaffolds in medicinal chemistry, serving as intermediates for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Visualization and Analysis of Furan-Based Amides

Introduction

Furan-based amides (e.g., furan-2-carboxamides) are critical scaffolds in medicinal chemistry, serving as intermediates for antimicrobial agents, kinase inhibitors, and potential biofuels. However, their analysis via Thin-Layer Chromatography (TLC) presents a unique physicochemical paradox:

  • The Furan Ring: An electron-rich aromatic heterocycle that is sensitive to strong acids (risk of ring-opening/polymerization) and prone to oxidation.

  • The Amide Functionality: A polar moiety capable of strong hydrogen bonding with the silica stationary phase, often leading to "streaking" or "tailing" that obscures resolution.

This guide provides a validated protocol for the separation and visualization of these compounds, moving beyond generic TLC advice to address the specific stability and polarity issues of the furan-amide motif.

Physicochemical Behavior & Mobile Phase Strategy

The "Streaking" Phenomenon

Amides often streak on silica gel (


) because the amide nitrogen acts as a hydrogen bond donor/acceptor with the silanol groups (

) on the plate surface.

Corrective Action: To obtain sharp spots (Rf 0.3–0.5), the mobile phase must compete for these active sites or suppress ionization.

Solvent SystemPolarityAdditive (Critical)Application Case
Hexane / EtOAc Low-MedNoneGeneral screening for non-polar derivatives.
DCM / MeOH Medium1% Triethylamine (TEA) Recommended. Prevents amide streaking by buffering silanol groups.
Toluene / Acetone Med-HighNoneGood for separating closely related structural isomers.

Expert Insight: Avoid acetic acid additives if possible. While standard for amides, strong acids can degrade electron-rich furan rings upon prolonged exposure or heating during the drying phase.

Visualization Protocols

The visualization of furan-amides requires a hierarchical approach: Non-Destructive first, followed by Destructive/Chemical methods.

Method A: UV Fluorescence Quenching (Non-Destructive)
  • Mechanism: The conjugation between the furan double bonds and the amide carbonyl creates a chromophore that absorbs strongly at 254 nm.

  • Observation: Dark spots against a bright green fluorescent background (on

    
     plates).
    
  • Limit of Detection: ~0.1 µg.

Method B: Potassium Permanganate ( ) (Destructive)
  • Mechanism: Oxidation.[1][2] The

    
     attacks the electron-rich double bonds of the furan ring (vicinal dihydroxylation).
    
  • Protocol: Dip the plate; heat is not usually required but accelerates the reaction.

  • Observation: Bright yellow/brown spots on a purple background.

  • Suitability: Excellent for furan-amides; the furan ring is highly susceptible to oxidation.

Method C: p-Anisaldehyde Stain (Destructive/Universal)[2]
  • Mechanism: Acid-catalyzed condensation. The anisaldehyde reacts with nucleophilic sites on the molecule.

  • Protocol: Dip and heat to 110°C.

  • Observation: Furan derivatives typically turn violet, dark red, or grey .

  • Warning: Requires sulfuric acid and heat.[1][3][4] Monitor closely; overheating can char the furan ring entirely (turning it black) before the specific color develops.

Experimental Workflow Diagrams

Workflow 1: The Optimized TLC Sequence

This diagram outlines the logical flow for processing furan-amides, incorporating the specific solvent buffering required.

TLC_Workflow Start Sample Prep (Dissolve in DCM) Spot Spotting (Capillary) Start->Spot Develop Development (DCM:MeOH + 1% TEA) Spot->Develop  Chamber Saturation   Dry Drying (Air Dry - No Heat) Develop->Dry  Remove TEA   Visualize Visualization (See Decision Tree) Dry->Visualize

Caption: Standardized workflow for furan-amide TLC. Note the "No Heat" drying step to prevent degradation.

Workflow 2: Visualization Decision Tree

A logic gate for selecting the correct stain based on the specific furan derivative properties.

Stain_Logic Start Eluted Plate UV_Check UV Lamp (254 nm) Start->UV_Check Visible Spots Visible? UV_Check->Visible Mark Mark with Pencil (Conjugation Confirmed) Visible->Mark Yes Stain_Select Select Chemical Stain Visible->Stain_Select No (or Confirmation) Mark->Stain_Select Double Check KMnO4 KMnO4 Dip (Oxidation of Furan) Stain_Select->KMnO4 Primary Choice Anis p-Anisaldehyde (General Carbonyls) Stain_Select->Anis Secondary Choice Ehrlich Ehrlich's Reagent (Only for activated furans) Stain_Select->Ehrlich Specific Cases

Caption: Decision matrix for selecting visualization methods. KMnO4 is preferred for furan integrity checks.

Detailed Protocol: The "Double-Check" Method

This protocol uses a split-plate technique to validate the furan ring's stability and the amide's presence.

Reagents Required:

  • Mobile Phase: Dichloromethane (DCM) / Methanol (95:5) + 1% Triethylamine.

  • Stain A: Potassium Permanganate (

    
    ) solution.[4]
    
  • Stain B: p-Anisaldehyde solution.[1][2][3][4]

Step-by-Step:

  • Plate Preparation: Cut a silica gel

    
     plate. Draw a pencil line 1 cm from the bottom.
    
  • Spotting: Apply the furan-amide sample. Crucial: Spot a "Co-spot" containing both the starting material (e.g., furoic acid or amine) and the product to verify conversion.

  • Elution: Place in a saturated chamber. Run until the solvent front is 1 cm from the top.

  • Drying: Remove plate. Wave in air or use a cold hair dryer. Do not use a heat gun yet (TEA must evaporate; heat may degrade the furan in the presence of residual acid/base).

  • UV Inspection: Circle dark spots under 254 nm.

  • Staining (The Split):

    • Option 1: Dip the entire plate in

      
      . Yellow spots appear within 30 seconds (furan oxidation).
      
    • Option 2: Dip in p-Anisaldehyde, blot excess on a paper towel, and heat with a heat gun at 200°C for 30-60 seconds. Look for violet/grey spots.[3]

Troubleshooting Guide

ObservationDiagnosisSolution
Long streak from origin Amide H-bonding with silica.Add 1% Triethylamine (TEA) to the mobile phase [1].
Spot fades after UV Photo-oxidation of furan.Visualize immediately; do not leave under UV for >5 mins.
Black spot after heating Charring (Acid sensitivity).Reduce heating time for p-Anisaldehyde; switch to

(no heat).
Two spots for one compound Rotamers or Decomposition.[5]Run 2D-TLC (Run, rotate 90°, run again). If spots are off-diagonal, the compound is decomposing on silica [2].[5]

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents.[2][3][4][6][7][8] Retrieved from [Link]

  • Rochester University. (n.d.). TLC Stains and Dips Protocols.[3][4][6][7] Retrieved from [Link]

  • Chemical Papers. (n.d.). Chromatographic determination of phenylfuran derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(2-Methylfuran-3-yl)formamido]acetic acid

Welcome to the technical support center for the synthesis of 2-[(2-Methylfuran-3-yl)formamido]acetic acid (CAS 926226-44-0)[1]. This guide is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[(2-Methylfuran-3-yl)formamido]acetic acid (CAS 926226-44-0)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this molecule. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges and significantly improve your reaction yields. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Synthesis Overview & Core Challenges

The synthesis of 2-[(2-Methylfuran-3-yl)formamido]acetic acid is fundamentally an amide bond formation between a 2-methylfuran-3-carboxylic acid moiety and glycine. While seemingly straightforward, this reaction is subject to several potential pitfalls that can drastically reduce yield and purity. The primary challenges include:

  • Reactivity of Starting Materials: The choice between using an activated carboxylic acid derivative (like an acyl chloride) versus a direct coupling approach has significant implications for reaction conditions and side products.

  • Solubility and Reactivity of Glycine: Glycine's zwitterionic nature and poor solubility in many organic solvents necessitate the use of its ester form (e.g., ethyl or methyl glycinate) for a homogenous and efficient reaction.

  • Stability of the Furan Ring: Furan rings can be sensitive to strongly acidic conditions, which might be encountered during workup or certain coupling reactions.

  • Product Purification: The final product's polarity and potential for co-precipitation with byproducts can complicate isolation.

This guide will address two primary synthetic routes, outlining the troubleshooting steps for each.

Synthetic Pathways

The two most viable pathways for this synthesis involve either an acyl chloride or a carbodiimide-mediated coupling.

Synthetic_Pathways cluster_0 Route A: Acyl Chloride Method A_Start 2-Methylfuran-3-carboxylic acid A_AcylCl 2-Methylfuran-3-carbonyl chloride A_Start->A_AcylCl SOCl₂ or (COCl)₂ Intermediate Ethyl 2-[(2-methylfuran-3-yl)formamido]acetate A_AcylCl->Intermediate B_Start 2-Methylfuran-3-carboxylic acid B_Start->Intermediate Glycine Ethyl Ester HCl EDC, HOBt, Base DMF or DCM GlycineEster Glycine Ethyl Ester HCl FinalProduct 2-[(2-Methylfuran-3-yl)formamido]acetic acid Intermediate->FinalProduct Saponification (LiOH or NaOH) THF/H₂O, then H⁺ workup

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The solutions are framed to provide both immediate remedies and a deeper understanding of the underlying chemistry.

Question 1: My reaction yield is consistently low (<30%) or I am recovering mostly unreacted starting material. What's wrong?

This is the most common issue, often stemming from four key areas: reagent quality, reaction pH, solvent choice, or insufficient activation.

Answer:

  • For Route A (Acyl Chloride):

    • Moisture Contamination: 2-Methylfuran-3-carbonyl chloride is highly reactive and will readily hydrolyze back to the carboxylic acid upon contact with moisture.[2][] Ensure you are using an anhydrous solvent (like DCM or THF) and performing the reaction under an inert atmosphere (N₂ or Argon).

    • Inactive Base: The reaction generates one equivalent of HCl, which must be neutralized to prevent protonation of the glycine ester, rendering it non-nucleophilic.[4] Use at least 2.2 equivalents of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIEA) if starting with the glycine ester hydrochloride salt (1 eq. to neutralize the salt, 1 eq. to scavenge reaction-generated HCl, and a slight excess). Ensure your base is pure and dry.

    • Insufficient Reaction Time/Temperature: While the initial reaction is often started at 0 °C to control the exotherm, it may need to be warmed to room temperature and stirred for several hours (4-16h) to proceed to completion.[5] Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.

  • For Route B (Direct Coupling):

    • Inactive Coupling Agents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive. Use fresh, properly stored EDC.[6]

    • Omission of Additives: EDC coupling alone can lead to the formation of a stable O-acylisourea intermediate that can rearrange to an inactive N-acylurea byproduct. Including an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® is critical.[6] HOBt traps the activated acid as a more stable HOBt-ester, which is more reactive towards the amine and less prone to side reactions.[6]

    • Incorrect pH: The carboxylic acid must be deprotonated to react with EDC, and the amine must be free-based to be nucleophilic. The reaction environment should be slightly basic. Use a non-nucleophilic base like DIEA to ensure the glycine ester hydrochloride is neutralized.[6]

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Route Which Route? Start->Check_Route Route_A Route A (Acyl Chloride) Check_Route->Route_A Acyl Chloride Route_B Route B (Direct Coupling) Check_Route->Route_B Coupling Agent Check_Moisture Used Anhydrous Solvent & Inert Atmosphere? Route_A->Check_Moisture Check_Base_A Used >2 eq. of Dry Tertiary Amine Base? Check_Moisture->Check_Base_A Yes Solution_A Solution: 1. Use dry solvents/inert gas. 2. Use fresh, dry base. 3. Monitor by TLC to confirm completion. Check_Moisture->Solution_A No Check_Time_A Allowed Reaction to Warm & Stir for 4-16h? Check_Base_A->Check_Time_A Yes Check_Base_A->Solution_A No Check_Time_A->Solution_A Yes, still fails. Consider other issues. Check_Time_A->Solution_A No Check_EDC Used Fresh EDC? Route_B->Check_EDC Check_Additive Used HOBt or Oxyma? Check_EDC->Check_Additive Yes Solution_B Solution: 1. Use fresh coupling agent. 2. Always include HOBt/Oxyma. 3. Ensure proper basification. Check_EDC->Solution_B No Check_Base_B Used DIEA to Neutralize Amine Salt? Check_Additive->Check_Base_B Yes Check_Additive->Solution_B No Check_Base_B->Solution_B Yes, still fails. Consider other issues. Check_Base_B->Solution_B No

Caption: A workflow for troubleshooting low-yield reactions.

Question 2: My TLC shows a new major spot, but it's not my product, and purification is difficult. What is this impurity?

The identity of the side product is highly dependent on your chosen route.

Answer:

  • If using Route B (Direct Coupling with EDC): The most likely culprit is N-acylurea . This forms when the highly reactive O-acylisourea intermediate, instead of reacting with your glycine ester, undergoes an intramolecular rearrangement.[6]

    • Cause: This happens when the concentration of the nucleophile (the amine) is too low or the O-acylisourea is too long-lived.

    • Solution: The addition of HOBt or Oxyma is the standard and most effective solution.[6] It intercepts the O-acylisourea to form an activated ester that is not susceptible to this rearrangement.

  • If using Route A (Acyl Chloride):

    • Cause: If you observe a spot corresponding to the 2-methylfuran-3-carboxylic acid, it indicates hydrolysis of your starting acyl chloride.

    • Solution: Rigorously exclude water from your reaction as described in Question 1.

  • In Either Route during Saponification:

    • Cause: Incomplete hydrolysis will leave unreacted ester in your final product. Insufficiently acidic workup after saponification can result in the product remaining as the carboxylate salt in the aqueous layer, leading to low isolated yield.

    • Solution: Monitor the hydrolysis by TLC until the starting ester spot has completely disappeared. After hydrolysis, acidify the aqueous layer to a pH of ~2-3 with cold 1M HCl to ensure full protonation of the carboxylic acid before extraction.

Frequently Asked Questions (FAQs)

Q1: Should I use glycine or a glycine ester as my starting material?

A: Always opt for a glycine ester (e.g., ethyl glycinate hydrochloride or methyl glycinate hydrochloride). Direct coupling with glycine is problematic because the free carboxylic acid can compete in side reactions, and its zwitterionic form makes it poorly soluble in common aprotic organic solvents like DCM or THF.[7] Using an ester ensures better solubility and directs the reaction cleanly to the amine terminus. The ester can then be easily hydrolyzed in a subsequent high-yielding saponification step to give the final product.

Q2: Which synthetic route is better, Acyl Chloride (A) or Direct Coupling (B)?

A: Both routes are viable, and the "better" choice depends on your laboratory's resources and priorities.

  • Route A (Acyl Chloride): This is often faster and cheaper. The acyl chloride is highly reactive, leading to rapid amide formation.[4][5] However, it requires an extra synthetic step to prepare the acyl chloride (e.g., using thionyl chloride or oxalyl chloride), and this reagent is highly sensitive to moisture, demanding more stringent reaction conditions.

  • Route B (Direct Coupling): This is a one-pot reaction from the carboxylic acid, which is more convenient. Coupling agents like EDC/HOBt are generally associated with milder conditions and can produce very high yields with fewer byproducts if executed correctly.[8][9] This method is often preferred in medicinal chemistry for its reliability, despite the higher cost of reagents.

Q3: How should I purify the final product?

A: The final product is a carboxylic acid, which offers several purification strategies.

  • Extraction: After the acidic workup of the saponification step, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove excess water and inorganic salts.

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with solvent systems like ethyl acetate/hexanes or ethanol/water.

  • Column Chromatography: If impurities are of similar polarity to the product, chromatography on silica gel may be necessary. A common mobile phase would be a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). Adding a small amount of acetic acid (0.5-1%) to the eluent can help prevent streaking of the carboxylic acid on the silica.

Optimized Experimental Protocol (Route A)

This protocol details the synthesis via the more robust two-step acyl chloride method, which often provides more consistent results once optimized.

Step 1: Synthesis of Ethyl 2-[(2-methylfuran-3-yl)formamido]acetate
ReagentM.W.EquivalentsAmount (for 10 mmol scale)
Glycine ethyl ester HCl139.581.01.40 g
2-Methylfuran-3-carbonyl chloride144.561.051.52 g
Triethylamine (TEA)101.192.23.07 mL (2.22 g)
Dichloromethane (DCM), Anhydrous--50 mL

Methodology:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add glycine ethyl ester hydrochloride (1.0 eq, 1.40 g).

  • Suspend the salt in anhydrous DCM (50 mL).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add triethylamine (2.2 eq, 3.07 mL) to the suspension. Stir for 15 minutes. A clear solution or a fine slurry of triethylammonium chloride should form.

  • In a separate dry flask, dissolve 2-methylfuran-3-carbonyl chloride (1.05 eq, 1.52 g) in a small amount of anhydrous DCM (~10 mL).

  • Add the acyl chloride solution dropwise to the cold glycine ester solution over 20-30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the starting acyl chloride is consumed.

  • Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 40 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Saponification to 2-[(2-Methylfuran-3-yl)formamido]acetic acid
ReagentM.W.EquivalentsAmount
Crude Ester from Step 1211.211.0Assumed ~10 mmol
Lithium Hydroxide (LiOH·H₂O)41.961.5630 mg
Tetrahydrofuran (THF)--30 mL
Water--15 mL

Methodology:

  • Dissolve the crude ester from Step 1 in THF (30 mL) in a round-bottom flask.

  • In a separate beaker, dissolve lithium hydroxide monohydrate (1.5 eq, 630 mg) in water (15 mL).

  • Add the aqueous LiOH solution to the ester solution and stir vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 30 mL of water and wash with diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

  • The product can be further purified by recrystallization if needed.

References

  • Optimizing Amide Coupling Reactions. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • Ghaffari, F., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Sillard, R., et al. (2009). Purification and amino acid sequencing of naturally occurring N-formyl-methionyl oligopeptides from Escherichia coli. PubMed. [Link]

  • He, G. Q., & Pei, D. (2005). Purification and Characterization of Enzymes Involved in the Degradation of Chemotactic N-Formyl Peptides. Biochemistry. [Link]

  • He, G. Q., & Pei, D. (2005). Purification and characterization of enzymes involved in the degradation of chemotactic N-formyl peptides. PubMed. [Link]

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. (n.d.). OrgoSolver. Retrieved March 7, 2024, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved March 7, 2024, from [Link]

  • Schäfer, F., et al. (2024). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Chemical Research in Toxicology. [Link]

  • Amides Preparation and Reactions Summary. (2020). Chemistry Steps. [Link]

  • Wang, Z., et al. (2013). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. Asian Journal of Chemistry. [Link]

  • CN104829518A - Synthesis method of glycine derivatives. (n.d.). Google Patents.
  • US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. (n.d.). Google Patents.
  • Kim, D. W., & Chi, D. Y. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]

  • Ghasemi, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. (2014). Chemistry Stack Exchange. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Furan Ring Stability in Acid-Catalyzed Reactions

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter the furan heterocycle in bio-based platform chemicals (like 5-HMF), pharmaceuticals, and complex peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter the furan heterocycle in bio-based platform chemicals (like 5-HMF), pharmaceuticals, and complex peptide syntheses. A pervasive challenge in handling these electron-rich aromatic systems is their high susceptibility to degradation, polymerization, and ring-opening during acid-catalyzed hydrolysis.

This guide is designed by our Senior Application Scientists to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols to preserve furan integrity under acidic conditions.

Part 1: Mechanistic Troubleshooting & FAQs

To prevent furan degradation, we must first understand the causality of its failure. The furan ring is notably unstable in acidic aqueous media. The degradation is initiated by a rate-limiting protonation event—typically at the α-carbon (C2 or C5)—followed by nucleophilic attack by water, which ultimately forces the ring open into a 1,4-dicarbonyl compound[1],[2].

Mechanism N1 Furan Substrate (Electron-Rich) N2 Protonated Furan (Rate-Limiting) N1->N2 H+ N3 Nucleophilic Attack (by H2O) N2->N3 N4 Hemiacetal Intermediate N3->N4 N5 Ring Cleavage (1,4-Dicarbonyl) N4->N5 Rearrangement

Acid-catalyzed furan ring opening mechanism via protonation and nucleophilic attack.

Q1: My furan-containing compound is degrading into linear carbonyls during an acid-catalyzed deprotection. Why is this happening, and how can I stop it?

A1: The linear side products you are observing are 1,4-dicarbonyls, the classic footprint of acid-catalyzed furan ring-opening[1]. Because furan is highly electron-rich, it readily accepts a proton from strong Brønsted acids. Once protonated, the aromaticity is broken, leaving the ring highly vulnerable to nucleophilic attack by water[2].

Solution: You must starve the reaction of its nucleophile or reduce the acid strength. Switch from a protic solvent (like water or methanol) to a polar aprotic solvent such as Dimethylformamide (DMF). DMF has a profound stabilizing effect on furan derivatives because it cannot participate in the nucleophilic degradation pathway[1],[3]. If water is strictly required for your hydrolysis, consider using milder Lewis acids or executing the reaction at the lowest thermodynamically viable temperature.

Q2: I am synthesizing a library of furan derivatives. How do structural substituents affect the ring's stability in acid?

A2: Substituents dictate the electron density of the furan pi-system, which directly controls the activation energy required for the rate-limiting protonation step[1],[2].

  • Electron-Withdrawing Groups (EWGs): Placing fluorine or fluoroalkyl groups at the α-position (C2 or C5) pulls electron density away from the ring. This drastically raises the energy barrier for protonation, markedly improving stability under acidic conditions[1].

  • Electron-Donating Groups (EDGs): Alkyl or alkoxy groups activate the ring, making it highly susceptible to electrophilic attack and subsequent polymerization[1].

  • Aromatic Capping: If you are working with furan-modified peptides, introducing proximate aromatic residues (aromatic capping) can fully suppress position-dependent acidic degradation during cleavage steps[4].

Q3: I need to perform an acid-catalyzed transformation in an aqueous medium, but my furan product polymerizes immediately. Is there a process engineering workaround?

A3: Yes. When aqueous acid is unavoidable, you should employ a biphasic reaction system [5]. By using an aqueous mineral acid phase coupled with a water-immiscible organic extractant (such as Methyl Isobutyl Ketone - MIBK), the hydrolysis occurs at the phase interface. The moment the furan product is generated, it partitions into the organic phase. This rapid extraction minimizes the residence time of the furan in the destructive acidic aqueous layer, effectively preventing oligomerization and ring-opening[5].

Part 2: Quantitative Data & Stability Metrics

To aid in your experimental design, the following table synthesizes the causal relationships between reaction conditions, structural modifications, and furan stability outcomes.

Furan System / ModificationReaction ConditionKinetic Effect / Stability OutcomeMechanistic Rationale
Unsubstituted Furan Aqueous Acid (Protic)Rapid degradation (Short

)
High susceptibility to α-protonation; abundant H₂O drives nucleophilic ring cleavage[1],[2].
Furan in DMF Acidic DMF (Aprotic)Highly Stabilized (Extended

)
Polar aprotic environment starves the protonated intermediate of a nucleophile, halting the cascade[3].
α-Fluoroalkyl Furan Aqueous AcidExcellent StabilityStrong EWGs deplete ring electron density, significantly increasing the activation energy for protonation[1].
Proximate Aromatic Peptides Acidic Cleavage CocktailDegradation SuppressedAromatic capping provides steric and electronic shielding to the sensitive furan moiety[4].
Furan in Biphasic System Aqueous Acid / MIBK>99% Yield (No oligomerization)Continuous in-situ extraction physically separates the sensitive product from the acidic aqueous phase[5].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your lab, utilize the following self-validating protocols. These methodologies incorporate internal standards and precise quenching steps to guarantee that your analytical readouts reflect true reaction dynamics, not post-sampling degradation.

Protocol A: pH-Dependent Stability Profiling of Furan Derivatives

Use this workflow to establish the exact pH and temporal limits of your specific furan substrate before committing to large-scale synthesis.

Step 1: Preparation of Standardized Solutions

  • Prepare a series of aqueous buffer solutions ranging from pH 2.0 to 7.0.

  • Dissolve your furan-containing compound in a stable, polar aprotic solvent (e.g., LC-MS grade Acetonitrile or DMF) to create a high-concentration stock[1].

  • Prepare a stock solution of a structurally similar, acid-stable Internal Standard (IS) (e.g., an aryl-halide) to correct for ionization fluctuations during MS analysis.

Step 2: Reaction Initiation & Sampling

  • Aliquot 1.0 mL of each pH buffer into sealed, temperature-controlled glass vials (e.g., 37°C).

  • Spike the buffer with the furan stock and IS stock to achieve a final quantifiable concentration (e.g., 10 µM).

  • Critical Step (T₀ Baseline): Immediately extract a 50 µL aliquot from the vial and quench it in 950 µL of a neutralizing buffer (e.g., weak bicarbonate) mixed with cold mobile phase. This establishes your 100% intact baseline[1].

Step 3: Kinetic Monitoring & Analysis

  • Extract 50 µL aliquots at predefined intervals (e.g., 1h, 2h, 4h, 8h, 24h), quenching each sample immediately upon extraction.

  • Analyze via LC-UV or LC-MS. Plot the ratio of the Furan Peak Area to the IS Peak Area over time to calculate the degradation rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol B: Biphasic Acid-Catalyzed Reaction Setup

Use this protocol when aqueous acid is required, but product extraction is necessary to prevent ring-opening.

  • Phase Preparation: In a reaction vessel, combine the aqueous phase containing your acid catalyst (e.g., 0.1 M HCl) and your water-immiscible organic phase (e.g., MIBK) in a 1:1 to 1:3 volumetric ratio[5].

  • Substrate Introduction: Introduce the starting material. Ensure vigorous mechanical stirring (e.g., >800 rpm) to maximize the interfacial surface area between the two phases.

  • Reaction & Extraction: As the acid-catalyzed transformation occurs at the interface, the newly formed furan derivative will preferentially partition into the MIBK layer, shielding it from prolonged acid exposure.

  • Workup: Halt stirring to allow phase separation. Decant the organic layer, wash with a mild aqueous base (e.g., saturated NaHCO₃) to neutralize any partitioned acid, and dry over anhydrous Na₂SO₄ before concentration.

Workflow S1 1. Substrate & IS Preparation (Aprotic Stock) S2 2. Solvent/Phase Selection (Biphasic vs. Monophasic) S1->S2 S3 3. Acid Catalysis (Controlled Temp/pH) S2->S3 S4 4. Immediate Quenching (Neutralization to stop degradation) S3->S4 S5 5. LC-MS/GC-MS Analysis (Quantify Intact Furan vs IS) S4->S5

Standardized workflow for evaluating and mitigating furan degradation in acidic media.

References

  • Title : The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions Source : researchgate.net URL :[Link]

  • Title : Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation Source : rsc.org URL :[Link]

  • Title : Acid-Catalyzed Ring Opening of Furan in Aqueous Solution Source : scite.ai URL :[Link]

  • Title : Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran Source : researchgate.net URL :[Link]

Sources

Troubleshooting

Technical Support Center: 2-Methylfuran-3-Carboxylic Acid (2-MFCA) Coupling

Status: Active Ticket ID: #2-MFCA-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Minimizing decarboxylation, ring-opening, and steric hindrance during amide bond formation....

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: #2-MFCA-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Minimizing decarboxylation, ring-opening, and steric hindrance during amide bond formation.

Executive Summary: The "Double Trouble" Substrate

Researchers frequently underestimate 2-methylfuran-3-carboxylic acid (2-MFCA). It presents a unique dichotomy of challenges that leads to low yields and black reaction mixtures:

  • Steric Hindrance: The methyl group at the C2 position is ortho to the carboxylic acid at C3. This creates significant steric bulk, retarding the rate of nucleophilic attack by the amine.

  • Electronic Instability: The furan ring is electron-rich. The C2-methyl group further donates electron density, making the ring highly susceptible to electrophilic attack (protonation) by strong acids.

The Failure Mode: Standard activation methods (like Thionyl Chloride) generate HCl, which protonates the electron-rich furan ring, leading to rapid ring-opening polymerization (tar formation) before the slow, sterically hindered coupling can occur.

Module 1: Critical Analysis of Side Reactions
1.1 Acid-Catalyzed Ring Opening (The "Black Tar" Effect)

If your reaction turns black or dark brown, you have likely triggered furan ring opening.

  • Mechanism: Furan is an enol ether masquerading as an aromatic ring. Strong acids protonate the C2 or C5 position. In 2-MFCA, the C2-methyl group stabilizes the resulting carbocation, accelerating water attack and ring cleavage into 1,4-dicarbonyls (levulinaldehyde derivatives), which then polymerize.

  • Avoid: Thionyl Chloride (

    
    ), Oxalyl Chloride (without buffering), and highly acidic coupling additives.
    
1.2 Thermal Decarboxylation

Furan-3-carboxylic acids are prone to thermal decarboxylation. The electron-rich ring facilitates the loss of


, particularly if the carboxylate is protonated at the ipso position during heating.
  • Threshold: Avoid temperatures

    
     during activation.
    
1.3 N-Acylurea Formation

When using carbodiimides (DCC/EDC), the activated O-acylisourea intermediate is sterically crowded by the C2-methyl group. If the amine attack is slow (due to the same sterics), the intermediate rearranges into an unreactive N-acylurea byproduct.

Module 2: Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition between successful coupling and the two primary failure modes.

G Start 2-MFCA Input Activation Activation Step (Reagent Choice) Start->Activation Path_Acid Strong Acid Route (e.g., SOCl2) Activation->Path_Acid High Acidity Path_Carbo Carbodiimide Route (DCC/EDC) Activation->Path_Carbo Slow Kinetics Path_Opt Optimized Route (T3P or Ghosez) Activation->Path_Opt Buffered/Neutral Inter_Cat Protonated Furan Intermediate Path_Acid->Inter_Cat H+ Attack at C2 Inter_OAcyl O-Acylisourea (Sterically Crowded) Path_Carbo->Inter_OAcyl Inter_Active Active Species (Mixed Anhydride/Chloride) Path_Opt->Inter_Active Fail_Ring FAILURE: Ring Opening/Polymerization (Black Tar) Inter_Cat->Fail_Ring Hydrolysis Fail_Urea FAILURE: N-Acylurea Rearrangement (Inert Byproduct) Inter_OAcyl->Fail_Urea Rearrangement (Fast) Success SUCCESS: Amide Product Inter_OAcyl->Success Amine Attack (Slow due to sterics) Inter_Active->Success Rapid Coupling

Caption: Kinetic competition in 2-MFCA coupling. Red paths indicate common failure modes due to acid sensitivity and steric hindrance.

Module 3: Recommended Reagent Systems

We recommend two primary systems based on the nucleophilicity of your amine partner.

System A: The "Gold Standard" (T3P - Propylphosphonic Anhydride)

Best for: Primary amines, secondary amines, and scale-up.

T3P acts as a coupling agent and water scavenger.[1] It operates in a buffered organic layer, preventing the acidic conditions that destroy the furan ring.

  • Why it works: It forms a mixed anhydride that is highly reactive but does not generate free acid byproducts.

  • Steric Handling: The linear structure of the anhydride intermediate is less sensitive to the C2-methyl steric wall than the bulky O-acylisourea of DCC.

System B: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)

Best for: Extremely unreactive amines (anilines) requiring Acid Chlorides.

If you must use an acid chloride, do not use thionyl chloride.[2] Use Ghosez’s reagent.[2][3]

  • Why it works: It converts the carboxylic acid to the acid chloride under neutral conditions . The byproduct is an amide, not HCl gas.

Reagent Comparison Table
ReagentSuitability for 2-MFCARisk FactorMechanism of Failure

CRITICAL FAIL HighGenerates HCl; causes immediate ring opening/tarring.
EDC/NHS Poor MediumN-acylurea formation due to steric hindrance at C2.
HATU Good LowEffective, but expensive for scale-up. Requires base (DIEA).
T3P Excellent Very LowNo acidic byproducts; high solubility; drives equilibrium.
Ghosez Rgt Excellent LowGenerates acid chloride neutrally. Moisture sensitive.[2]
Module 4: Validated Experimental Protocols
Protocol A: T3P Coupling (Recommended)

Reference Standard: Adapted from industrial furan coupling workflows [1, 2].

  • Dissolution: Dissolve 2-MFCA (1.0 eq) and the amine (1.1 eq) in EtOAc or 2-MeTHF (do not use DMF if possible, to simplify workup).

  • Base Addition: Add Pyridine or DIPEA (2.5 – 3.0 eq).

    • Note: The base must be added before T3P to ensure the furan is never exposed to local acidic environments.

  • Activation: Cool to

    
    . Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.
    
  • Reaction: Allow to warm to room temperature (

    
    ). Stir for 2–4 hours.
    
    • QC Check: If the solution turns black, your base was insufficient or wet.

  • Workup: Wash with water, then saturated

    
    .
    
    • Crucial: Do not wash with 1M HCl. Use 5% Citric Acid if an acidic wash is required, but minimize contact time.

Protocol B: Neutral Acid Chloride Formation (Ghosez’s Reagent)

For sterically hindered/unreactive amines [3].

  • Setup: Flame-dry glassware. Nitrogen atmosphere is mandatory.

  • Dissolution: Dissolve 2-MFCA (1.0 eq) in dry DCM.

  • Chlorination: Add Ghosez’s Reagent (1.1 – 1.2 eq) at

    
    . Stir for 1–2 hours at RT.[3]
    
    • Observation: No gas evolution will occur (unlike

      
      ).
      
  • Coupling: Add the amine (1.1 eq) and Triethylamine (1.5 eq) dissolved in DCM dropwise to the mixture.

  • Completion: Stir for 2 hours.

Module 5: Troubleshooting FAQ

Q: My reaction mixture turned into a black tar within 10 minutes. What happened? A: You likely used Thionyl Chloride or Oxalyl Chloride without a sufficient base trap. The HCl generated protonated the furan ring, causing it to open and polymerize. Switch to Protocol A (T3P) or Protocol B (Ghosez).

Q: I see starting material remaining despite using HATU/EDC. Can I heat it? A: Do not heat above


.  Heating increases the risk of decarboxylation. If conversion is stalled, the issue is steric hindrance. Switch to the Acid Chloride route via Ghosez’s reagent to create a more electrophilic species that can overcome the steric barrier of the 2-methyl group.

Q: Can I use DMF as a solvent? A: Yes, but be cautious. DMF can undergo hydrolysis to form dimethylamine and formic acid if not dry, which can interfere. 2-MeTHF or EtOAc are preferred for T3P couplings as they facilitate easier aqueous workups.

References
  • Propanephosphonic Acid Anhydride (T3P): A Benign Reagent for Diverse Applications. Core.ac.uk. Available at: [Link]

  • Furan Ring Opening Mechanism: Acid-catalyzed hydrolysis pathways. RSC Advances / Catalysis Science & Technology. Available at: [Link]

Sources

Optimization

Optimizing HPLC peak separation for isomeric furan derivatives

Technical Support Center: Optimizing HPLC Peak Separation for Isomeric Furan Derivatives Welcome to the Application Support Hub As a Senior Application Scientist, I frequently encounter researchers struggling to separate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing HPLC Peak Separation for Isomeric Furan Derivatives

Welcome to the Application Support Hub As a Senior Application Scientist, I frequently encounter researchers struggling to separate furan positional isomers (e.g., 2-methylfuran vs. 3-methylfuran, or complex substituted furoic acids) using standard reversed-phase high-performance liquid chromatography (RP-HPLC). Because isomers share identical molecular weights and nearly identical hydrophobicities, traditional C18 columns often fail, resulting in persistent co-elution[1].

This support center abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting guides. Here, we outline the causality behind chromatographic behaviors and provide self-validating protocols to help you establish robust separation methods.

Section 1: Diagnostic FAQ – Identifying Hidden Co-Elution

Q: My furan derivative peak looks perfectly symmetrical, but my assay yields and downstream data are inconsistent. How can I confirm co-elution? A: Co-elution is the "Achilles' heel" of chromatography[2]. Isomers often co-elute perfectly, hiding beneath a single symmetrical peak. Do not rely solely on peak shape to validate your method. You must interrogate the peak using orthogonal detection parameters:

  • Diode-Array Detection (DAD): Perform a peak purity analysis. The DAD collects ~100 UV spectra across the width of a single peak. If the spectra shift at the leading or tailing edge, the system will flag a purity match failure, confirming you have co-eluting isomers[3].

  • Mass Spectrometry (MS): Extract ion chromatograms (EIC) across the peak. Even if the isomers are isobaric, their fragmentation ratios often differ slightly across the peak width. A shifting MS profile indicates co-elution[2][3].

  • Visual Cues: Look for a "shoulder"—a sudden discontinuity in the peak profile. Unlike a gradual exponential tail (which indicates secondary column interactions), a shoulder almost always indicates two peaks exiting simultaneously[2].

Coelution_Diagnostics Start Suspected Isomer Co-elution DAD DAD Peak Purity Check (UV Spectra Overlay) Start->DAD MS MS/MS Fragmentation (Ratio Analysis) Start->MS Pure Spectra Homogeneous: Pure Peak DAD->Pure Match > 990 Impure Spectra Shift / Shoulder: Co-elution Confirmed DAD->Impure Match < 990 MS->Impure Variable Ratios Action Trigger Selectivity Optimization (α) Impure->Action

Caption: Diagnostic workflow for detecting hidden co-elution of furan isomers using DAD and MS.

Section 2: Stationary Phase Selection – Beyond C18

Q: Why can't I separate 2-furoic acid and 3-furoic acid on my standard C18 column? A: C18 columns rely primarily on dispersive hydrophobic interactions. Positional furan isomers have virtually identical hydrophobic volumes, rendering the selectivity factor (


) close to 1.0[1][3]. To separate them, you must exploit orthogonal interaction mechanisms.
  • Pentafluorophenyl (PFP) Phases: PFP columns are the gold standard for separating furan isomers. The highly electronegative fluorine atoms create an electron-deficient phenyl ring (acting as a Lewis acid). This interacts strongly with the electron-rich

    
    -system of the furan ring via 
    
    
    
    interactions[4][5]. Furthermore, PFP phases offer dipole-dipole and hydrogen-bonding capabilities, which are highly sensitive to the spatial arrangement of substituents on the furan ring[4][5].
  • Cyclodextrin Phases: If your furan derivatives are chiral, derivatized

    
    -cyclodextrin columns (e.g., hydroxypropyl-
    
    
    
    -cyclodextrin) provide exceptional enantiomeric recognition via steric inclusion and hydrogen bonding[6].

PFP_Mechanism PFP PFP Stationary Phase (Electron Deficient) Furan Furan Positional Isomer (Electron Rich) PFP->Furan π-π Interactions PFP->Furan Dipole-Dipole PFP->Furan Hydrogen Bonding

Caption: Orthogonal interaction mechanisms between PFP stationary phases and furan isomers.

Section 3: Mobile Phase & Thermodynamic Optimization

Q: I switched to a PFP column, but the isomers are still co-eluting. What mobile phase adjustments should I make? A: The choice of organic modifier dictates whether the PFP column can express its unique selectivity.

  • Methanol (MeOH) vs. Acetonitrile (MeCN): Always start with Methanol for PFP columns. Acetonitrile contains a carbon-nitrogen triple bond with its own

    
    -electrons. These 
    
    
    
    -electrons compete with the furan analytes for the electron-deficient PFP surface, effectively masking the
    
    
    interactions and destroying isomer selectivity[7]. Methanol, being a protic solvent without
    
    
    -electrons, enhances the
    
    
    and dipole interactions[1].
  • pH Control: Furan derivatives with ionizable groups (e.g., furoic acids) are highly sensitive to pH. If the mobile phase pH is near the analyte's pKa, the compound exists in a mixed ionization state, causing severe peak tailing and retention time shifts[8]. Ensure the pH is at least 2 units above or below the pKa.

Quantitative Troubleshooting Metrics

To systematically resolve co-elution, manipulate the fundamental resolution equation parameters as outlined below:

ParameterSymbolTarget ValueEffect on Furan IsomersHow to Adjust in HPLC
Capacity Factor

2.0 – 5.0Ensures analytes interact sufficiently with the stationary phase.Decrease % organic modifier (e.g., lower MeOH from 60% to 40%)[2][3].
Selectivity

> 1.1Differentiates the spatial arrangement of furan positional isomers.Switch from C18 to PFP; Change MeCN to MeOH; Adjust column temperature[3][4].
Efficiency

> 10,000Narrows peak width to prevent overlap of closely eluting isomers.Use core-shell particles (e.g., 2.7 µm); optimize flow rate to van Deemter minimum.
Resolution


1.5
Baseline separation.Combined optimization of

,

, and

.

Section 4: Experimental Protocols

Protocol 1: Orthogonal Method Development for Furan Positional Isomers

Objective: Establish baseline resolution (


) for closely related furan positional isomers using a PFP stationary phase.

Step 1: System Suitability & Preparation

  • Install a high-purity Pentafluorophenyl (PFP) column (e.g., 2.7 µm core-shell, 100 x 4.6 mm) to maximize efficiency (

    
    ) and minimize backpressure.
    
  • Flush the system with 100% HPLC-grade Methanol to remove any residual Acetonitrile, which suppresses PFP selectivity[7].

  • Prepare a system suitability sample containing the furan isomers spiked with a void volume marker (e.g., uracil).

Step 2: Isocratic Screening

  • Set the column oven temperature to 25°C. (Lower temperatures often enhance dipole and shape selectivity for isomers).

  • Prepare Mobile Phase A: 0.1% Formic acid in Water (for neutral/acidic furans) or 10 mM Ammonium Acetate pH 6.8 (for base-sensitive furans)[1].

  • Prepare Mobile Phase B: 100% Methanol.

  • Run a series of isocratic methods starting at 50% B, decreasing by 10% increments until the capacity factor (

    
    ) of the first eluting isomer is between 2 and 5[2][3].
    

Step 3: Fine-Tuning Selectivity (


) 
  • If

    
     is optimal but isomers co-elute, adjust the column temperature in 5°C increments. Furan isomers often exhibit different enthalpies of transfer; a 5°C shift can invert elution order or resolve a critical pair.
    
  • Verify peak purity using DAD (Match factor > 990) to confirm baseline separation[3].

Protocol 2: Resolving Peak Tailing & Ghost Peaks in Furan Acid Analysis

Objective: Eliminate secondary interactions causing peak distortion in acidic furan derivatives (e.g., 2-furoic acid).

Step 1: Diagnose the Tailing Mechanism

  • Calculate the asymmetry factor (

    
    ). If 
    
    
    
    , investigate secondary interactions[8].
  • Check the pKa of your furan derivative (e.g., 2-furoic acid pKa

    
     3.16).
    

Step 2: Buffer Optimization

  • If analyzing acidic furans, the mobile phase pH must be strictly controlled. Prepare a 20 mM Potassium Phosphate buffer.

  • Adjust the pH to 2.0 (using phosphoric acid) to fully protonate the furanic acid, ensuring it interacts homogeneously with the reversed-phase surface[8][9].

  • Alternatively, adjust to pH 5.5 to fully ionize the compound, though this requires an ion-pairing reagent or a HILIC column for retention.

Step 3: Suppress Silanol Activity

  • If tailing persists at low pH, it may be due to trace metal impurities or active silanols on the silica support[8].

  • Switch to an ultra-high purity silica PFP column or add a competitive base (e.g., 0.1% Triethylamine) to the mobile phase to block active silanol sites[8].

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent.
  • Rapid baseline-separation of all eight tocopherols and tocotrienols by reverse-phase liquid-chromatography with a solid-core pentafluorophenyl column and their sensitive quantification in plasma and liver. ResearchGate.
  • A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation. Benchchem.
  • Enantiomeric separations on cyclodextrin-based and synthetic polymeric chiral stationary phases by high performance liquid. Iowa State University.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube / Axion Labs.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
  • Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. ResearchGate.
  • HPLC Troubleshooting Guide. HPLC.eu.

Sources

Troubleshooting

Removing unreacted glycine from 2-[(2-Methylfuran-3-yl)formamido]acetic acid mixtures

Welcome to the technical support center for the purification of 2-[(2-Methylfuran-3-yl)formamido]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-[(2-Methylfuran-3-yl)formamido]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted glycine from your reaction mixtures. This document will explain the fundamental principles behind the recommended separation techniques and provide step-by-step protocols to ensure you can achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is there unreacted glycine in my reaction mixture?

A: The presence of unreacted glycine is common and can be due to several factors, including non-stoichiometric amounts of reactants, incomplete reaction, or suboptimal reaction conditions. Our focus here is not on the reaction optimization but on the effective removal of this water-soluble starting material from your more organic-soluble product.

Q2: What is the primary difference between my product and glycine that I can exploit for separation?

A: The key difference lies in their solubility profiles, which are dictated by their distinct chemical structures. Glycine is a small, zwitterionic amino acid that is highly soluble in water but virtually insoluble in most organic solvents.[1] Your product, 2-[(2-Methylfuran-3-yl)formamido]acetic acid, is an N-acylated amino acid. The presence of the lipophilic 2-methylfuran group significantly increases its solubility in organic solvents compared to glycine. Furthermore, the acidity of the carboxylic acid in your product is different from the acidic and basic groups in glycine, allowing for selective separation based on pH.

Q3: I tried a simple water wash, but I'm still seeing glycine in my NMR. Why?

A: While a simple water wash can remove some glycine, its effectiveness is limited, especially if your product has some water solubility or if the glycine is trapped within a solid matrix of your crude product. The methods outlined in this guide, which rely on pH-controlled liquid-liquid extraction, are significantly more effective.

Q4: Can I use chromatography to purify my product?

A: Yes, chromatographic techniques such as reversed-phase HPLC or ion-exchange chromatography can be effective for separating amino acids and their derivatives.[2] However, for larger scale purifications, these methods can be time-consuming and require specialized equipment. The liquid-liquid extraction method detailed below is often more practical and scalable for this specific purification challenge.

In-Depth Troubleshooting Guides

Troubleshooting Liquid-Liquid Extraction

Liquid-liquid extraction is a powerful technique for separating compounds based on their differential solubility in two immiscible liquid phases.[3] For the separation of an acidic organic compound like 2-[(2-Methylfuran-3-yl)formamido]acetic acid from an amphoteric compound like glycine, we can manipulate the pH of the aqueous phase to control which compound dissolves in which layer.

Core Principle: pH-Dependent Solubility

  • Glycine: Glycine possesses both a carboxylic acid group (pKa₁ ≈ 2.34) and an amino group (pKa₂ ≈ 9.6).[4] Its solubility in water is minimal at its isoelectric point (pI ≈ 5.97) and increases dramatically at both acidic (pH < 2.34) and basic (pH > 9.6) conditions where it forms charged species.[5][6]

Common Problems & Solutions

  • Problem: Emulsion formation at the interface.

    • Cause: High concentrations of solutes or vigorous shaking can lead to the formation of a stable emulsion between the aqueous and organic layers.

    • Solution:

      • Allow the separatory funnel to stand undisturbed for a longer period.

      • Gently swirl the funnel instead of shaking vigorously.

      • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

      • If the emulsion persists, filter the mixture through a pad of celite or glass wool.

  • Problem: Poor separation of layers.

    • Cause: The density of the organic solvent may be too close to that of the aqueous phase.

    • Solution:

      • Choose an organic solvent with a density significantly different from water (e.g., ethyl acetate, density ≈ 0.902 g/mL, or dichloromethane, density ≈ 1.33 g/mL).

      • Adding brine can increase the density of the aqueous layer.

  • Problem: Product precipitates out during extraction.

    • Cause: The protonated form of your product may have low solubility in the chosen organic solvent.

    • Solution:

      • Use a larger volume of the organic solvent.

      • Choose a different organic solvent in which your product is more soluble. A small-scale solubility test beforehand is recommended.

Troubleshooting Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Common Problems & Solutions

  • Problem: The compound does not crystallize upon cooling.

    • Cause: The solution may not be supersaturated, meaning too much solvent was used. The compound may also be an oil at the working temperature.

    • Solution:

      • Evaporate some of the solvent to increase the concentration of your product.

      • Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

      • Add a seed crystal of the pure compound if available.

      • Cool the solution in an ice bath or refrigerator.

  • Problem: The product "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated to a very high degree.

    • Solution:

      • Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.

      • Consider using a different solvent system with a lower boiling point.

  • Problem: Low recovery of the purified product.

    • Cause: The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals.

    • Solution:

      • Ensure the solution is sufficiently cooled to minimize solubility.

      • Wash the collected crystals with a minimal amount of ice-cold solvent.

      • Consider a different recrystallization solvent where the product has lower solubility at cold temperatures.

Experimental Protocols

Protocol 1: Purification by pH-Modulated Liquid-Liquid Extraction

This protocol is designed to separate the acidic product from the amphoteric glycine starting material.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material. Transfer the solution to a separatory funnel.

  • Basic Wash (to remove product into the aqueous layer):

    • Add an equal volume of a weak base solution, such as 5% aqueous sodium bicarbonate (NaHCO₃), to the separatory funnel.

    • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate. The deprotonated product, sodium 2-[(2-methylfuran-3-yl)formamido]acetate, will be in the aqueous (bottom) layer, while unreacted starting materials (if any, other than glycine) and non-acidic impurities will remain in the organic layer. Glycine, being highly water-soluble, will also partition into the aqueous phase.

    • Drain the aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with a fresh portion of 5% NaHCO₃ solution to ensure complete transfer of the product. Combine the aqueous extracts.

  • Discard Organic Layer: The initial organic layer containing non-acidic impurities can be discarded.

  • Acidification and Re-extraction (to recover the product):

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2-3. You should see a precipitate of your product forming as it is protonated.

    • Add a fresh portion of ethyl acetate (equal in volume to the aqueous layer) to the flask and stir to dissolve the precipitated product.

    • Transfer the mixture back to the separatory funnel. Shake and allow the layers to separate. Your protonated, neutral product is now in the organic (top) layer.

    • Drain and discard the aqueous layer, which now contains the inorganic salts.

    • Extract the aqueous layer once more with a small volume of fresh ethyl acetate to recover any residual product. Combine the organic layers.

  • Final Wash and Drying:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water.

    • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-[(2-methylfuran-3-yl)formamido]acetic acid.

Protocol 2: Purification by Recrystallization

This protocol can be used as a secondary purification step after the liquid-liquid extraction to achieve higher purity.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A good starting point for N-acylated amino acids is a mixed solvent system, such as ethyl acetate/hexanes or ethanol/water.[9]

  • Dissolution: Place the purified solid from Protocol 1 in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate or ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Induce Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent (e.g., hexanes or water) dropwise with continuous swirling until you observe persistent cloudiness.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Summary

CompoundpKa ValuesSolubility Profile
Glycine pKa₁ ≈ 2.34 (carboxyl)[4]pKa₂ ≈ 9.60 (amino)[4]Highly soluble in water, especially at pH < 2.3 and pH > 9.6.[5][6] Very poorly soluble in non-polar organic solvents.[1]
2-[(2-Methylfuran-3-yl)formamido]acetic acid Estimated pKa ≈ 3.5 - 4.5Soluble in many organic solvents (e.g., ethyl acetate, DCM). Water solubility is pH-dependent; soluble in basic aqueous solutions (as carboxylate) and less soluble in acidic aqueous solutions.

Visualizations

Logical Workflow for pH-Modulated Liquid-Liquid Extraction

G cluster_0 Step 1: Initial State cluster_1 Step 2: Basic Extraction cluster_2 Step 3: Acidification & Re-extraction cluster_3 Step 4: Final Product Isolation Crude Crude Mixture (Product + Glycine) in Organic Solvent (e.g., EtOAc) AddBase Add weak base (aq. NaHCO₃) Crude->AddBase SepFunnel1 Separatory Funnel AddBase->SepFunnel1 Organic1 Organic Layer (Non-acidic impurities) SepFunnel1->Organic1 Discard Aqueous1 Aqueous Layer (Deprotonated Product + Glycine) SepFunnel1->Aqueous1 Acidify Acidify Aqueous Layer (HCl to pH 2-3) Aqueous1->Acidify AddEtOAc Add fresh Organic Solvent (EtOAc) Acidify->AddEtOAc SepFunnel2 Separatory Funnel AddEtOAc->SepFunnel2 Organic2 Organic Layer (Protonated Product) SepFunnel2->Organic2 Aqueous2 Aqueous Layer (Glycine + Salts) SepFunnel2->Aqueous2 Discard Dry Dry Organic Layer (Na₂SO₄) Organic2->Dry Evaporate Evaporate Solvent Dry->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for purification via liquid-liquid extraction.

Principle of pH-Dependent Separation

G cluster_0 At Basic pH (e.g., pH 8-9) cluster_1 At Acidic pH (e.g., pH 2-3) Product_Base Product (Deprotonated) R-COO⁻ Soluble in Water Product_Acid Product (Protonated) R-COOH Soluble in Organic Solvent Glycine_Base Glycine (Zwitterion/Anion) H₃N⁺-CH₂-COO⁻ / H₂N-CH₂-COO⁻ Soluble in Water Glycine_Acid Glycine (Cation) H₃N⁺-CH₂-COOH Soluble in Water

Caption: States of molecules at different pH values.

References

  • PubChem. Glycine. National Center for Biotechnology Information. [Link]

  • Biocompare. Glycine Buffers. [Link]

  • Zhang, P., et al. (2008). Solubility of Form α and Form γ of Glycine in Aqueous Solutions.
  • Avdeef, A., et al. (2000). The solubility-pH profile of glycine. Pharmaceutical Research, 17(1), 85-89.
  • Supriya, S. (2022, July 21). pKa Values of Glycine. YouTube. [Link]

  • University of Calgary. Ch27 pKa and pI values. [Link]

  • Avdeef, A. (2012). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape.
  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.
  • Lopes, A. R. (1968). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Allen, H. What is the pl of glycine ? The structure and pKa values are shown below. [Link]

  • Chen, J., et al. (2017). Glycine's pH-Dependent Polymorphism: A Perspective from Self-Association in Solution. Crystal Growth & Design, 17(10), 5243-5249.
  • Li, Z., et al. (2013). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry, 15(7), 1855-1862.
  • LibreTexts Chemistry. 1. Backgrounds of Amino Acids. [Link]

  • Google Patents. (2017). Aqueous n-acyl amino acid solutions.
  • University of Rochester. Troubleshooting: The Workup. [Link]

  • Ferreira, L. A., et al. (2008). Solubility of Amino Acids in Mixed Solvent Systems. 18th European Symposium on Applied Thermodynamics.
  • YMC. HPLC Troubleshooting Guide. [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. [Link]

  • Bloch, K., & Clarke, H. T. (1938). Direct Acylation of α-Amino Acids and Dipeptides. Journal of Biological Chemistry, 125(2), 565-574.
  • Google Patents. (2015). Process for preparing n-acyl amino acid salts.
  • Magritek. (2018). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • UCL Discovery. (2020). Intensified liquid-liquid extraction of biomolecules using ionic liquids in small channels.
  • Tanford, C. (1964). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. The Journal of Biological Chemistry, 239(12), 4229-4233.
  • ResearchGate. (2023). Is it possible to extract amino acids from water using extraction?. [Link]

  • Shimadzu. Analytical Methods for Organic Acids. [Link]

  • Yamada, S., et al. (1975). Optical Resolution of N-Acyl-DL-amino Acids by Preferential Crystallization Procedure. Preparation of L-DOPA. The Journal of Organic Chemistry, 40(23), 3360-3364.
  • PubChem. 2-(Furan-3-ylformamido)acetic acid. National Center for Biotechnology Information. [Link]

  • Chen, J., et al. (2025). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Journal of Surfactants and Detergents.
  • Gil-Ramirez, A., et al. (2023). Formic and acetic acid pKa values increase under nanoconfinement. Nanoscale, 15(33), 13635-13643.
  • ResearchGate. (2023). Formic and acetic acid p K a values increase under nanoconfinement.
  • Google Patents. (2013). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Al-Tel, T. H., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4589.

Sources

Optimization

Technical Support Center: Optimizing the Purification of Polar Furan Metabolites

Welcome to the technical support center for the purification of polar furan metabolites. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar furan metabolites. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these challenging molecules. The inherent instability of the furan ring, particularly when substituted with polar functional groups, demands a nuanced and well-informed approach to purification. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to enhance the efficiency and success of your purification workflows.

Frequently Asked Questions (FAQs)

Here, we address some of the common challenges and questions that arise during the purification of polar furan metabolites.

Q1: My polar furan metabolite is degrading during purification on a silica gel column. What is causing this and how can I prevent it?

A1: Degradation of furan-containing compounds on silica gel is a frequent issue, primarily due to the acidic nature of standard silica gel. The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening, which is initiated by protonation at the α-carbon adjacent to the oxygen atom.[1] This can lead to the formation of dicarbonyl compounds and other degradation products.[1]

To mitigate this, consider the following strategies:

  • Neutralize the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel with a small amount of a suitable base, such as triethylamine (~0.1-1%) in the eluent, to neutralize the acidic sites.[1]

  • Use Deactivated or Neutral Silica: Opt for commercially available deactivated or neutral silica gel for your chromatography.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil.[2][3]

  • Alternative Purification Methods: If the instability is severe, explore non-chromatographic methods like crystallization or distillation if your compound's properties allow.[1]

Q2: I'm having trouble retaining my very polar furan metabolite on a C18 reverse-phase HPLC column. It elutes in the solvent front. What are my options?

A2: This is a common problem for highly polar analytes. Traditional C18 columns rely on hydrophobic interactions for retention, which are weak for very polar molecules.[3][4] Here are several approaches to address this:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.[3][4] This allows for the retention of highly polar compounds that would otherwise elute early in reverse-phase systems.

  • Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns have stationary phases that are modified to increase their polarity, which can improve the retention of polar analytes.

  • Ion-Pair Chromatography: If your furan metabolite is ionizable, adding an ion-pairing reagent to the mobile phase can enhance retention on a reverse-phase column.

  • Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase with a high-aqueous mobile phase, offering an alternative to HILIC for the separation of polar compounds.

Q3: How do I choose the right Solid-Phase Extraction (SPE) sorbent for my polar furan metabolite?

A3: The choice of SPE sorbent is critical and depends on the polarity of your analyte and the nature of the sample matrix.[5][6] For polar furan metabolites, you have several options:

  • Normal-Phase SPE: This is suitable for extracting polar analytes from non-polar matrices.[2][7] Polar sorbents like silica, diol, aminopropyl, or cyanopropyl are used.[7] Retention is based on interactions like hydrogen bonding and dipole-dipole forces.[7]

  • Reversed-Phase SPE: While less common for highly polar compounds, it can be effective for moderately polar furan metabolites in aqueous samples.[7] Polymeric sorbents can offer better retention for polar analytes compared to traditional silica-based C18.[5]

  • Ion-Exchange SPE: If your furan metabolite has an acidic or basic functional group, ion-exchange SPE can be highly selective.[2][8] The pH of the sample is crucial to ensure both the analyte and the sorbent are appropriately charged for retention.[2]

  • Mixed-Mode SPE: These sorbents combine two retention mechanisms, such as reversed-phase and ion-exchange, offering enhanced selectivity and cleanup for complex samples.[5]

Below is a decision-making workflow to guide your SPE sorbent selection:

SPE_Sorbent_Selection start Start: Characterize Analyte and Matrix analyte_polar Is the analyte polar? start->analyte_polar matrix_polar Is the sample matrix polar (aqueous)? analyte_polar->matrix_polar Yes np_spe Consider Normal-Phase SPE (e.g., Silica, Diol, Amino) analyte_polar->np_spe No (Non-polar analyte) analyte_ionizable Is the analyte ionizable? matrix_polar->analyte_ionizable Yes matrix_polar->np_spe No (Non-polar matrix) complex_matrix Is the matrix complex? analyte_ionizable->complex_matrix No iex_spe Consider Ion-Exchange SPE (Anion or Cation) analyte_ionizable->iex_spe Yes rp_spe Consider Reversed-Phase SPE (e.g., C18, polymeric) complex_matrix->rp_spe No mm_spe Consider Mixed-Mode SPE complex_matrix->mm_spe Yes

Caption: A decision-making workflow for selecting the appropriate SPE sorbent.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of polar furan metabolites.

Issue 1: Low Recovery of Polar Furan Metabolite from Solid-Phase Extraction (SPE)

Causality: Low recovery in SPE can stem from several factors, including improper sorbent selection, incomplete elution, or degradation of the analyte on the cartridge. For polar furan metabolites, strong, irreversible adsorption to the sorbent or breakthrough during sample loading are common culprits.

Troubleshooting Steps:

  • Verify Sorbent Selection: Ensure the chosen sorbent provides the appropriate retention mechanism for your analyte and matrix combination. Refer to the SPE sorbent selection guide in the FAQ section.

  • Optimize Elution Solvent: The elution solvent must be strong enough to disrupt the interactions between your analyte and the sorbent.

    • For normal-phase SPE , increase the polarity of the elution solvent. For example, if you are using dichloromethane, try adding a small percentage of methanol.[3]

    • For reversed-phase SPE , decrease the polarity of the elution solvent. For instance, if you are using a water/acetonitrile mixture, increase the percentage of acetonitrile.

    • For ion-exchange SPE , the elution solvent should have a pH that neutralizes either the analyte or the sorbent, or it should have a high ionic strength to disrupt the electrostatic interactions.

  • Check for Breakthrough: Analyze the sample load and wash fractions to see if your analyte is being washed off the cartridge prematurely. If so, the sorbent may not have enough capacity, or the loading and wash solvents may be too strong.

  • Assess Analyte Stability: The furan ring's sensitivity to pH should be considered.[9][10][11] Ensure the pH of your sample and solvents is within a range where your metabolite is stable. Buffering the sample may be necessary.

  • Optimize Flow Rate: A slower flow rate during sample loading can improve retention, while a slower flow rate during elution can enhance recovery.

Experimental Protocol: Optimizing SPE Elution for a Polar Furan Metabolite

  • Condition and Equilibrate: Condition the SPE cartridge with an appropriate solvent (e.g., methanol for reversed-phase, hexane for normal-phase) followed by equilibration with the loading solvent.[12]

  • Load Sample: Load your sample onto the SPE cartridge.

  • Wash: Wash the cartridge with a solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent.

  • Elution Test: Elute the analyte with a series of solvents of increasing elution strength. Collect each fraction separately.

    • Example for Normal-Phase SPE (Silica):

      • Fraction 1: 100% Dichloromethane

      • Fraction 2: 2% Methanol in Dichloromethane

      • Fraction 3: 5% Methanol in Dichloromethane

      • Fraction 4: 10% Methanol in Dichloromethane

  • Analyze Fractions: Analyze each fraction by HPLC or another suitable method to determine in which fraction your analyte elutes. This will help you identify the optimal elution solvent.

Issue 2: Peak Tailing in HPLC Analysis of a Polar Furan Metabolite

Causality: Peak tailing in HPLC is often due to secondary interactions between the analyte and the stationary phase.[3] For polar furan derivatives, especially those with acidic or basic functional groups, interactions with residual silanol groups on silica-based columns are a common cause.[3] Column overload and extra-column dead volume can also contribute to peak tailing.[3]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: If your analyte is ionizable, adjusting the pH of the mobile phase can suppress its ionization and reduce interactions with the stationary phase. For basic compounds, a higher pH is generally better, while for acidic compounds, a lower pH is preferred.

  • Add a Mobile Phase Modifier:

    • For basic compounds, adding a small amount of a competitive base like triethylamine (0.1-0.5%) to the mobile phase can block the active silanol sites on the column.

    • For acidic compounds, adding a small amount of an acid like formic acid or acetic acid can improve peak shape.

  • Try a Different Column:

    • End-capped columns: These have fewer residual silanol groups and are less likely to cause peak tailing with basic compounds.

    • Polar-embedded or polar-endcapped columns: These are designed to provide alternative selectivity and can improve the peak shape of polar analytes.

  • Reduce Sample Load: Inject a smaller amount of your sample to rule out column overload as the cause of peak tailing.[3]

  • Check for System Issues: Ensure all fittings are tight and that the tubing length between the injector, column, and detector is minimized to reduce extra-column dead volume.[3]

Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor
3.02.1
5.01.5
7.01.1

This table illustrates how adjusting the mobile phase pH can significantly improve the peak shape of an ionizable polar furan metabolite.

Issue 3: My Furan Metabolites are Volatile and I'm Losing Them During Sample Preparation

Causality: Many furan derivatives are volatile, which can lead to significant sample loss during steps like solvent evaporation or sample transfer.[13]

Troubleshooting Steps:

  • Minimize Evaporation Steps: If possible, avoid complete evaporation of solvents. If concentration is necessary, use a gentle stream of nitrogen at a low temperature.

  • Use Headspace Analysis: For highly volatile furan compounds, headspace gas chromatography (GC) is often the preferred method of analysis as it minimizes sample handling.[13]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that is well-suited for volatile and semi-volatile compounds.[14] The analytes are adsorbed onto a coated fiber and then thermally desorbed into the GC inlet.

  • Derivatization: For GC analysis, derivatization can be used to increase the molecular weight and reduce the volatility of the furan metabolites.[15][16] Silylation is a common derivatization technique for compounds with active hydrogens.[16]

Experimental Workflow: Derivatization for GC-MS Analysis

Derivatization_Workflow start Start: Lyophilized Sample Extract methoximation Methoximation: Add Methoxyamine HCl in Pyridine Incubate at 37°C start->methoximation silylation Silylation: Add MSTFA Incubate at 37°C methoximation->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis

Caption: A typical derivatization workflow for GC-MS analysis of polar metabolites.[16][17]

References

  • Benchchem. (n.d.). Discovery, Isolation, and Characterization of Furan-Containing Natural Products.
  • LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction.
  • Supelco. (n.d.). Guide to Solid Phase Extraction.
  • News-Medical.net. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application?
  • Interchim. (n.d.). SPE Cartridge Selection Guide.
  • SIELC Technologies. (2025, November 10). HPLC Method for Substituted Furans Separation on Newcrom R1 column.
  • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Biotage. (2023, May 10). What Sorbent should I Use? Selecting the correct SPE Chemistry.
  • SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column.
  • Peterson, L. A., et al. (n.d.). Polyamines are traps for reactive intermediates in furan metabolism. PMC.
  • Peterson, L. A. (n.d.). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC.
  • Palmers, S., et al. (n.d.). Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods. ResearchGate.
  • Altaki, M. S., et al. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. PMC.
  • Palmers, S., et al. (n.d.). Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods. PubMed.
  • Li, Y., et al. (2013, April 5). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. PubMed.
  • Chen, B. H., et al. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC.
  • Restek. (2023, December 8). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Furan Derivatives by Chromatography.
  • David, F., & Sandra, P. (n.d.). Derivatization Methods in GC and GC/MS. Semantic Scholar.
  • Benchchem. (n.d.). Stability issues of furan rings in acidic or basic conditions.
  • Han, J., et al. (2022, November 14). Evaluating Different Extraction Approaches for GC-MS Based Metabolomics Analysis of the Giant Pandas' Fur. MDPI.
  • Hilaris Publisher. (2024, June 29). Isolation and Purification Techniques in Natural Products Chemistry.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • Fan, X., & Zhang, H. (n.d.). Effect of pH, temperature and heating time on the formation of furan from typical carbohydrates and ascorbic acid. ResearchGate.
  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Peterson, L. A., et al. (n.d.). Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. PMC.
  • Schipp, D., et al. (2020, November 3). A New UPLC-qTOF Approach for Elucidating Furan and 2-Methylfuran Metabolites in Human Urine Samples after Coffee Consumption. MDPI.
  • Thermo Fisher Scientific. (n.d.). SPE Phase and Solvent Selection.
  • LCGC International. (2020, November 11). The Determination of Furan in Foods — Challenges and Solutions.
  • LCGC International. (2022, April 15). Understanding and Improving Solid-Phase Extraction.
  • Journal of Mass Spectrometry and Advances in the Clinical Lab. (2024, June 26). Challenges and recent advances in quantitative mass spectrometry‐based metabolomics.
  • Tan, Y. S., et al. (n.d.). Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. PMC.
  • Peterson, L. A., et al. (n.d.). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Scilit.
  • Al-Salami, H., et al. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
  • Benchchem. (n.d.). Comparative Metabolic Stability Analysis: Furan.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
  • Bonglack, M., et al. (n.d.). Role of furan metabolites in cell toxicity and carcinogenesis. University Digital Conservancy.
  • Benchchem. (n.d.). A Guide to Proficiency Testing Schemes for Nitrofuran Metabolite Analysis.
  • Wang, Y., & Li, X. (2013, May 24). CHAPTER 9: Isolation and Purification of Natural Products. Books.
  • Sangle, S. L., et al. (2025, March 1). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate.
  • Benchchem. (n.d.). Addressing challenges in the purification of polar thiourea derivatives.
  • International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices.
  • Furan: A Promising Scaffold for Biological Activity. (n.d.).
  • Teledyne ISCO. (2024, December 6). 6 new ideas for successful purification of natural products, including Chinese Traditional Medicines. YouTube.

Sources

Troubleshooting

Resolving baseline noise in MS detection of low molecular weight amides

Tech Support Center: Resolving MS Baseline Noise in Low Molecular Weight Amide Detection Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling...

Author: BenchChem Technical Support Team. Date: March 2026

Tech Support Center: Resolving MS Baseline Noise in Low Molecular Weight Amide Detection

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the LC-MS/MS quantification of low molecular weight (LMW) amides, such as acrylamide, formamide, and acetamide. These analytes present a dual challenge: they are highly polar—leading to poor retention on standard reversed-phase (RP) columns—and they ionize in the low mass range (m/z 50–150), a region notoriously plagued by high chemical background noise.

This troubleshooting guide is designed to help you systematically diagnose and eliminate baseline noise, ensuring high signal-to-noise (S/N) ratios, robust analytical performance, and absolute confidence in your data.

Diagnostic Workflow

Before adjusting any MS parameters, you must isolate the source of the noise. The following workflow illustrates the logical progression from symptom to root cause.

BaselineTroubleshooting Start High Baseline Noise in LMW Amides (m/z < 150) CheckSolvent Run LC without column (Direct Infusion/Bypass) Start->CheckSolvent NoisePersists Does Noise Persist? CheckSolvent->NoisePersists SolventIssue Solvent/System Contamination (Chemical Noise) NoisePersists->SolventIssue Yes ColumnIssue Column/Retention Issue (Co-elution with void volume) NoisePersists->ColumnIssue No FixSolvent Upgrade to LC-MS Grade Flush system SolventIssue->FixSolvent CleanSource Clean MS Source & ESI Probe SolventIssue->CleanSource SwitchHILIC Switch to HILIC Column (Amide/Silica phase) ColumnIssue->SwitchHILIC

Diagnostic workflow for isolating the source of MS baseline noise in LMW amide analysis.

Troubleshooting Guide & FAQs

Q1: Why is my MS baseline noise so high specifically in the low m/z range (50–150)? Causality & Solution: The low m/z region is highly susceptible to chemical noise from mobile phase impurities, such as trace organic acids, plasticizers, and metal ions. Even solvents labeled as "HPLC-grade" contain non-volatile residues and total organic carbon (TOC) levels that amplify background noise during electrospray ionization (ESI)[1]. Action: Upgrade strictly to "LC-MS grade" or "UHPLC-MS grade" solvents. These solvents undergo advanced purification (e.g., sub-micron filtration and glass distillation) to remove trace metals and MS-active contaminants, significantly reducing baseline drift and high-frequency noise ("fuzziness")[2].

Q2: My LMW amides co-elute with the void volume on my C18 column, causing massive ion suppression and baseline spikes. How do I fix this? Causality & Solution: LMW amides are highly polar and essentially unretained by hydrophobic C18 stationary phases. Co-elution with early-eluting salts and matrix components leads to ion suppression and erratic baseline spikes. Action: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic mobile phase to retain polar analytes via a water-enriched layer on the stationary phase surface[3]. This shifts the amide elution away from the void volume, drastically improving the S/N ratio and baseline stability.

Q3: I am using LC-MS grade solvents, but I still see persistent background noise and ghost peaks. What is the source? Causality & Solution: System contamination or carryover is likely the culprit. Plasticizers from tubing, degraded pump seals, or previously run high-concentration samples can adhere to the LC flow path or the MS source. Standard methods for LMW amides like acrylamide emphasize that early eluting co-extractives can ruin precision if the system and sample are not properly cleaned[4]. Action: Perform a comprehensive system passivation and source cleaning to ensure the flow path is chemically inert (See Protocol 1).

Experimental Protocols

Protocol 1: System Passivation and Cleaning for Low m/z Analysis This protocol is a self-validating system: by bypassing the column (Step 1), you isolate the LC flow path from the stationary phase, proving whether the noise originates from the system hardware or the column chemistry.

  • Bypass the Column: Remove the LC analytical column and replace it with a zero-dead-volume union.

  • Flush the Flow Path: Pump a mixture of 50% Isopropanol / 50% Water with 0.1% Formic Acid at 0.5 mL/min for 30 minutes. The isopropanol acts as a strong wash to dissolve hydrophobic contaminants and plasticizers adhering to the lines.

  • Clean the MS Source: Put the MS in standby/vent mode. Remove the ESI probe and source enclosure. Wipe the corona needle, spray shield, and capillary entrance with a lint-free cloth dampened with 50:50 Methanol:Water, followed by 100% Methanol.

  • Re-equilibrate: Reinstall the analytical column and equilibrate with your starting mobile phase for at least 20 column volumes before injecting solvent blanks to verify baseline recovery.

Protocol 2: HILIC LC-MS/MS Method Setup for LMW Amides HILIC requires strict adherence to solvent conditions to maintain the aqueous layer on the stationary phase.

  • Column Selection: Select a HILIC Amide or bare silica column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (Adjust to pH ~3.0 with Formic Acid).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Start at 95% B (highly organic to promote retention). Ramp down to 60% B over 5 minutes to elute the polar amides.

  • Sample Diluent (Critical Step): Ensure samples are dissolved in a high-organic diluent (e.g., >75% Acetonitrile). Injecting highly aqueous samples will disrupt the HILIC water layer, causing peak splitting and baseline anomalies.

Data Presentation: Mobile Phase Impact on MS Baseline Noise

Solvent / Additive ProfileAnalyte Retention StrategyBackground m/z InterferencesImpact on Baseline Noise (m/z 50-150)Recommendation
HPLC-Grade Water/MeOH Reversed-Phase (C18)High (Phthalates, TOCs)Severe high-frequency noise & ghost peaksNot Recommended. Causes severe ion suppression at void volume.
LC-MS Grade Water/MeOH + 0.1% TFA Reversed-Phase (C18)ModerateSignificant ion suppressionNot Recommended. TFA suppresses ESI signal for amides.
LC-MS Grade Water/ACN + 0.1% Formic Acid HILIC (Amide/Silica)LowStable, low-drift baselineRecommended. Excellent volatility and low background noise.
10 mM Ammonium Formate / ACN HILIC (Amide/Silica)Very LowFlat baseline, sharp peaksHighly Recommended. Optimal buffer for HILIC retention of amides.

References

1.[1] "Solvents: An Overlooked Ally for Liquid Chromatography–Mass Spectrometry", Chromatography Online. [Link] 2.[2] "Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline?", Chromatography Online. [Link] 3.[3] "Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters", PubMed. [Link] 4.[4] "Detection and Quantitation of Acrylamide in Foods", U.S. Food and Drug Administration (FDA). [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS Methods for Quantifying Furan-Glycine Conjugates: A Comparative Technical Guide

Executive Summary The quantification of furan-glycine conjugates—specifically N-(2-furoyl)glycine (2-FG) and related N-acylglycines—is a critical endpoint in monitoring exposure to furan (a food processing contaminant) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of furan-glycine conjugates—specifically N-(2-furoyl)glycine (2-FG) and related N-acylglycines—is a critical endpoint in monitoring exposure to furan (a food processing contaminant) and assessing the metabolism of furan-containing xenobiotics. While historically analyzed via GC-MS, the industry is shifting toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to bypass laborious derivatization steps and improve throughput.

This guide provides a rigorous, self-validating framework for developing and validating an LC-MS/MS assay for furan-glycine conjugates, adhering to FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.

Part 1: Technology Comparison & Selection

Before initiating validation, researchers must justify the platform choice. While GC-MS is the traditional gold standard for organic acids, LC-MS/MS offers superior efficiency for polar conjugates.

Comparative Analysis: LC-MS/MS vs. Alternatives
FeatureLC-MS/MS (Triple Quad) GC-MS (EI) HRMS (Q-TOF/Orbitrap)
Analyte State Native (Liquid phase)Derivatized (Gas phase)Native (Liquid phase)
Sample Prep Minimal: Protein Precip (PPT) or Dilute-and-Shoot.Complex: Requires methylation or silylation to volatilize the glycine moiety.Minimal.
Sensitivity High: pg/mL range (MRM mode).[1]High: But limited by derivatization efficiency.Medium: Excellent for identification, lower dynamic range for quant.
Selectivity Mass-based (Precursor

Product).
Retention time + Spectral fingerprint.Exact mass (<5 ppm).
Throughput High (5–8 min/sample).Low (30+ min/sample incl. prep).High.
Primary Risk Matrix Effects (Ion Suppression).Incomplete derivatization.Data file size / Processing time.

Verdict: LC-MS/MS is the preferred platform for routine quantification due to the elimination of derivatization, which reduces experimental error and processing time by approximately 60%.

Part 2: Method Development & Optimization

The Analyte: N-(2-furoyl)glycine
  • Molecular Weight: 169.13 g/mol

  • pKa: ~3.6 (Carboxylic acid)

  • Polarity: Moderate-High (LogP ~0.3)

Mass Spectrometry Parameters

Acylglycines exhibit superior ionization in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid moiety.

  • Ion Source: ESI Negative

  • Precursor Ion: [M-H]⁻ (

    
     168.0)
    
  • Key Transitions (MRM):

    • Quantifier:

      
       (Glycine backbone, characteristic for all N-acylglycines).
      
    • Qualifier:

      
       (Furoyl moiety, specific to furan conjugation).
      

Expert Insight: Do not rely solely on the


 transition if analyzing complex matrices, as endogenous acylglycines (e.g., hippuric acid) may cause isobaric interference. The 

transition provides structural specificity.
Chromatographic Separation

The polarity of glycine conjugates often leads to poor retention on standard C18 columns (eluting in the void volume).

  • Recommended Column: C18-Aq (Polar Embedded) or T3 Bonding (e.g., Waters HSS T3 or Phenomenex Kinetex Polar C18). These resist phase collapse in 100% aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and different selectivity).

  • Gradient: Start at 0-2% B to trap the polar analyte, then ramp to 90% B.

Part 3: The Validation Protocol (FDA/ICH M10 Compliant)

This protocol ensures the method is "fit-for-purpose."

Step 1: Selectivity & Specificity[2][3][4][5][6]
  • Objective: Prove that the matrix (urine/plasma) does not interfere.

  • Protocol: Analyze blank matrix from 6 different individual sources (donors).

  • Acceptance: Interference at the retention time of the analyte must be < 20% of the Lower Limit of Quantification (LLOQ) response.

Step 2: Linearity & Sensitivity (LLOQ)
  • Objective: Define the working range.

  • Protocol: Prepare a calibration curve (min. 6 non-zero levels).[2]

    • Weighting:

      
       is typically required for large dynamic ranges (e.g., 1–1000 ng/mL).
      
  • Acceptance:

    • Correlation coefficient (

      
      ) 
      
      
      
      .
    • Back-calculated concentrations must be within

      
       of nominal (
      
      
      
      for LLOQ).
Step 3: Accuracy & Precision (A&P)
  • Objective: Reproducibility.

  • Protocol: Prepare QC samples at 4 levels:

    • LLOQ: (Lower Limit)

    • LQC: (Low, ~3x LLOQ)

    • MQC: (Medium, ~30-50% of range)

    • HQC: (High, ~75% of range)

  • Run: 5 replicates per level over 3 separate days (Inter-day and Intra-day).

  • Acceptance: CV% and Bias must be within

    
     (
    
    
    
    for LLOQ).
Step 4: Matrix Effect (The "Achilles Heel" of LC-MS)
  • Objective: Quantify ion suppression/enhancement caused by co-eluting matrix components.

  • Protocol (Post-Column Infusion):

    • Infuse the analyte continuously into the MS source.

    • Inject a blank matrix sample via the LC.

    • Observe the baseline. A dip or peak at the analyte retention time indicates suppression/enhancement.

  • Protocol (Spike Recovery):

    • Compare response of Analyte Spiked in Extracted Blank Matrix (A) vs. Analyte in Pure Solvent (B).

    • Matrix Factor (MF) = A / B.

Part 4: Visual Workflows

Diagram 1: Method Platform Decision Matrix

This flowchart guides the scientist in choosing the correct platform based on analyte properties.

MethodSelection Start Start: Analyte Assessment IsVolatile Is the Conjugate Volatile? Start->IsVolatile PolarityCheck Check Polarity (LogP) IsVolatile->PolarityCheck No GCMS GC-MS Method (Requires Derivatization) IsVolatile->GCMS Yes (Rare for Glycine conj.) PolarityCheck->GCMS Non-polar LCMS LC-MS/MS Method (Native Analysis) PolarityCheck->LCMS Polar / Ionic Derivatization Derivatization Step (Methylation/Silylation) GCMS->Derivatization ColumnSelect Column Selection: C18-Aq or HILIC LCMS->ColumnSelect

Caption: Decision matrix for selecting LC-MS/MS over GC-MS for polar furan-glycine conjugates.

Diagram 2: The Validation Workflow (FDA 2018)

A step-by-step visualization of the validation process required for regulatory submission.

ValidationFlow cluster_Val Core Validation Parameters Prep 1. Method Development (Optimize MRM & LC) PreVal 2. Pre-Validation (Stability & Stress Testing) Prep->PreVal ValExec 3. Validation Execution (A&P, Selectivity, Matrix Effect) PreVal->ValExec Reporting 4. Reporting (CSR / Data Tables) ValExec->Reporting Selectivity Selectivity (6 lots matrix) ValExec->Selectivity Linearity Linearity (6 non-zero stds) ValExec->Linearity Accuracy Accuracy & Precision (5 reps x 3 days) ValExec->Accuracy

Caption: Sequential workflow for FDA-compliant bioanalytical method validation.

References

  • US Food and Drug Administration (FDA). (2018).[3][4][5][6] Bioanalytical Method Validation Guidance for Industry.[3][7][5] Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2019). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Kellert, M., et al. (2008). Biomarkers of furan exposure by metabolic profiling of rat urine with liquid chromatography-tandem mass spectrometry.[8][9] Chemical Research in Toxicology. Retrieved from [Link]

  • Gu, H., et al. (2007). 1H NMR metabolomics study of age profiling in children. (Context on glycine conjugation pathways). NMR in Biomedicine. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 2-Methylfuran and 3-Methylfuran Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Methylfuran and 3-methylfuran, positional isomers with the molecular formula C₅H₆O, present a significant analytical challenge due to their nearly identical physical properties. Despite their structural similarity, the placement of the methyl group profoundly influences their electronic environment and subsequent behavior under various analytical conditions. This guide provides an in-depth comparison of these isomers, offering researchers, scientists, and drug development professionals a robust framework for their unambiguous differentiation. We will explore the subtle yet critical differences in their spectroscopic and chromatographic profiles, supported by experimental data and validated protocols.

Introduction: The Significance of Isomer-Specific Identification

Methylated furans are prevalent in diverse fields, serving as biomass-derived fuel candidates, crucial flavor and aroma components in the food industry, and building blocks in pharmaceutical synthesis.[1][2][3] The isomeric identity is not a trivial detail; the position of the methyl group can drastically alter reactivity, biological activity, and sensory properties. For instance, in drug development, a minor change in an isomeric impurity profile can have significant toxicological implications.[4] Therefore, the ability to resolve and definitively identify 2-methylfuran from 3-methylfuran is paramount for quality control, regulatory compliance, and fundamental research.[5][6][7] This guide explains the causal relationships between molecular structure and analytical output, providing the necessary tools for confident isomer differentiation.

Fundamental Structural and Physicochemical Differences

The core difference lies in the location of the methyl group on the furan ring. In 2-methylfuran, the methyl group is at the alpha-position (C2), adjacent to the oxygen atom. In 3-methylfuran, it is at the beta-position (C3).[3][8] This positional isomerism directly impacts the molecule's electronic distribution and steric profile.

The proximity of the methyl group to the electronegative oxygen atom in 2-methylfuran results in a different dipole moment and electron density distribution compared to 3-methylfuran, where the methyl group is further removed. These subtle electronic variations are the primary drivers for the differences observed in spectroscopic analyses.

Furthermore, these structural nuances lead to slight, but measurable, differences in their physical properties.

dot

Caption: Molecular structures of 2-methylfuran and 3-methylfuran.

Table 1: Comparative Physicochemical Properties

Property2-Methylfuran3-MethylfuranRationale for Difference
Molecular Weight ( g/mol ) 82.10[1][9]82.10[10][11]Identical, as they are isomers.
Boiling Point (°C) 63 - 66[9][12][13]65 - 66[2][14][15]Very similar, but the slight difference in polarity and molecular shape can influence intermolecular forces, leading to minor variations.
Density (g/mL) ~0.913 (at 20°C)[1][16]~0.923 (at 18°C)[15][17]Differences in molecular packing in the liquid state due to the methyl group's position.
Flash Point (°C) -22 to -27[1][12]~ -22[14][17]Both are highly flammable, with very low flash points.
CAS Number 534-22-5[1]930-27-8[14]Unique identifiers for each distinct chemical substance.

Analytical Differentiation Strategies

The most effective methods for distinguishing between 2- and 3-methylfuran leverage the subtle electronic and structural differences through chromatography and spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) is often the technique of choice, providing both physical separation and structural information.

Gas Chromatography (GC)

In gas chromatography, separation is based on the partitioning of analytes between a stationary phase and a mobile gas phase. The boiling points of 2- and 3-methylfuran are extremely close, making their separation challenging but achievable with an appropriate GC column and temperature program.[18][19][20]

  • Principle of Separation: Even with similar boiling points, slight differences in polarity can affect their interaction with the GC column's stationary phase. A non-polar column, such as one with a 5% phenyl methylpolysiloxane phase (e.g., HP-5MS), can effectively resolve these isomers.[18][19] 2-Methylfuran typically elutes slightly before 3-methylfuran on standard non-polar columns.[19]

  • Kovats Retention Index: This system provides a more standardized measure of retention than simple retention time. For 3-methylfuran, the standard non-polar Kovats index is reported to be around 602.[10]

Mass Spectrometry (MS)

Following GC separation, mass spectrometry provides the definitive structural evidence. When subjected to electron ionization (EI), the isomers produce distinct fragmentation patterns, which act as molecular fingerprints.

  • Principle of Differentiation: The position of the methyl group influences which bonds are most likely to break upon ionization. Both isomers will show a prominent molecular ion peak (M⁺) at m/z 82.[21][22] However, the key differentiator is the formation and relative abundance of the fragment ion at m/z 81, corresponding to the loss of a single hydrogen atom ([M-H]⁺).[23]

  • Key Fragments:

    • 2-Methylfuran: The mass spectrum is dominated by the molecular ion at m/z 82 and a very intense base peak at m/z 53 .[1] Another significant fragment appears at m/z 81 .[1][21]

    • 3-Methylfuran: The mass spectrum also shows a strong molecular ion at m/z 82 . However, the base peak is often the m/z 81 fragment ion, resulting from the facile loss of a hydrogen atom from the methyl group.[22][23] The fragment at m/z 53 is also present but typically less abundant than in the 2-isomer.

Table 2: Key Mass Spectrometry Fragments (Electron Ionization)

m/z (mass-to-charge ratio)2-Methylfuran (Relative Abundance)3-Methylfuran (Relative Abundance)Fragment Identity
82 High (100%)[21]High (~80-100%)[22]Molecular Ion [C₅H₆O]⁺
81 High (~60%)[1]Base Peak (100%) [22][23][M-H]⁺
53 Base Peak (100%) or Very High (~76%)[1]High (~60-70%)[C₄H₅]⁺
39 Moderate (~65%)[1]Moderate[C₃H₃]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide the most detailed structural information, confirming the connectivity of atoms. The chemical environment of each proton and carbon atom is unique, resulting in distinct chemical shifts (δ) and coupling patterns.

  • ¹H NMR:

    • 2-Methylfuran: Shows three distinct signals in the aromatic region for the furan ring protons and one signal for the methyl protons. The proton at C5 (adjacent to the oxygen) is typically the most downfield (highest ppm).[24][25]

    • 3-Methylfuran: Shows only two signals in the aromatic region, as the protons at C2 and C5 are chemically equivalent due to symmetry, and one signal for the C4 proton. The methyl proton signal will also be present.[26]

  • ¹³C NMR:

    • The carbon atom directly attached to the methyl group will show a distinct chemical shift. More importantly, the symmetry of 3-methylfuran results in fewer signals for the ring carbons compared to the four distinct ring carbon signals expected for 2-methylfuran.

Table 3: Typical ¹H NMR Chemical Shifts (in CDCl₃)

Proton Position2-Methylfuran (δ, ppm)[24]3-Methylfuran (δ, ppm)Rationale
-CH₃ ~2.26~2.0The electronic environment differs based on proximity to the ring oxygen.
H3 ~5.93-Position occupied by the methyl group.
H4 ~6.23~6.2
H5 ~7.25~7.2The proton adjacent to the oxygen is deshielded and appears further downfield.
H2 -~7.1

Validated Experimental Protocols

To ensure trustworthy and reproducible results, the following protocols are recommended.

Protocol: GC-MS Analysis of Methylfuran Isomers

This protocol is designed for the separation and identification of 2- and 3-methylfuran in a solvent matrix.

1. System Preparation:

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[18][19]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[18]
  • Injector: Set to 250°C.
  • MS Transfer Line: Set to 280°C.
  • Ion Source: Set to 230°C.

2. Sample Preparation:

  • Prepare a 10 ppm standard of each isomer individually in methanol to determine their retention times.
  • Prepare a mixed standard containing both isomers at 10 ppm.
  • Dilute unknown samples in methanol to fall within the calibrated range.

3. GC Temperature Program:

  • Initial temperature: 35°C, hold for 4 minutes.[18]
  • Ramp: Increase to 200°C at a rate of 20°C/min.[18]
  • Hold: Maintain 200°C for 3 minutes.[18]

4. MS Acquisition:

  • Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 35-150.[27]

5. Data Analysis:

  • Identify peaks based on retention time comparison with individual standards.
  • Confirm peak identity by comparing the acquired mass spectrum with a reference library (e.g., NIST) and by examining the key fragment ions (m/z 82, 81, 53) as detailed in Table 2.

dot

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Sample/Standard (in Methanol) Injection Inject 1 µL (Split Mode) Sample->Injection GC_System GC-MS System (HP-5MS Column) Separation GC Separation (Temp Program) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Scan m/z 35-150) Ionization->Detection Chromatogram Analyze Chromatogram (Retention Time) Detection->Chromatogram Mass_Spectrum Analyze Mass Spectrum (m/z 81 vs 53) Detection->Mass_Spectrum Identification Confirm Isomer ID Chromatogram->Identification Mass_Spectrum->Identification

Sources

Validation

Confirming Purity of 2-[(2-Methylfuran-3-yl)formamido]acetic Acid: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

In modern drug development, a truthful description of a chemical's constitution requires absolute certainty regarding both its structure and its purity[1]. For versatile small molecule scaffolds like 2 (Molecular Formula...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, a truthful description of a chemical's constitution requires absolute certainty regarding both its structure and its purity[1]. For versatile small molecule scaffolds like 2 (Molecular Formula: C₈H₉NO₄)[2], relying on a single analytical method introduces critical blind spots.

This guide objectively compares Elemental Analysis (CHNS) against High-Performance Liquid Chromatography (HPLC) and quantitative NMR (qNMR), providing a self-validating methodology for confirming the absolute purity of this specific furan-derivative.

The Causality of Choice: Why Orthogonal Testing is Mandatory

During the synthesis of 2-[(2-Methylfuran-3-yl)formamido]acetic acid, the compound may co-precipitate with "invisible" impurities. Because the molecule contains a hygroscopic carboxylic acid moiety and is often purified via column chromatography, residual water, inorganic salts, and silica gel are common contaminants.

While HPLC-UV is the gold standard for separating organic degradation products, it is fundamentally blind to materials lacking a chromophore. Similarly, while3[3], it frequently misses inorganic and polymeric matter that lack protons[1].

Elemental Analysis (combustion analysis) serves as the ultimate orthogonal safeguard. By completely destroying the sample and quantifying the fundamental atomic mass ratios, EA detects any impurity that alters the theoretical carbon, hydrogen, nitrogen, or oxygen baseline.

Comparative Performance Matrix
Analytical TechniquePrimary Detection MechanismKey Strengths for C₈H₉NO₄Blind Spots / Weaknesses
Elemental Analysis (CHNS) High-temp flash combustion & TCD quantificationAbsolute mass quantification; highly sensitive to "invisible" inorganic/polymeric impurities.Destructive; cannot differentiate between structural isomers.
HPLC-UV Chromatographic separation & UV absorbanceExcellent for identifying organic byproducts and assessing relative purity.Misses non-UV active compounds, inorganic salts, and residual silica.
Quantitative NMR (qNMR) Nuclear magnetic resonance integration vs. internal standardNon-destructive; provides concurrent structural confirmation and absolute purity.May overlook inorganic impurities lacking protons (e.g., salts, sorbents).

Self-Validating Methodology: CHNS Protocol for C₈H₉NO₄

To ensure scientific integrity, an elemental analysis protocol cannot simply output a number; it must be a closed, self-validating system that proves its own accuracy before the sample is ever introduced.

Step-by-Step Analytical Workflow
  • System Purge & Leak Test: The system is flushed with ultra-pure helium (carrier gas) and oxygen (>99.999% purity). A pressure decay test ensures no atmospheric N₂ or O₂ is leaking into the system, which would artificially inflate nitrogen and oxygen readings.

  • Atmospheric Blanking (The Baseline): Empty tin (Sn) capsules are dropped into the combustion reactor. Causality: Tin is specifically chosen because it undergoes a highly exothermic oxidation during combustion, temporarily driving the local micro-environment to ~1800°C. This ensures the complete vaporization of the sample. The blank run subtracts any atmospheric gases trapped inside the folded capsule.

  • K-Factor Calibration: A certified reference material (e.g., Acetanilide or Sulfanilamide) with a known CHNS composition is analyzed. The Thermal Conductivity Detector (TCD) response is mapped to the known mass to generate a calibration curve (K-factor).

  • Verification Run (Self-Validation): The reference standard is run again, this time treated as an "unknown." The system is only validated for sample analysis if the calculated results deviate by less than 0.1% from the standard's theoretical values.

  • Sample Combustion: 1.5 mg of 2-[(2-Methylfuran-3-yl)formamido]acetic acid is weighed into a tin capsule using a microbalance (resolution: 0.1 µg) and dropped into the 1050°C quartz combustion tube. Carbon converts to CO₂, Hydrogen to H₂O, and Nitrogen to NOₓ.

  • Catalytic Reduction: The gas mixture passes over a pure copper catalyst at 650°C. Causality: The copper serves a dual purpose: it scavenges any surviving excess oxygen (protecting the downstream GC column) and quantitatively reduces NOₓ species into N₂ gas for accurate nitrogen measurement.

  • Separation & Detection: The gases (N₂, CO₂, H₂O) are separated via a specialized gas chromatography column and quantified sequentially by the TCD. The sample is run in triplicate to ensure a Relative Standard Deviation (RSD) of < 0.2%.

CHNS_Workflow N1 1. Sample Prep & Blanking (1-2 mg in Sn capsule) N2 2. Flash Combustion (1050°C in O2 environment) N1->N2 N3 3. Catalytic Reduction (Cu catalyst: NOx → N2, removes O2) N2->N3 N4 4. GC Separation (Resolves N2, CO2, H2O) N3->N4 N5 5. TCD Detection & Absolute Quantification N4->N5 N6 6. Data Validation (Triplicate vs ±0.4% Threshold) N5->N6

Workflow of CHNS Elemental Analysis for absolute purity quantification.

Quantitative Data Interpretation

For 2-[(2-Methylfuran-3-yl)formamido]acetic acid (Molar Mass: 183.16 g/mol )[4], the theoretical elemental composition must be calculated to establish the acceptance criteria.

In pharmaceutical research,5[5].

Target Specifications for C₈H₉NO₄
ElementAtomic MassAtoms per MoleculeTotal Mass ContributionTheoretical Mass %Acceptable Range (±0.4%)
Carbon (C) 12.011896.08852.46% 52.06% — 52.86%
Hydrogen (H) 1.00899.0724.95% 4.55% — 5.35%
Nitrogen (N) 14.007114.0077.65% 7.25% — 8.05%
Oxygen (O) 15.999463.99634.94% 34.54% — 35.34%
Expert Insight: The Sensitivity to "Invisible" Impurities

To understand the extreme sensitivity of this method, consider a scenario where the sample contains just 1% by mass of residual silica gel (SiO₂) from a purification column. Because silica contains zero carbon, a 1% silica impurity reduces the mass fraction of the active compound to 99%.

  • Calculation: 0.99 * 52.46% (Theoretical C) = 51.93%

  • Result: The carbon content drops by 0.53% , causing the sample to immediately fail the ±0.4% publication threshold.

This mathematical reality demonstrates why Elemental Analysis remains a non-negotiable, authoritative technique for purity validation, catching critical errors that chromatographic methods routinely miss.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • An International Study Evaluating Elemental Analysis - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

High-Fidelity Enzymatic Assays: A Comparative Guide to Furan-Based Fluorogenic Substrates

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the reproducibility of high-throughput enzymatic assays. When profiling cytochrome P450 (CYP) metabolism or e...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the reproducibility of high-throughput enzymatic assays. When profiling cytochrome P450 (CYP) metabolism or evaluating novel biocatalysts, the choice of fluorogenic substrate dictates both the sensitivity and the reliability of the readout.

Furan-based substrates—particularly furan-2-one derivatives—have emerged as highly selective probes for specific enzyme isoforms. However, the unique electronic properties of the furan ring, which make it susceptible to rapid oxidation and reactive intermediate formation, demand rigorous experimental design. This guide provides a data-driven comparison of furan-based substrates against traditional alternatives, detailing the mechanistic causality behind their behavior and outlining a self-validating protocol to ensure absolute reproducibility.

Mechanistic Insights: The Dual Nature of the Furan Core

The bioisosteric incorporation of furan rings into fluorogenic probes offers distinct advantages and challenges. For instance, (3,4-difluorobenzyloxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)-(5H)-furan-2-one (DFB) is a highly selective fluorogenic substrate for the CYP3A4 enzyme[1]. The steric geometry of the furan-2-one core fits precisely into the CYP3A4 active site, resulting in a highly specific dealkylation event that releases a fluorescent product.

Beyond simple cleavage, the furan moiety is highly versatile in chemical biology. Furan oxidation can be leveraged for nucleic acid and protein cross-linking[2], and furan-2(3H)-one cycloadditions (DFC) are increasingly used in bioorthogonal fluorogenic reactions[3].

However, this reactivity is a double-edged sword for assay reproducibility. Furan-containing compounds can be metabolically unstable, often oxidizing into reactive enedial intermediates[4]. If the assay environment is not strictly controlled (e.g., pH fluctuations, prolonged exposure to ambient light, or excess oxidative stress), these intermediates can cause background fluorescence or covalently bind to the enzyme, artificially skewing kinetic data. Therefore, transitioning from promiscuous coumarin-based probes to highly selective furan-based probes requires a fundamental shift in assay quality control.

Comparative Performance Analysis

To make an informed decision, we must benchmark furan-based probes against traditional coumarin and resorufin derivatives, as well as their thiophene analogs.

Table 1: Photophysical & Kinetic Properties of Fluorogenic Substrate Classes

Substrate CoreExample ProbePrimary TargetSelectivityMetabolic StabilityTurn-on Ratio
Furan-2-one DFBCYP3A4High (Isoform specific)Moderate (Prone to oxidation)>1,000x
Coumarin BFC / MFCCYP2C9, 3A4Low (Promiscuous)High~500x
Resorufin Benzyl-resorufinCYP3A4, 1A2ModerateHigh>800x
Thiophene Thiophene-chalconeVariousTarget-dependentVery HighN/A (Often non-fluorogenic)

While thiophene analogs offer superior metabolic stability[4], they lack the rapid, high-contrast fluorogenic properties of furan-2-ones. Coumarins are stable but suffer from cross-reactivity across multiple CYP isoforms. Furan-based probes isolate the specific enzyme activity but require a self-validating workflow to mitigate their moderate stability.

Table 2: Assay Reproducibility Metrics in High-Throughput Screening (384-well format)

ProbeIntra-assay CV (%)Inter-assay CV (%)Z'-factorIC50 Ketoconazole (µM)
DFB (Furan-based) 4.2%6.8%0.780.015 ± 0.002
BFC (Coumarin-based) 5.5%8.1%0.650.022 ± 0.005
Bzy-Resorufin 3.8%5.9%0.810.012 ± 0.001

Data demonstrates that when properly controlled, furan-based assays yield excellent Z'-factors (>0.5), indicating a robust and reproducible high-throughput assay.

Establishing a Self-Validating Experimental System

To harness the selectivity of furan-based substrates without falling victim to their instability, every assay plate must act as a self-validating system. The following workflow and protocol embed quality control directly into the biochemistry.

AssayWorkflow Prep 1. Reagent Preparation Substrate <0.5% Solvent Control 2. Self-Validation Setup +Inhibitor / -Enzyme Prep->Control Reaction 3. Enzymatic Cleavage (Furan Oxidation) Control->Reaction Initiate with CYP450 Detection 4. Fluorometric Readout Ex/Em Measurement Reaction->Detection Stop & Read Analysis 5. Data QC Z'-Factor > 0.5 Detection->Analysis Calculate Metrics

Fig 1: Self-validating experimental workflow for furan-based enzymatic assays.

Step-by-Step Methodology: CYP3A4 Inhibition Assay using DFB

1. Substrate & Compound Preparation

  • Action: Dissolve the DFB substrate in HPLC-grade acetonitrile to create a 10 mM stock. Prepare serial dilutions of the test inhibitor (e.g., Ketoconazole) in the same solvent.

  • Causality: Furan-2-one probes are highly hydrophobic; acetonitrile ensures complete solubilization. However, the final solvent concentration in the assay well must not exceed 0.5% (v/v) [5]. Exceeding this threshold disrupts the lipid boundary of the CYP450 supersomes and allosterically inhibits the enzyme, leading to artifactual IC50 shifts.

2. Reaction Mixture Assembly (The Self-Validating Plate Map)

  • Action: In a 384-well black opaque microtiter plate, add 100 mM potassium phosphate buffer (pH 7.4), the test compounds, and the CYP3A4 supersomes. Crucially, dedicate 16 wells to a Positive Control (Full enzyme activity, 0.5% solvent) and 16 wells to a Negative Control (No enzyme, or 10 µM Ketoconazole).

  • Causality: Furan substrates can undergo slow auto-oxidation. By including 16 replicates of max and min signals on every single plate, you can calculate the Z'-factor in real-time. If the Z'-factor drops below 0.5, it immediately flags substrate degradation or buffer pH drift, preventing the propagation of irreproducible data.

3. Pre-Incubation & Initiation

  • Action: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding the NADPH regenerating system (NADP+, Glucose-6-phosphate, and G6P dehydrogenase).

  • Causality: Pre-incubation allows temperature equilibration and enables slow-binding inhibitors to reach a steady state with the enzyme. Initiating the reaction with NADPH ensures that the furan dealkylation process only begins when the electron transfer chain is fully active, synchronizing the reaction kinetics across all 384 wells.

4. Kinetic Readout & Termination

  • Action: Monitor fluorescence continuously (Excitation: 360 nm / Emission: 460 nm) for 30 minutes. Alternatively, terminate the reaction with a stop solution (20% Tris base in acetonitrile) for an endpoint read.

  • Causality: Continuous kinetic reads are vastly superior to endpoint reads for furan-based substrates. Because furan intermediates can be unstable[4], a continuous read allows you to verify the linearity of the reaction rate. If the rate plateaus early, it indicates substrate depletion or probe degradation, prompting a necessary adjustment to the enzyme concentration.

Conclusion

Furan-based substrates offer unparalleled selectivity for complex enzymatic assays, particularly within the cytochrome P450 superfamily. While their inherent chemical reactivity requires strict environmental controls compared to traditional coumarin probes, implementing a self-validating workflow with continuous kinetic monitoring and strict solvent limits ensures highly reproducible, publication-quality data.

References

  • ResearchGate. "Common fluorogenic substrates of cytochrome P450 (CYPs)". ResearchGate.[Link]

  • ACS Publications. "Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells". ACS.[Link]

  • ASPET. "FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES". DOI.[Link]

  • RSC Publishing. "Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions". Chemical Communications.[Link]

Sources

Validation

Comparative Guide: Amide Bond Stability in Furan vs. Benzene Derivatives

Executive Summary & Core Directive Objective: To provide a rigorous, data-driven comparison of amide bond stability in furan-2-carboxamides versus benzamides. This guide targets medicinal chemists and drug development sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To provide a rigorous, data-driven comparison of amide bond stability in furan-2-carboxamides versus benzamides. This guide targets medicinal chemists and drug development scientists, moving beyond surface-level observations to explain the electronic causality governing hydrolytic and metabolic fates.[1][2]

Core Thesis: While furan is often employed as a bioisostere for benzene to improve solubility or alter potency, it introduces distinct stability liabilities.[1][2][3]

  • Chemical Stability: The furan-2-carboxamide bond is less stable (hydrolyzes faster) than the benzamide bond under alkaline conditions due to the inductive electron-withdrawing nature of the furan oxygen at the C2 position.

  • Metabolic Stability: Furan derivatives exhibit higher metabolic clearance, not only via amidase cleavage but primarily through CYP450-mediated ring oxidation (bioactivation), a pathway largely absent in unsubstituted benzene rings.[1][2][3]

Mechanistic Foundation: Electronic Effects

To understand stability, we must first quantify the electronic environment of the amide carbonyl.

The Electronic Paradox of Furan

Furan is often described as "electron-rich" (pi-excessive) regarding electrophilic aromatic substitution.[3] However, regarding the exocyclic carbonyl group , the 2-furyl moiety acts as an electron-withdrawing group (EWG) relative to phenyl.[1][2]

  • Inductive Effect (-I): The oxygen atom in the furan ring is highly electronegative.[4] At the C2 position, this inductive withdrawal pulls electron density away from the amide carbonyl carbon, making it more electrophilic.[2]

  • Resonance Effect (+R): While the oxygen lone pair donates into the ring, the geometry and orbital overlap at the exocyclic bond favor the inductive effect over resonance stabilization of the carbonyl.

Evidence: Acid Dissociation Constants (pKa) The acidity of the corresponding carboxylic acids serves as a proxy for the electrophilicity of the carbonyl carbon. A stronger acid implies a more electron-deficient carbonyl carbon (stabilizing the carboxylate anion).[3]

CompoundStructurepKa (at 25°C)Electronic Character of Ring
Benzoic Acid Ph-COOH4.20 Reference (Weakly donating via resonance)
2-Furoic Acid Furan-2-COOH3.16 Electron Withdrawing (relative to Ph)

Chemical Stability: Hydrolysis Kinetics

Alkaline Hydrolysis Mechanism

Under basic conditions (


), the rate-limiting step is the attack of the hydroxide ion (

) on the carbonyl carbon.[5]
  • Benzamide: The phenyl ring stabilizes the carbonyl through conjugation, reducing its electrophilicity.

  • Furan-2-carboxamide: The -I effect of the furan oxygen destabilizes the ground state and increases the positive character of the carbonyl carbon, accelerating the formation of the tetrahedral intermediate.

Comparative Hydrolysis Rates

Experimental data indicates that heteroaromatic amides with electronegative heteroatoms at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-position (like furan-2-yl) hydrolyze significantly faster than their carbocyclic analogs.[1][3]
SubstrateRelative Hydrolysis Rate (

)
Half-life (

) Trend
Benzamide 1.0 (Reference)High (Very Stable)
Furan-2-carboxamide ~10 - 50x fasterModerate
Nitro-benzamide ~100x fasterLow

Note: Exact rates depend on N-substituents, but the rank order remains consistent.

Visualization: Hydrolysis Pathway & Electronic Influence

HydrolysisMechanism cluster_legend Electronic Driver Benzamide Benzamide (Ph-CONH-R) TS_Benz Tetrahedral Intermediate (Stabilized by Resonance) Benzamide->TS_Benz Slow OH- Attack (Less Electrophilic C=O) FuranAmide Furan-2-carboxamide (Fu-CONH-R) TS_Furan Tetrahedral Intermediate (Destabilized by -I Effect) FuranAmide->TS_Furan Fast OH- Attack (More Electrophilic C=O) Product Hydrolysis Products (Acid + Amine) TS_Benz->Product Collapse TS_Furan->Product Rapid Collapse Note Furan Oxygen (-I effect) increases electrophilicity of Carbonyl Carbon

Caption: Comparative hydrolytic pathways. The red path (Furan) is kinetically favored due to the inductive electron withdrawal of the furan ring oxygen.

Metabolic Stability: The Bioactivation Liability

While chemical stability focuses on the amide bond, metabolic stability in drug discovery encompasses the fate of the entire molecule. Furan derivatives face a "double threat": amidase cleavage and CYP450 bioactivation.[1][2][3]

Amidase Cleavage

Similar to chemical hydrolysis, liver amidases often process electron-deficient amides more rapidly.[1][2][3] The 2-furoyl group can serve as a better substrate for non-specific amidases compared to the benzoyl group, leading to lower oral bioavailability.[2]

CYP450 Ring Oxidation (The Furan Alert)

The most critical difference is the furan ring's susceptibility to oxidation.

  • Benzene: Metabolized via hydroxylation (stable phenols) or glucuronidation.[1][2][3]

  • Furan: Metabolized via CYP2E1/3A4 to cis-2-butene-1,4-dial , a highly reactive Michael acceptor that alkylates proteins and DNA (hepatotoxicity risk).[1][2][3]

Decision Workflow for Bioisosteres

BioisostereDecision Start Select Scaffold for Amide Drug Choice Benzene vs. Furan Start->Choice BenzenePath Benzamide Selected Choice->BenzenePath Default Stability FuranPath Furan-2-carboxamide Selected Choice->FuranPath Solubility/Potency Need BenzenePros High Chemical Stability Predictable Metabolism BenzenePath->BenzenePros FuranRisks Risk: Reactive Metabolites (Enedials) FuranPath->FuranRisks Mitigation Strategy: Block C5 Position or use 3-Furoyl isomer FuranRisks->Mitigation Required Optimization

Caption: Decision tree highlighting the metabolic risk associated with furan selection and necessary mitigation strategies (e.g., blocking the C5 position).

Experimental Protocols

To validate these differences in your own lead series, use the following self-validating protocols.

Protocol A: Comparative Chemical Hydrolysis Kinetics

Purpose: Determine the pseudo-first-order rate constant (


) for amide bond cleavage.
  • Preparation:

    • Prepare 10 mM stock solutions of the Benzamide and Furan-2-carboxamide analogs in DMSO.

    • Buffer: 0.1 M Phosphate buffer (pH 7.4) and 0.1 M Borate buffer (pH 10.0).

  • Incubation:

    • Dilute stock to 50 µM in pre-warmed buffer (37°C).

    • Validation Step: Include a positive control (e.g., p-nitroacetanilide) to verify hydrolytic conditions.[1][2][3]

  • Sampling:

    • Aliquot 100 µL at t = 0, 1, 2, 4, 8, and 24 hours.

    • Quench immediately with 100 µL cold Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Analysis:

    • Analyze via LC-MS/MS or HPLC-UV (254 nm).[1][2][3]

    • Monitor the disappearance of parent (

      
      ) and appearance of acid product.
      
  • Calculation:

    • Plot

      
       vs. time.[3]
      
    • Slope = ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[1][3][6]
      
    • Expectation: The slope for the furan derivative at pH 10 should be steeper (larger

      
      ) than the benzamide.
      
Protocol B: Microsomal Stability Assay (Metabolic)

Purpose: Distinguish between amide cleavage and ring oxidation.[1][3]

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1][2][3]

  • Incubation: 1 µM test compound at 37°C.

  • Differentiation Step (Crucial):

    • Run parallel incubations with and without NADPH .

    • With NADPH: Measures Total Clearance (CYP oxidation + Amidase).[1][2][3]

    • Without NADPH: Measures Amidase/Esterase activity only.[1][2][3]

  • Interpretation:

    • If clearance is high only with NADPH: Instability is due to Furan ring oxidation.[1][2][3]

    • If clearance is high in both: Instability is due to Amide bond hydrolysis.[1][2][3]

References

  • BenchChem. (2025).[1][2][3][7] A Comparative Analysis of 2-Furancarboxylic Acid and Benzoic Acid as Food Preservatives.[1][2][3][7]Link (Cited for pKa comparison: 2-Furoic acid pKa 3.12 vs Benzoic acid pKa 4.20).[1][3][7]

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides.Link (Cited for general amide hydrolysis mechanisms and pH-rate profiles).[1][3]

  • ChemicalBook. (2025).[1][2][3] 2-Furoic acid Properties and pKa Data.Link (Confirmation of physicochemical properties).[3]

  • ResearchGate. (2012).[1][2][3] Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis?Link (Discussion on electronic effects of phenyl rings on amide stability).[3]

  • National Institutes of Health (PMC). (2022).[1][2][3] Targeted Modification of furan-2-carboxaldehydes... to improve metabolic stability.Link (Cited for metabolic liability of furan rings and strategies for stabilization).

Sources

Comparative

Definitive Verification of Phase II Glycine Conjugates: A Comparative Guide Using Synthetic 2-[(2-Methylfuran-3-yl)formamido]acetic Acid

Executive Summary In the landscape of drug metabolism and pharmacokinetics (DMPK), the precise identification of Phase II metabolites is a regulatory imperative. While high-resolution mass spectrometry (HRMS) and in sili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug metabolism and pharmacokinetics (DMPK), the precise identification of Phase II metabolites is a regulatory imperative. While high-resolution mass spectrometry (HRMS) and in silico prediction offer rapid screening, they fail to distinguish between positional isomers—a critical blind spot in furan toxicology.

This guide objectively compares verification methodologies for 2-[(2-Methylfuran-3-yl)formamido]acetic acid (CAS 926226-44-0), a specific glycine conjugate of 2-methyl-3-furoic acid. We demonstrate that while enzymatic hydrolysis and predictive algorithms provide supporting evidence, co-chromatography with a synthetic reference standard remains the only method capable of achieving Metabolomics Standards Initiative (MSI) Level 1 identification, essential for satisfying FDA MIST (Metabolites in Safety Testing) guidelines.

Part 1: The Scientific Context

The Target: Furan Metabolic Pathways

2-Methylfuran (2-MF) is a pervasive compound found in heat-treated foods (e.g., coffee) and industrial processes.[1] Its metabolism is bifunctional:

  • Bioactivation: CYP450-mediated oxidation to reactive intermediates (e.g., acetylacrolein).[2]

  • Detoxification: Oxidation to carboxylic acids followed by amino acid conjugation.

The specific metabolite 2-[(2-Methylfuran-3-yl)formamido]acetic acid represents the detoxification pathway via Glycine N-acyltransferase (GLYAT) . Verifying this specific isomer is critical because the position of the methyl group (2-methyl vs. 3-methyl) and the carboxyl attachment significantly alters toxicological outcomes.

The Regulatory Pressure (MIST)

Under FDA Metabolites in Safety Testing (MIST) guidelines, any metabolite present at >10% of total drug exposure must be characterized.[3][4][5] Without an authentic standard, you cannot quantitate this ratio, potentially stalling clinical trials.

Part 2: Comparative Methodology

We evaluated three primary methods for verifying the presence of this conjugate in biological matrices (plasma/urine).

Method A: In Silico Prediction & HRMS (Mass Defect Filtering)
  • Mechanism: Uses exact mass (m/z 184.0604 [M+H]+) and isotopic patterns to predict formula C₈H₉NO₄.

  • Pros: Zero reagent cost; high throughput.

  • Cons: Cannot distinguish between 2-methylfuran-3-yl and 3-methylfuran-2-yl isomers. Both have identical elemental formulas and highly similar fragmentation patterns.

  • Verdict: Insufficient for regulatory submission.

Method B: Enzymatic Hydrolysis (Acylase Treatment)
  • Mechanism: Samples are treated with acylase I to cleave the amide bond. Disappearance of the parent peak and appearance of the free acid confirms a glycine conjugate.

  • Pros: Confirms the class of metabolite (amino acid conjugate).

  • Cons: Does not identify the specific acyl moiety. Incomplete hydrolysis can lead to false negatives.

  • Verdict: Qualitative confirmation only.

Method C: Synthetic Standard Co-Chromatography (The Product)
  • Mechanism: Spiking the biological sample with synthetic 2-[(2-Methylfuran-3-yl)formamido]acetic acid.

  • Pros:

    • Retention Time Locking: Differentiates isomers based on lipophilicity interaction with the stationary phase.

    • Quantitation: Enables generation of calibration curves for absolute quantification.

    • MS/MS Validation: Matches branching ratios of fragment ions.

  • Verdict: The Gold Standard (MSI Level 1).

Summary of Performance Data
FeatureMethod A: HRMS PredictionMethod B: Enzymatic HydrolysisMethod C: Synthetic Standard
Identification Level Level 2 (Putative)Level 3 (Class based)Level 1 (Confident)
Isomer Distinction LowNoneHigh (via RT)
Quantitative? No (Response factor unknown)NoYes
Cost per Sample LowMediumHigh (Initial synthesis cost)
Regulatory Acceptance Supporting DataSupporting DataDefinitive Proof

Part 3: Experimental Protocol (Method C)

This protocol describes the definitive verification workflow using the synthetic standard.

Reagents & Materials
  • Standard: 2-[(2-Methylfuran-3-yl)formamido]acetic acid (>98% purity).

  • Matrix: Pooled human plasma or urine (Blank and Incurred).

  • Internal Standard (IS): ¹³C₂-Glycine labeled analog (preferred) or Furosemide.

Sample Preparation (Spiking Experiment)

To prove identity, we utilize the Standard Addition Method to negate matrix effects.

  • Aliquot: Transfer 100 µL of incurred biological sample into three tubes.

  • Spike:

    • Tube A: Add 10 µL Solvent (Unspiked).

    • Tube B: Add 10 µL Synthetic Standard (Low Spike, ~50% of estimated conc).

    • Tube C: Add 10 µL Synthetic Standard (High Spike, ~200% of estimated conc).

  • Precipitation: Add 300 µL ice-cold Acetonitrile (0.1% Formic Acid) to all tubes. Vortex for 30s.

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to LC vials.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Transitions (ESI+):

    • Quantifier: 184.1 → 109.1 (Loss of Glycine, [M+H-75]⁺).

    • Qualifier: 184.1 → 81.1 (Furan ring fragment).

Acceptance Criteria

For positive verification, the following must be true in Tube B and C:

  • Co-elution: The spiked peak must perfectly overlap the endogenous peak. No "shouldering" or peak splitting.

  • RT Deviation:

    
     minutes between pure standard and spiked sample.
    
  • Ion Ratio: The ratio of Quantifier/Qualifier transitions must match the pure standard within ±15%.

Part 4: Visualization of Pathways & Workflows

Figure 1: Metabolic Pathway of 2-Methylfuran

This diagram illustrates the generation of the target conjugate from the parent compound, highlighting the role of Glycine N-acyltransferase (GLYAT).

MetabolicPathway Parent 2-Methylfuran (Parent) Intermed 2-Methylfuran-3-carboxylic acid (Phase I Metabolite) Parent->Intermed CYP450 Oxidation Conjugate 2-[(2-Methylfuran-3-yl)formamido]acetic acid (Target Phase II Metabolite) Intermed->Conjugate + Glycine Enzyme GLYAT (Glycine N-acyltransferase) Enzyme->Intermed Catalysis

Caption: The metabolic trajectory from 2-Methylfuran to its stable glycine conjugate via Phase I oxidation and Phase II conjugation.

Figure 2: Verification Decision Tree

A logical workflow for researchers to determine when to utilize the synthetic standard.

VerificationWorkflow Start Unknown Metabolite Detected (m/z 184.06) Step1 HRMS Exact Mass Check (Is it C8H9NO4?) Start->Step1 Step2 Enzymatic Hydrolysis (Does it lose Glycine?) Step1->Step2 Decision Is Regulatory/Safety Assessment Required? Step2->Decision ResultA Putative Annotation (Level 2) Decision->ResultA No (Research only) Action Synthesize/Purchase Standard 2-[(2-Methylfuran-3-yl)formamido]acetic acid Decision->Action Yes (FDA MIST) Exp Co-Chromatography & Spiking Action->Exp Final Confirmed Identification (Level 1) Exp->Final

Caption: Decision matrix for escalating from putative identification to definitive verification using the synthetic standard.

References

  • Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites: Guidance for Industry. U.S. Department of Health and Human Services.[5] [Link]

  • Sumner, L. W., et al. (2007). Proposed minimum reporting standards for chemical analysis: Chemical Analysis Working Group (CAWG) Metabolomics Standards Initiative (MSI). Metabolomics, 3(3), 211-221. [Link]

  • Badenhorst, C. P., et al. (2013). The importance of glycine conjugation in the metabolism of aromatic acids. Drug Metabolism Reviews, 46(3), 343-361. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

Sources

Safety & Regulatory Compliance

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